molecular formula C15H10O5 B1666066 Apigenin CAS No. 520-36-5

Apigenin

カタログ番号: B1666066
CAS番号: 520-36-5
分子量: 270.24 g/mol
InChIキー: KZNIFHPLKGYRTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

What is Apigenin?

This compound (4',5,7-trihydroxyflavone), found in many plants, is a natural product belonging to the flavone class, the aglycone of several naturally occurring glycosides.

Uses of this compound

This compound, a plant flavonoid, inhibits ornithine degradation activity and skin cancer.

The this compound in Nature

This compound can be found in many fruits and vegetables, but the most popular are parsley, celery, and celeriac. This is significantly higher than the this compound content in fresh parsley (215.5 mg/100g) and green celery hearts' 19.1 mg/100g.

Synthetic pathway to this compound

This compound is biosynthesized from the general phenylpropanoid and the flavone-synthesis pathways. The amino acid L-phenylalanine is first non-oxidatively reduced by phenylalanine lyase to make cinnamate. Next, cinnamate 4-hydroxylase oxidizes at the para position to create p-coumarate. L-tyrosine has already been oxidized at its para position. To make p-coumarate, the 4-coumarate CoA Ligase (4CL) substitutes coenzyme (CoA) for the carboxy group. The type III polyketide synthase enzyme, chalcone synthase(CHS), uses consecutive condensations with three equivalents to malonyl CoA and aromatization to convert the p-coumaroyl–CoA to chalcone. Chalcone Isomerase (CHI) then isomerizes the product to close the pyrone ring and make naringenin. The flavanone synthase enzyme (FNS) oxidizes Naringenin to this compound. [11] Two types of FNS have been previously described: FNS I, which is a soluble enzyme and uses Fe2+ and ascorbate cofactors, and FNS II, which is membrane-bound and NADPH dependent, cytochrome P450 monooxygenase.

This compound's biological effects

This compound (4',5,7-Trihydroxyflavone) is a competitive CYP2C9 inhibitor with a Ki of 2 mM.

In Vitro

This compound (4',5,7-Trihydroxyflavone) inhibits cytochrome P450 2C9 (CYP2C9) with a Ki of 2 mM in the CYP2C9 RECO system (a purified, reconstituted enzyme system containing recombinant human CYP2C9, P450 reductase, cytochrome b5, and liposomes). This compound inhibits cell proliferation. This compound inhibits cell proliferation at 20 mM, 40 mM, and 80 mg mM, respectively. After 24 or 48 hours of this compound exposure, SGC-7901 cells were cloned in a dose-dependent and time-dependent manner. After this compound treatment for 24 or 48 hours, the cloning efficiency of 80 mM cells is 9.8% and 5.5%, respectively. In contrast, it is 40.4% in the control group and 43.4% in this compound-treated cells.

In Vivo

This compound (4',5,7-Trihydroxyflavone), a natural flavonoid, possesses a broad spectrum of biological properties, including antioxidative, anti-inflammatory, anticancer, and neuroprotective effects. This compound (125mg/kg and 250mg/kg), reduces Adriamycin's (24 mg/kg),-induced myocardial injuries. This compound reduces serum aspartate amino transpose (AST). This compound decreases serum lactate hydrogenase (LDH). This compound reduces serum creatine kinase (CK) contents.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNIFHPLKGYRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Record name apigenin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Apigenin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022391
Record name Apigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Apigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol, pyridine, concentrated sulfuric acid; very soluble in dilute alkalies, Moderately soluble in hot alcohol. Soluble in dilute KOH with intense yellow color
Record name APIGENIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow needles from aqueous pyridine

CAS No.

520-36-5
Record name Apigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apigenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07352
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name apigenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Apigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V515PI7F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name APIGENIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Apigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

345-350 °C, MP: 347.5 °C, 347.5 °C
Record name APIGENIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Apigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Apigenin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid found in a variety of fruits, vegetables, and herbs, has garnered significant attention in oncological research for its potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells, offering a valuable resource for researchers and professionals in drug development. We will delve into the core signaling pathways modulated by this compound, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of these complex processes.

Core Mechanisms of Action

This compound's anti-cancer activity is multi-faceted, involving the modulation of several key cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation and angiogenesis. It also exhibits anti-inflammatory and antioxidant properties and can induce autophagy.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.

  • Intrinsic Pathway: this compound can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9, the initiator caspase in this pathway. Activated caspase-9, in turn, cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.

  • Extrinsic Pathway: this compound can upregulate the expression of death receptors such as Fas and TRAIL receptors (DR4 and DR5) on the surface of cancer cells. Binding of their respective ligands (FasL and TRAIL) triggers the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.

  • p53-Dependent and Independent Apoptosis: In cancer cells with wild-type p53, this compound can stabilize and activate p53, a tumor suppressor protein that plays a crucial role in apoptosis induction. However, this compound can also induce apoptosis in cancer cells with mutated or deficient p53, indicating the involvement of p53-independent mechanisms.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle at various checkpoints, primarily at the G2/M and G1/S phases, thereby preventing the proliferation of cancer cells.

  • G2/M Arrest: this compound has been shown to induce G2/M phase cell cycle arrest in several cancer types, including prostate and breast cancer. This is often mediated by the downregulation of cyclin B1 and Cdc2 (also known as CDK1), key proteins that form the maturation promoting factor (MPF) necessary for entry into mitosis. This compound can also upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) like p21/WAF1.

  • G1/S Arrest: In other cancer cell lines, this compound causes an arrest at the G1/S checkpoint. This is typically achieved by inhibiting the activity of cyclin D and cyclin E, and their associated cyclin-dependent kinases (CDK4, CDK6, and CDK2).

Modulation of Key Signaling Pathways

This compound exerts its anti-cancer effects by targeting multiple intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound can inhibit the phosphorylation and activation of key components of this pathway, including PI3K, Akt, and mTOR. This leads to the downstream inhibition of protein synthesis and cell growth.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, is involved in regulating a wide range of cellular processes. This compound's effect on this pathway can be context-dependent. In some cancer cells, it inhibits the pro-proliferative ERK pathway, while in others, it can activate the pro-apoptotic JNK and p38 pathways.

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer. This compound can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the downregulation of NF-κB target genes involved in cell proliferation, survival, and angiogenesis.

  • STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor implicated in cancer development. This compound has been shown to inhibit the phosphorylation and activation of STAT3, thereby suppressing the expression of its target genes.

Inhibition of Angiogenesis and Metastasis

This compound can suppress the formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis).

  • Anti-Angiogenic Effects: this compound can inhibit the expression of vascular endothelial growth factor (VEGF), a key signaling protein that promotes angiogenesis. It can also inhibit the proliferation and migration of endothelial cells.

  • Anti-Metastatic Effects: this compound can downregulate the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.

Induction of Autophagy

Autophagy is a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer. This compound has been shown to induce autophagy in some cancer cell types, which in certain contexts, can contribute to its anti-cancer effects by leading to autophagic cell death.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer20
LNCaPProstate Cancer25
DU145Prostate Cancer50
MDA-MB-231Breast Cancer50
MCF-7Breast Cancer40
A549Lung Cancer35
HCT116Colon Cancer60

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis

Cell LineTreatment% Cells in G2/M% Apoptotic CellsReference
PC-3Control15.2%3.5%
PC-320 µM this compound45.8%22.1%
LNCaPControl12.5%2.8%
LNCaP25 µM this compound38.9%18.7%

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80, 100 µM) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

Protocol:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p-Akt, Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to measure the DNA content of cells, which allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Apigenin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC release Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the intrinsic pathway.

Apigenin_Cell_Cycle_Arrest This compound This compound p21 p21/WAF1 This compound->p21 upregulates CyclinB1 Cyclin B1 This compound->CyclinB1 downregulates Cdc2 Cdc2 (CDK1) This compound->Cdc2 downregulates MPF MPF Complex p21->MPF inhibits CyclinB1->MPF Cdc2->MPF G2M G2/M Transition MPF->G2M promotes

Caption: this compound induces G2/M cell cycle arrest.

Experimental_Workflow_Western_Blot start Cell Seeding & Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection (ECL) secondary->detection end Data Analysis detection->end

Caption: A typical workflow for Western Blot analysis.

Conclusion

This compound presents a compelling case as a potential anti-cancer agent due to its ability to modulate a wide array of cellular processes and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. Its capacity to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on key oncogenic pathways like PI3K/Akt/mTOR and NF-κB, underscores its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound and its analogues as novel cancer therapeutics. Future investigations should focus on in vivo studies to validate these in vitro findings and on clinical trials to assess the safety and efficacy of this compound in cancer patients.

Apigenin's Molecular Targets in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the brain and spinal cord, is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. This complex process is primarily mediated by glial cells—microglia and astrocytes—which, when activated, release a cascade of pro-inflammatory mediators that can lead to neuronal damage and disease progression. Apigenin, a naturally occurring flavonoid found in various plants, has emerged as a promising therapeutic agent due to its potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth exploration of the molecular targets of this compound in neuroinflammation, offering a comprehensive resource for researchers and drug development professionals. We will delve into the key signaling pathways modulated by this compound, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize these complex interactions through signaling pathway diagrams.

Key Cellular Targets of this compound in the Central Nervous System

This compound exerts its anti-neuroinflammatory effects by primarily targeting the key immune cells of the central nervous system:

  • Microglia: As the resident macrophages of the CNS, microglia are the principal players in initiating and propagating the neuroinflammatory response. This compound has been shown to effectively suppress the activation of microglia, thereby inhibiting the production and release of pro-inflammatory cytokines and other neurotoxic molecules.[1][2][3]

  • Astrocytes: These glial cells play a multifaceted role in brain homeostasis and inflammation. In response to injury or disease, astrocytes can become reactive, contributing to neuroinflammation. This compound can modulate astrocyte activation, reducing their inflammatory output and promoting a neuroprotective phenotype.

Molecular Signaling Pathways Modulated by this compound

This compound's anti-neuroinflammatory activity is underpinned by its ability to modulate several key intracellular signaling pathways that regulate the expression of inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.

This compound has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway.[4] It can block the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5] This inhibitory action leads to a significant reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

This compound inhibits the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular responses to a variety of stimuli, including inflammation. This compound has been shown to modulate MAPK signaling, although the effects can be cell-type and stimulus-dependent. For instance, this compound can inhibit the phosphorylation of p38 MAPK and ERK, which are involved in the production of pro-inflammatory mediators.[6]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS) Receptor Receptor Stimuli->Receptor MEKK MAPKKK Receptor->MEKK MKK MAPKK MEKK->MKK p38 p38 MAPK MKK->p38 JNK JNK MKK->JNK ERK ERK MKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 This compound This compound This compound->MKK Inhibits Phosphorylation Genes Inflammatory Gene Expression AP1->Genes caption This compound modulates MAPK signaling pathways.

This compound modulates MAPK signaling pathways.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. This compound has been found to inhibit the JAK/STAT pathway, particularly STAT1 activation, which is crucial for IFN-γ-induced pro-inflammatory responses in microglia.[2][3] By inhibiting STAT1 phosphorylation, this compound can suppress the expression of target genes like CD40, a key co-stimulatory molecule involved in microglial activation.[1][2]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK JAK IFNgR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1_dimer p-STAT1 Dimer pSTAT1->STAT1_dimer Dimerization This compound This compound This compound->JAK Inhibits DNA DNA STAT1_dimer->DNA Binds Genes Pro-inflammatory Genes (e.g., CD40) DNA->Genes Transcription caption This compound inhibits the JAK/STAT signaling pathway.

This compound inhibits the JAK/STAT signaling pathway.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). This compound has been shown to activate the Nrf2-ARE pathway, which contributes to its anti-inflammatory effects by reducing oxidative stress, a key driver of neuroinflammation.[7]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->Keap1 Induces Conformational Change ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Transcription caption This compound activates the Nrf2-ARE antioxidant pathway.

This compound activates the Nrf2-ARE antioxidant pathway.
NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms. Aberrant activation of the NLRP3 inflammasome is implicated in various inflammatory diseases, including neurodegenerative disorders. This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[8][9][10][11] It can suppress the expression of NLRP3 and prevent the assembly of the inflammasome complex, thereby reducing the production of mature IL-1β.[9][11]

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Stimuli PAMPs/DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Stimuli->NLRP3 Activates Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 Pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage proIL1b Pro-IL-1β Casp1->proIL1b Cleavage IL1b Mature IL-1β proIL1b->IL1b This compound This compound This compound->NLRP3 Inhibits Expression This compound->Inflammasome Inhibits Assembly caption This compound inhibits the NLRP3 inflammasome.

This compound inhibits the NLRP3 inflammasome.

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative data from various studies, highlighting the effective concentrations of this compound and its impact on key inflammatory markers.

Table 1: In Vitro Efficacy of this compound in Microglia and Macrophages

Cell LineInflammatory StimulusThis compound ConcentrationMeasured EffectReference
BV2 MicrogliaLPS10 µMStrongly suppressed il1b, ccl2, cxcl10, and csf1 expression[12]
RAW 264.7 MacrophagesLPSIC50 < 15 µMInhibition of transcriptional activation of COX-2 and iNOS[4]
C6 Astrocyte CellsLPS/IFN-γIC50 < 10⁻³ MSuppression of nitric oxide (NO) production[13]
N9 & Primary MicrogliaIFN-γ3.125 - 50 µMConcentration-dependent decrease in CD40 expressing cells[1]
THP-1 MacrophagesLPS25 µMSignificantly prevented the LPS-induced formation of ASC specks[11]

Table 2: In Vivo Efficacy of this compound in Animal Models of Neuroinflammation

Animal ModelDisease/ConditionThis compound DosageMeasured EffectReference
RatsChronic Unpredictable Mild Stress20 mg/kg, intragastricallyAmeliorated behavioral abnormalities and downregulated NLRP3 expression[8]
MiceLPS-induced Endotoxin ShockNot specifiedProtected mice by inhibiting pro-inflammatory cytokine production[6]
MiceIntracerebroventricular LPS injection40 mg/kg, intraperitoneallySuppressed the production of cytokines and chemokines[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on neuroinflammation.

Cell Culture and Treatment for In Vitro Neuroinflammation Models

Objective: To induce an inflammatory response in glial cells and assess the anti-inflammatory effects of this compound.

Materials:

  • BV2 microglial cell line or primary microglia/astrocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (6-well, 24-well, or 96-well)

Procedure:

  • Cell Seeding: Plate BV2 cells or primary glial cells at a desired density (e.g., 5 x 10⁵ cells/mL for BV2 cells) in appropriate cell culture plates and incubate at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

  • This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) as a control. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the culture medium to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) depending on the endpoint being measured.

  • Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

Experimental_Workflow_In_Vitro cluster_workflow In Vitro Experimental Workflow A 1. Seed Glial Cells (Microglia/Astrocytes) B 2. Pre-treat with This compound or Vehicle A->B C 3. Stimulate with LPS B->C D 4. Incubate C->D E 5. Collect Supernatant (for Cytokine Analysis) D->E F 6. Lyse Cells (for Protein/RNA Analysis) D->F caption Workflow for in vitro neuroinflammation studies.

Workflow for in vitro neuroinflammation studies.
Measurement of Cytokine Levels using ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Materials:

  • Cell culture supernatants

  • Commercially available ELISA kits for the specific cytokines of interest

  • Microplate reader

Procedure:

  • Prepare Reagents: Reconstitute and prepare all reagents provided in the ELISA kit according to the manufacturer's instructions.

  • Standard Curve: Prepare a serial dilution of the provided cytokine standard to generate a standard curve.

  • Sample Loading: Add standards, controls, and experimental samples (cell culture supernatants) to the wells of the antibody-coated microplate.

  • Incubation: Incubate the plate as per the kit's protocol to allow the cytokines to bind to the capture antibody.

  • Washing: Wash the plate several times to remove unbound substances.

  • Detection Antibody: Add the detection antibody and incubate.

  • Enzyme Conjugate: Add the enzyme-linked secondary antibody (e.g., HRP-conjugate) and incubate.

  • Substrate Addition: Add the substrate solution and incubate to allow for color development.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Activity

Objective: To determine if this compound treatment leads to increased binding of the transcription factor Nrf2 to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Materials:

  • Cells treated with this compound or vehicle

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Sonication or enzymatic digestion reagents (to shear chromatin)

  • Anti-Nrf2 antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for ARE-containing promoter regions of Nrf2 target genes (e.g., HO-1)

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-Nrf2 antibody or a control IgG overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform quantitative PCR (qPCR) on the purified DNA using primers specific for the ARE sequences in the promoter regions of Nrf2 target genes. The amount of immunoprecipitated DNA is calculated relative to the total input chromatin.

Conclusion

This compound presents a compelling profile as a multi-target agent for the mitigation of neuroinflammation. Its ability to concurrently modulate key inflammatory signaling pathways, including NF-κB, MAPK, and JAK/STAT, while also activating the protective Nrf2 antioxidant response and inhibiting the NLRP3 inflammasome, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the neuroprotective properties of this compound. Future research should focus on optimizing its delivery to the central nervous system and translating the promising preclinical findings into clinical applications for the treatment of neuroinflammatory disorders.

References

A Technical Guide to the Natural Dietary Sources of Apigenin and its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a flavone belonging to the flavonoid class of polyphenols, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. This technical guide provides a comprehensive overview of the primary natural dietary sources of this compound and its glycosidic forms. It is designed to serve as a resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies for extraction and quantification, and an exploration of the key signaling pathways modulated by this compound.

Natural Dietary Sources of this compound and its Glycosides

This compound is widely distributed throughout the plant kingdom, with particularly high concentrations found in certain herbs, vegetables, and beverages. The compound typically exists in plants as glycosides, where it is bound to a sugar moiety. Common this compound glycosides include apiin (this compound-7-O-apioglucoside), apigetrin (this compound-7-O-glucoside), vitexin (this compound-8-C-glucoside), and isovitexin (this compound-6-C-glucoside)[1][2].

The richest dietary sources of this compound are herbs, with parsley and chamomile being the most prominent. Dried herbs often contain significantly higher concentrations of this compound due to the removal of water. Vegetables such as celery and onions, as well as some fruits, also contribute to dietary this compound intake[3][4].

Quantitative Data of this compound in Food Sources

The following table summarizes the quantitative content of this compound in various dietary sources. Data has been compiled from multiple studies and standardized to milligrams per 100 grams (mg/100g) of fresh weight (FW) or dry weight (DW) for ease of comparison.

Food SourceFormThis compound Content (mg/100g)Reference(s)
Parsley (Petroselinum crispum)Dried~4503.5[4]
Parsley (Petroselinum crispum)Fresh~215.5[1]
Chamomile (Matricaria chamomilla)Dried Flowers300 - 500
Celery (Apium graveolens)Seeds~78.65
Celery (Apium graveolens)Fresh2.2 - 10.8
Vine Spinach (Basella alba)Fresh~62.2
Chinese Celery (Apium graveolens var. secalinum)Fresh~24.02
Oregano (Origanum vulgare)DriedHigh[4]
Artichoke (Cynara scolymus)FreshModerate[4]
Onions (Allium cepa)FreshLow to Moderate[3]
Oranges (Citrus sinensis)FreshLow[3]
Grapefruit (Citrus paradisi)FreshLow[3]
Mungbean (Vigna radiata)Sprouts15.75 (Vitexin) & 19.85 (Isovitexin)[5]
Buckwheat (Fagopyrum esculentum)Sprouts354.8 (Vitexin) & 557.9 (Isovitexin)[6]
This compound Glycosides in Dietary Sources
GlycosideChemical NameCommon Dietary SourcesReference(s)
ApiinThis compound-7-O-apioglucosideParsley, Celery[1]
ApigetrinThis compound-7-O-glucosideDandelion Coffee, Mexican Oregano, Olives[1][7]
VitexinThis compound-8-C-glucosideMungbean, Buckwheat, Passionflower, Cannabis[5][6][8]
IsovitexinThis compound-6-C-glucosideMungbean, Buckwheat, Passionflower, Cannabis[5][6][8]
RhoifolinThis compound-7-O-neohesperidoside[1]
SchaftosideThis compound-6-C-glucoside 8-C-arabinoside[1]
This compound-7-O-glucuronideGlobe Artichoke[9][10]

Experimental Protocols for Extraction and Quantification

Accurate quantification of this compound and its glycosides from plant matrices is crucial for research and development. The following sections detail common methodologies for their extraction and analysis.

Extraction Methodologies

2.1.1. Ultrasonic-Assisted Extraction (UAE) of this compound from Chamomile

This method utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of bioactive compounds.

  • Sample Preparation: Dried chamomile flowers are ground into a fine powder.

  • Extraction Solvent: A hydroalcoholic solution (e.g., 70:30 v/v ethanol:water) is commonly used.

  • Procedure:

    • Mix the powdered chamomile with the extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).

    • Place the mixture in an ultrasonic bath operating at a frequency of 20-40 kHz.

    • Sonicate for 20-30 minutes, maintaining the temperature below 45°C to prevent degradation of thermolabile compounds[11].

    • After sonication, filter the extract through muslin cloth followed by filter paper (e.g., Whatman No. 1).

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 45°C.

    • Store the concentrated extract at 4°C in an amber vial.

2.1.2. Microwave-Assisted Extraction (MAE) of Flavonoids from Celery

MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

  • Sample Preparation: Fresh celery leaves are dried and ground to a powder.

  • Extraction Solvent: An aqueous ethanol solution (e.g., 75.6% v/v) has been shown to be effective[12][13][14].

  • Procedure:

    • Combine the powdered celery leaves with the extraction solvent at a solid-to-solvent ratio of 1:30 (g/mL) in a microwave-safe extraction vessel[12][13][14].

    • Apply microwave power (e.g., 500 W) for a short duration (e.g., 2-4 minutes)[12][13][14].

    • After extraction, allow the mixture to cool.

    • Filter the extract to separate the solid residue from the liquid phase.

    • The resulting extract can then be used for quantification.

Quantification Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the separation, identification, and quantification of this compound and its glycosides.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used[15][16].

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous acidic solution (e.g., 0.1% formic acid or 0.2% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed[16][17]. A common mobile phase composition is acetonitrile and water in a 75:25 v/v ratio[15][16].

  • Flow Rate: A typical flow rate is 1.0 mL/min[15][16].

  • Detection: this compound can be detected by UV absorbance at approximately 268 nm[15][16].

  • Quantification: A calibration curve is constructed using a series of standard solutions of this compound of known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is critical for drug development and therapeutic applications.

Anti-Cancer Effects

This compound has been shown to interfere with multiple stages of carcinogenesis, including proliferation, angiogenesis, and metastasis.

graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.5]; edge [arrowhead=vee, penwidth=1.5];

// Nodes this compound [fillcolor="#FBBC05", fontcolor="#202124", label="this compound"]; PI3K [fillcolor="#4285F4", fontcolor="#FFFFFF", label="PI3K"]; Akt [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Akt"]; mTOR [fillcolor="#4285F4", fontcolor="#FFFFFF", label="mTOR"]; Proliferation [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Cell Proliferation"]; MAPK [fillcolor="#34A853", fontcolor="#FFFFFF", label="MAPK/ERK"]; JAK_STAT [fillcolor="#4285F4", fontcolor="#FFFFFF", label="JAK/STAT"]; NFkB [fillcolor="#34A853", fontcolor="#FFFFFF", label="NF-κB"]; Wnt [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Wnt/β-catenin"]; Angiogenesis [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Angiogenesis"]; Metastasis [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Metastasis"];

// Edges this compound -> PI3K [label="Inhibits", fontcolor="#5F6368"]; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; this compound -> MAPK [label="Inhibits", fontcolor="#5F6368"]; MAPK -> Proliferation; this compound -> JAK_STAT [label="Inhibits", fontcolor="#5F6368"]; JAK_STAT -> Proliferation; this compound -> NFkB [label="Inhibits", fontcolor="#5F6368"]; NFkB -> {Angiogenesis, Metastasis}; this compound -> Wnt [label="Inhibits", fontcolor="#5F6368"]; Wnt -> Metastasis; }

Caption: this compound's anti-cancer signaling pathways.

Anti-Inflammatory Effects

This compound's anti-inflammatory properties are primarily mediated through the inhibition of pro-inflammatory signaling pathways.

graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.5]; edge [arrowhead=vee, penwidth=1.5];

// Nodes this compound [fillcolor="#FBBC05", fontcolor="#202124", label="this compound"]; NFkB [fillcolor="#4285F4", fontcolor="#FFFFFF", label="NF-κB"]; MAPK [fillcolor="#34A853", fontcolor="#FFFFFF", label="MAPK"]; Pro_inflammatory_Cytokines [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Pro-inflammatory\nCytokines (TNF-α, IL-6)"]; COX2 [fillcolor="#EA4335", fontcolor="#FFFFFF", label="COX-2"]; Inflammation [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Inflammation"];

// Edges this compound -> NFkB [label="Inhibits", fontcolor="#5F6368"]; this compound -> MAPK [label="Inhibits", fontcolor="#5F6368"]; NFkB -> {Pro_inflammatory_Cytokines, COX2}; MAPK -> {Pro_inflammatory_Cytokines, COX2}; Pro_inflammatory_Cytokines -> Inflammation; COX2 -> Inflammation; }

Caption: this compound's anti-inflammatory signaling pathways.

Neuroprotective Effects

This compound has demonstrated neuroprotective potential through the activation of antioxidant and pro-survival signaling pathways.

graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.5]; edge [arrowhead=vee, penwidth=1.5];

// Nodes this compound [fillcolor="#FBBC05", fontcolor="#202124", label="this compound"]; PI3K [fillcolor="#4285F4", fontcolor="#FFFFFF", label="PI3K"]; Akt [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Akt"]; Nrf2 [fillcolor="#34A853", fontcolor="#FFFFFF", label="Nrf2"]; Antioxidant_Enzymes [fillcolor="#34A853", fontcolor="#FFFFFF", label="Antioxidant\nEnzymes"]; ERK [fillcolor="#4285F4", fontcolor="#FFFFFF", label="ERK"]; CREB [fillcolor="#4285F4", fontcolor="#FFFFFF", label="CREB"]; BDNF [fillcolor="#34A853", fontcolor="#FFFFFF", label="BDNF"]; Neuronal_Survival [fillcolor="#34A853", fontcolor="#FFFFFF", label="Neuronal Survival"];

// Edges this compound -> PI3K [label="Activates", fontcolor="#5F6368"]; PI3K -> Akt; Akt -> Nrf2; Nrf2 -> Antioxidant_Enzymes; Antioxidant_Enzymes -> Neuronal_Survival; this compound -> ERK [label="Activates", fontcolor="#5F6368"]; ERK -> CREB; CREB -> BDNF; BDNF -> Neuronal_Survival; }

Caption: this compound's neuroprotective signaling pathways.

Conclusion

This technical guide provides a consolidated resource on the natural dietary sources of this compound and its glycosides, offering quantitative data and detailed experimental protocols for their analysis. The elucidation of the key signaling pathways modulated by this compound underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully explore the bioavailability of this compound from different dietary sources and to conduct clinical trials to validate its efficacy in various disease models. This comprehensive overview serves as a foundational tool for scientists and researchers dedicated to advancing our understanding and application of this promising natural compound.

References

Apigenin's Role in Apoptosis Induction: A Technical Guide to Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which apigenin, a naturally occurring plant flavonoid, induces apoptosis in cancer cells. We will delve into the core signaling pathways, present quantitative data from various studies, and provide detailed experimental protocols for key assays used in this area of research.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple, interconnected signaling pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, its pro-apoptotic effects are modulated by its influence on other critical cell signaling cascades such as PI3K/Akt, MAPK, and NF-κB.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major mechanism of this compound-induced apoptosis.[1][2] This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane. This compound instigates this cascade through several key actions:

  • Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[3][4] Specifically, it upregulates the expression of Bax and downregulates the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio.[5][6] This shift is critical for the permeabilization of the outer mitochondrial membrane.

  • Disruption of Mitochondrial Membrane Potential (MMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, causing a decrease in the MMP.[1][7]

  • Cytochrome c Release: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytosol.[2][8]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then activates pro-caspase-9 to form the apoptosome.[9] This complex then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[2][10]

G This compound This compound Bcl2_family Bcl-2 Family (Bax ↑, Bcl-2 ↓) This compound->Bcl2_family Mito Mitochondrion Bcl2_family->Mito ↑ Permeability CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp3 Pro-caspase-3 → Caspase-3 Apoptosome->Casp3 Activation Casp9 Pro-caspase-9 → Caspase-9 Casp9->Apoptosome Apoptosis Apoptosis Casp3->Apoptosis

Diagram 1: Intrinsic Pathway of this compound-Induced Apoptosis.
The Extrinsic (Death Receptor) Pathway

This compound also triggers apoptosis through the extrinsic pathway by engaging with death receptors on the cell surface.[1][11] The key steps in this pathway are:

  • Upregulation of Death Receptors: this compound can increase the expression of death receptors such as DR4 and DR5 (TRAIL receptors).[1][7]

  • Caspase-8 Activation: The binding of ligands (like TRAIL) to these receptors leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[2][12]

  • Effector Caspase Activation: Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, leading to apoptosis.[9][10]

  • Crosstalk with the Intrinsic Pathway: Activated caspase-8 can also cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.[1][7]

G This compound This compound Death_Receptors Death Receptors (DR4/DR5 ↑) This compound->Death_Receptors DISC DISC Formation Death_Receptors->DISC Casp8 Pro-caspase-8 → Caspase-8 DISC->Casp8 Activation Casp3 Pro-caspase-3 → Caspase-3 Casp8->Casp3 Activation Bid Bid → tBid Casp8->Bid Cleavage Apoptosis Apoptosis Casp3->Apoptosis Mito Mitochondrial Pathway Amplification Bid->Mito

Diagram 2: Extrinsic Pathway of this compound-Induced Apoptosis.
Modulation of Other Signaling Pathways

This compound's pro-apoptotic activity is further enhanced by its ability to modulate other key signaling pathways that regulate cell survival and proliferation.

The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[8][13][14] It achieves this by:

  • Inhibiting PI3K and Akt Phosphorylation: this compound can directly inhibit the activity of PI3K and reduce the phosphorylation of Akt, thereby inactivating it.[8][14]

  • Downstream Effects: The inhibition of Akt leads to the decreased phosphorylation and subsequent activation of pro-apoptotic proteins (e.g., Bad) and the decreased expression of anti-apoptotic proteins.[3]

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. This compound's effect on this pathway can be cell-type dependent.[3][9] In many cancer cells, this compound has been shown to:

  • Modulate ERK, JNK, and p38: this compound can downregulate the phosphorylation of pro-survival kinases like ERK and JNK, while upregulating the phosphorylation of the pro-apoptotic kinase p38.[10][15]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Its constitutive activation is common in many cancers and contributes to resistance to apoptosis. This compound effectively inhibits this pathway by:

  • Inhibiting IKK Activation: this compound can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitor of NF-κB, IκBα.[4]

  • Preventing IκBα Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα.[4]

  • Blocking NF-κB Nuclear Translocation: With IκBα remaining bound to NF-κB in the cytoplasm, its translocation to the nucleus is blocked, preventing the transcription of anti-apoptotic genes like Bcl-2 and Bcl-xL.[4][11]

G This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway (ERK/JNK ↓, p38 ↑) This compound->MAPK NFkB NF-κB Pathway This compound->NFkB Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition MAPK->Cell_Survival MAPK->Apoptosis Promotion NFkB->Cell_Survival NFkB->Apoptosis Inhibition

Diagram 3: Modulation of Key Survival Pathways by this compound.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MDA-MB-453Human Breast Cancer59.4424[2]
MDA-MB-453Human Breast Cancer35.1572[2]
HeLaHuman Cervical Cancer1072[16]
SiHaHuman Cervical Cancer6872[16]
CaSkiHuman Cervical Cancer7672[16]
C33AHuman Cervical Cancer4072[16]
Caki-1Human Renal Cell Carcinoma27.0224[17]
ACHNHuman Renal Cell Carcinoma50.4024[17]
NC65Human Renal Cell Carcinoma23.3424[17]
HT29Human Colorectal Cancer12.548[18]
A375Human Melanoma33.02Not Specified[19]

Table 2: Effect of this compound on Apoptotic Cell Population

Cell LineThis compound Conc. (µM)Exposure Time (h)% Apoptotic Cells (Early + Late)Reference
MDA-MB-45335.15 (IC50)7253.4[2]
A37530Not Specified~8.5 (Early)[19]
A37560Not Specified~12.25 (Late)[19]
22Rv12024Significant Increase[5]
22Rv14024Significant Increase[5]
22Rv18024Significant Increase[5]

Table 3: Modulation of Key Apoptotic Proteins by this compound

Cell LineThis compound Conc. (µM)Exposure Time (h)ProteinChange in ExpressionReference
HCT-116Not SpecifiedNot SpecifiedBaxUpregulated[1]
HCT-116Not SpecifiedNot SpecifiedCytochrome cUpregulated[1]
HCT-116Not SpecifiedNot SpecifiedCleaved Caspase-3Upregulated[1]
HCT-116Not SpecifiedNot SpecifiedCleaved Caspase-8Upregulated[1]
HCT-116Not SpecifiedNot SpecifiedCleaved Caspase-9Upregulated[1]
HepG2203-48Bcl-2Downregulated[20]
HepG22024BaxUpregulated[20]
ANA-150Not SpecifiedCaspase-3Increased by 150%[15]
ANA-150Not SpecifiedCaspase-8Increased by 38%[15]
ANA-1Not SpecifiedNot SpecifiedBcl-2Downregulated[15]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate this compound-induced apoptosis.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[21] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time periods (e.g., 24, 48, 72 hours).[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 490 nm or 570 nm using a microplate reader.[2]

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate_Formazan Incubate (4h, 37°C) Add_MTT->Incubate_Formazan Solubilize Solubilize with DMSO Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (490/570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Diagram 4: MTT Assay Experimental Workflow.
Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[22][23]

Principle: The TUNEL assay identifies DNA strand breaks by labeling the free 3'-OH termini with modified nucleotides in a reaction catalyzed by the terminal deoxynucleotidyl transferase (TdT) enzyme.[24] These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

Protocol:

  • Cell Preparation: Culture and treat cells with this compound on coverslips or in culture plates.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at 4°C.[25]

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 20 minutes at room temperature.[25]

  • TUNEL Reaction: Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions.[22]

  • Incubation: Apply the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.[22]

  • Washing: Stop the reaction by washing the cells with PBS.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.[22]

  • Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the sites of DNA fragmentation.[22]

G Start Start Prep_Cells Prepare & Treat Cells Start->Prep_Cells Fix_Cells Fix with Paraformaldehyde Prep_Cells->Fix_Cells Permeabilize Permeabilize with Triton X-100 Fix_Cells->Permeabilize TUNEL_Reaction Add TUNEL Reaction Mix Permeabilize->TUNEL_Reaction Incubate Incubate (60 min, 37°C, Dark) TUNEL_Reaction->Incubate Wash Wash with PBS Incubate->Wash Analyze Analyze by Fluorescence Microscopy Wash->Analyze End End Analyze->End

Diagram 5: TUNEL Assay Experimental Workflow.
Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample.[26][27]

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total proteins.[27]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[6]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system.[27]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Quantification (Flow Cytometry with Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to quantify apoptosis.[28][29]

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[30] PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.[28]

Protocol:

  • Cell Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.[30]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[30]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[30]

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.[29]

G Start Start Harvest_Cells Harvest & Wash Cells Start->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Stain Stain with Annexin V & PI Resuspend->Stain Incubate Incubate (15 min, RT, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Diagram 6: Flow Cytometry (Annexin V/PI) Workflow.

Conclusion

This compound is a promising natural compound with potent anti-cancer properties, largely attributed to its ability to induce apoptosis in a wide range of cancer cells. Its multifaceted mechanism of action, involving the activation of both intrinsic and extrinsic apoptotic pathways and the modulation of key survival signaling cascades, makes it an attractive candidate for further investigation in cancer therapy and drug development. This guide provides a comprehensive overview of the current understanding of this compound's pro-apoptotic signaling pathways, supported by quantitative data and detailed experimental protocols to facilitate further research in this field.

References

The Cardioprotective Pharmacology of Apigenin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin, a naturally occurring flavonoid found in a variety of plants, has garnered significant scientific interest for its potential therapeutic applications in cardiovascular diseases. Extensive preclinical evidence demonstrates its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, which contribute to its cardioprotective effects. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on cardiovascular health, with a focus on its molecular mechanisms of action, relevant signaling pathways, and quantitative experimental data. Detailed methodologies for key experiments are provided to facilitate further research and development in this promising area.

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. The pathogenesis of CVDs is complex, involving chronic inflammation, oxidative stress, endothelial dysfunction, and apoptosis.[1][2] Current therapeutic strategies, while effective, are often associated with adverse side effects, highlighting the need for novel and safer therapeutic agents. This compound, a flavone abundant in fruits and vegetables such as parsley, celery, and chamomile, has emerged as a promising candidate due to its multifaceted pharmacological activities.[2][3] This document serves as a technical resource for researchers and drug development professionals, summarizing the current understanding of this compound's role in cardiovascular health and providing detailed experimental insights.

Mechanisms of Action

This compound exerts its cardioprotective effects through a variety of mechanisms, primarily centered around its ability to mitigate oxidative stress, inflammation, and apoptosis in the cardiovascular system.

Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cardiovascular pathology. This compound has been shown to be a potent antioxidant, acting through multiple mechanisms:

  • Direct ROS Scavenging: this compound's chemical structure allows it to directly scavenge free radicals, thereby reducing cellular damage.

  • Upregulation of Antioxidant Enzymes: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[4][5]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of atherosclerosis and other CVDs. This compound exhibits significant anti-inflammatory properties by targeting key inflammatory pathways:

  • Inhibition of NF-κB Signaling: this compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.

  • Modulation of MAPK Pathway: this compound can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK, which are involved in inflammatory responses.[7]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, of cardiomyocytes and endothelial cells plays a crucial role in the progression of heart failure and atherosclerosis. This compound protects cardiovascular cells from apoptosis through:

  • Activation of PI3K/Akt Pathway: this compound activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key cell survival pathway. Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, while promoting the expression of anti-apoptotic proteins like Bcl-2.[8][9]

  • Inhibition of Mitochondrial Apoptotic Pathway: this compound helps to maintain mitochondrial integrity and function, preventing the release of cytochrome c and the subsequent activation of the caspase cascade.[10]

Key Signaling Pathways

The cardioprotective effects of this compound are mediated by its modulation of several critical signaling pathways.

NF-κB Signaling Pathway

NF_kB_Pathway Stimulus LPS/TNF-α IKK IKK Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IkB IkB IKK->IkB Phosphorylates IkB_NFkB IkB_NFkB IkB->IkB_NFkB NFkB_nuc NFkB_nuc IkB_NFkB->NFkB_nuc Translocation NFkB NFkB DNA DNA Genes Genes

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Survival Cell Survival Apoptosis Apoptosis Apoptosis->Survival PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates pAkt pAkt Akt->pAkt Bad Bad pAkt->Bad Inhibits Bcl2 Bcl2 pAkt->Bcl2 Promotes Bad->Apoptosis Bcl2->Apoptosis

Nrf2 Signaling Pathway

Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1_Nrf2 This compound->Keap1_Nrf2 Dissociates Nrf2_nuc Nrf2_nuc Keap1_Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 ARE ARE Genes Genes

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on the cardiovascular effects of this compound.

Table 1: In Vivo Studies

Model OrganismDisease ModelThis compound DoseDurationKey FindingsReference(s)
Mice (C57BL/6)Aging50 mg/kg/day (oral)6 weeksReversed age-related endothelial dysfunction and aortic stiffening.[11]
RatsDoxorubicin-induced cardiotoxicity100 mg/kg (p.o.)-Ameliorated elevated AST, LDH, and CK levels.[12]
MiceDiabetic cardiomyopathy100 mg/kg-Suppressed hyperglycemia, alleviated cardiac hypertrophy, and improved cardiac function.[12]
RatsIschemia/Reperfusion50 and 100 mg/kg (i.p.)-Significantly reduced myocardial infarct size.[12]
MicePressure overload-induced cardiac hypertrophy-8 weeksAttenuated the increase in heart weight/body weight ratio.[13]
RatsRenovascular hypertension50-100 mg/kg (gavage)4 weeksReduced blood pressure and heart weight index.[14]

Table 2: In Vitro Studies

Cell LineExperimental ConditionThis compound ConcentrationKey FindingsReference(s)
H9c2 cardiomyocytesIschemia/hypoxia6 µMPromoted cell viability and inhibited apoptosis.[12]
HUVECsOxidized LDL-activated25 µMInhibited adhesion of THP-1 monocytes.[12]
H9c2 cellsIsoproterenol-treated10 µMInhibited expression of pro-inflammatory markers.[12]
HUVECsHypoxia-reoxygenation10, 20 µMHad protective effects on cell viability.[15][16]
Human melanoma cells-50, 100 µMDecreased expression of p-ERK and p-Akt.[7]
Cervical cancer cells-IC50 (10-76 µM)Induced apoptosis.[17]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. Note: Specific antibody dilutions, primer sequences, and catalog numbers are provided where available in the source literature. Researchers should optimize these parameters for their specific experimental conditions.

Animal Model of Pressure Overload-Induced Cardiac Hypertrophy
  • Animal Model: 8-10 week old C57BL/6 mice.

  • Procedure:

    • Anesthetize mice.

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the transverse aorta between the innominate and left carotid arteries with a 7-0 silk suture against a 27-gauge needle.

    • Remove the needle to create a constriction of a defined diameter.

    • Close the chest and allow the animals to recover.

    • Administer this compound or vehicle control for the specified duration (e.g., 8 weeks).

  • Assessment:

    • Echocardiography: Measure left ventricular end-diastolic diameter (LVEDD), left ventricular end-systolic diameter (LVESD), ejection fraction (EF), and fractional shortening (FS).

    • Hemodynamic measurements: Catheterize the left ventricle to measure parameters such as dP/dt max.

    • Histology: Harvest hearts, fix in formalin, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area and Masson's trichrome to assess fibrosis.

    • Gene expression analysis: Isolate RNA from heart tissue and perform RT-qPCR to measure the expression of hypertrophic markers such as ANP, BNP, and β-MHC.[18]

Western Blot Analysis of PI3K/Akt Pathway
  • Cell Culture and Treatment: Culture H9c2 cardiomyocytes or other relevant cell lines and treat with this compound at desired concentrations and time points.

  • Protein Extraction:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Examples of primary antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-PI3K

      • Total PI3K

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.[18][19]

In Vitro Apoptosis Assay (TUNEL Staining)
  • Cell Culture and Treatment: Plate cardiomyocytes on coverslips and treat with an apoptotic stimulus (e.g., hypoxia-reoxygenation) with or without this compound.

  • TUNEL Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.1% Triton X-100.

    • Perform the TUNEL assay using a commercially available kit (e.g., In Situ Cell Death Detection Kit, Roche) according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

    • Counterstain nuclei with DAPI.

  • Microscopy and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Count the number of TUNEL-positive (apoptotic) nuclei and the total number of nuclei to calculate the apoptotic index.[20][21]

NF-κB Luciferase Reporter Assay
  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or THP-1) in a 96-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with an NF-κB activator such as TNF-α or LPS.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of NF-κB activity relative to the unstimulated control.[22][23][24]

Clinical Evidence

While preclinical studies have shown promising results, clinical evidence for the cardiovascular benefits of this compound is still limited. A clinical trial (NCT04114916) is underway to evaluate the efficacy of a nutraceutical containing this compound, luteolin, grapefruit extract, and citrolive on cholesterol and endothelial function.[12] The results of this and future clinical trials will be crucial in establishing the therapeutic potential of this compound in human cardiovascular disease.

Conclusion

This compound is a promising natural compound with significant potential for the prevention and treatment of cardiovascular diseases. Its multifaceted pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects, are mediated through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and Nrf2. The quantitative data from preclinical studies provide a strong rationale for its further investigation. The detailed experimental protocols provided in this guide are intended to facilitate future research aimed at elucidating the full therapeutic potential of this compound and translating these preclinical findings into clinical applications. Further well-designed clinical trials are warranted to confirm the efficacy and safety of this compound in patients with or at risk of cardiovascular disease.

References

Apigenin's Role in Modulating Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid found in a variety of fruits, vegetables, and herbs. Exhibiting low toxicity, this bioactive compound has garnered significant attention for its potent anti-inflammatory, antioxidant, and anti-carcinogenic properties[1][2][3]. Its immunomodulatory effects are primarily attributed to its ability to interact with key signaling molecules and pathways that govern the immune response. This technical guide provides an in-depth analysis of this compound's mechanisms of action on various immune cells, details its influence on critical signaling cascades such as NF-κB and MAPK, presents quantitative data from relevant studies, and outlines common experimental methodologies.

Modulation of Innate and Adaptive Immunity

This compound exerts a multi-faceted influence on both the innate and adaptive immune systems. It modulates the function of key cells, including macrophages, dendritic cells (DCs), neutrophils, and T cells, thereby controlling the inflammatory milieu.

Macrophages

Macrophages are central players in the inflammatory response. This compound has been shown to significantly temper their pro-inflammatory activities. In lipopolysaccharide (LPS)-stimulated macrophages, this compound effectively inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[4][5]. It achieves this by modulating multiple intracellular signaling pathways[4]. Furthermore, this compound can influence macrophage polarization, a process critical for both inflammation and its resolution, by promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype[5][6]. Studies have also shown that this compound can induce apoptosis in macrophages, a mechanism that could be beneficial in attenuating conditions like atherosclerosis where macrophage accumulation is pathological[7][8]. This pro-apoptotic effect is linked to the regulation of the MAPK and Bcl-2 pathways[8].

Dendritic Cells (DCs)

Dendritic cells are crucial antigen-presenting cells that bridge innate and adaptive immunity. This compound has been found to inhibit the maturation and immunostimulatory function of DCs[2][9]. Treatment with this compound suppresses the expression of surface molecules essential for T cell activation, such as CD80, CD86, and MHC class I and II molecules[2]. It also impairs the production of IL-12, a key cytokine for driving T helper 1 (Th1) responses[2]. The mechanism for this inhibition involves the NF-κB protein RelB, which is central to DC maturation and function. This compound downregulates RelB expression and suppresses its nuclear translocation, thereby curbing DC-mediated T-cell activation[10][11].

T Cells

This compound directly impacts T cell function and fate. It can promote a shift in the T helper cell balance, decreasing pro-inflammatory Th1 and Th17 responses while promoting T regulatory cell (Treg) responses[10][12]. In allergic rhinitis models, this compound administration decreased Th2 cytokine levels and increased Th1 cytokine levels, promoting a more balanced Th1/Th2 ratio[13]. Furthermore, this compound has been shown to sensitize chronically activated human T cells to activation-induced cell death (AICD)[14][15]. This is achieved by inhibiting the pro-survival NF-κB and PKB/Akt signaling pathways, which leads to the suppression of anti-apoptotic molecules like cFLIP and Bcl-xL[14][16]. In the context of lupus, this compound has been shown to induce apoptosis in CD8+ T cells and reduce their recruitment of macrophages by inhibiting the STAT3/IL-17 signaling pathway[17].

Neutrophils

Neutrophil infiltration is a hallmark of acute inflammation. This compound has demonstrated the ability to reduce neutrophil infiltration into tissues, such as the lungs, during inflammatory insults like those induced by LPS[18][19]. This effect is associated with the regulation of the NF-κB signaling pathway and a decrease in the production of chemokines that attract neutrophils[18][19].

Core Signaling Pathways Modulated by this compound

This compound's immunomodulatory effects are underpinned by its ability to interfere with several key intracellular signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[20]. This compound is a potent inhibitor of NF-κB activation in various immune cells[1][20][21]. It can block the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of target genes[15][21]. This inhibition has been observed in airway epithelial cells, macrophages, and T cells[1][14][21].

NF_kappa_B_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa_p65->p65_p50 Releases IkBa_p P-IκBα (Degradation) IkBa_p65->IkBa_p p65_nuc p65/p50 p65_p50->p65_nuc Translocates DNA DNA p65_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits LPS LPS LPS->TLR4 Activates MAPK_Pathway cluster_mapkkk cluster_mapkk cluster_mapk Stimulus Inflammatory Stimulus (e.g., LPS) ASK1 ASK1 Stimulus->ASK1 MEK1_2 MEK1/2 Stimulus->MEK1_2 This compound This compound p38 p38 This compound->p38 Modulates Phosphorylation JNK JNK This compound->JNK Modulates Phosphorylation ERK1_2 ERK1/2 This compound->ERK1_2 Modulates Phosphorylation MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6->p38 MKK4_7->JNK MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK1_2->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Immune Cell Culture (e.g., Macrophages) Pretreat Pre-treatment: This compound (various conc.) or Vehicle Control Start->Pretreat Stimulate Stimulation: LPS (e.g., 100 ng/mL) Pretreat->Stimulate Incubate Incubation (e.g., 6-24 hours) Stimulate->Incubate ELISA Cytokine Measurement (ELISA) Incubate->ELISA RT_PCR Gene Expression (qRT-PCR) Incubate->RT_PCR WesternBlot Protein Analysis (Western Blot) Incubate->WesternBlot FlowCytometry Cell Surface Markers (Flow Cytometry) Incubate->FlowCytometry

References

The Ancient Wisdom of Apigenin: A Phytochemical's Journey Through Traditional Medicine and Modern Science

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, historical use, and molecular mechanisms of apigenin, a prominent flavonoid in traditional herbal remedies.

Introduction

For centuries, traditional medicine systems across the globe have harnessed the therapeutic properties of plants. From the calming infusions of chamomile in ancient Greece and Rome to the intricate herbal formulations of Traditional Chinese Medicine, empirical knowledge of botanical remedies has been passed down through generations. Within this vast repository of natural medicine, the flavonoid this compound has emerged as a molecule of significant interest. This technical guide delves into the discovery and history of this compound in traditional medicine, bridging the gap between its historical applications and contemporary scientific understanding. We will explore the key experiments that have elucidated its mechanisms of action, providing detailed protocols and quantitative data for researchers, scientists, and drug development professionals.

Discovery and Historical Roots in Traditional Medicine

The recognition of this compound's therapeutic effects predates its formal discovery and naming in the 20th century. The name "this compound" itself is derived from the plant genus Apium, which includes celery, a known source of this flavonoid. However, the use of this compound-rich plants has a much deeper history.

Chamomile (Matricaria chamomilla or Chamaemelum nobile), one of the most well-known sources of this compound, holds a prominent place in the annals of traditional medicine. Ancient Egyptian, Greek, and Roman physicians valued chamomile for its calming and anti-inflammatory properties.[1][2] The Ebers Papyrus, an ancient Egyptian medical text dating to circa 1550 BC, mentions chamomile for its use in treating various ailments. In ancient Greece, physicians like Dioscorides recommended it for its sedative and antispasmodic effects. These traditional uses, particularly for anxiety, stress, and inflammation, are now being scientifically validated through the study of this compound's pharmacological activities.[1]

In Traditional Chinese Medicine (TCM), various herbs containing this compound have been used in complex formulations to treat a range of conditions. While the concept of isolating a single compound like this compound is a modern one, the therapeutic principles of TCM often align with the known biological activities of this flavonoid. Similarly, in Ayurvedic medicine, the traditional medical system of India, this compound-containing plants have been utilized for their health-promoting properties.

The historical use of these plants provided the foundational knowledge that spurred modern scientific investigation into their bioactive constituents. The isolation and structural elucidation of this compound allowed researchers to systematically study its effects and understand the molecular basis for the therapeutic actions observed in traditional practices.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from key in vitro and in vivo studies that have investigated the traditional therapeutic claims of this compound, particularly its anti-inflammatory and anxiolytic effects.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

AssayConcentration (µg/mL)% Inhibition of InflammationReference
Albumin Denaturation Assay 10035.8%[3]
20041.5%[3]
30045.2%[3]
40047.9%[3]
50049.2%[3]
Proteinase Inhibitory Assay 10038.6%[3]
20042.8%[3]
30046.5%[3]
40051.3%[3]
50054.2%[3]

Table 2: In Vivo Anti-Inflammatory Activity of this compound in Carrageenan-Induced Rat Paw Edema

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3hReference
This compound5048.7%[4]
Indomethacin (Standard)1062.5%[4]

Table 3: Anxiolytic-like Effects of this compound in the Elevated Plus Maze (EPM) in Mice

TreatmentDose (mg/kg)% Time Spent in Open Arms% Open Arm EntriesReference
Control-18.2 ± 2.125.4 ± 3.5[5]
This compound12.532.5 ± 4.341.8 ± 5.1[5]
This compound2545.1 ± 5.8 55.2 ± 6.2[5]
Diazepam (Standard)248.9 ± 6.2 58.7 ± 6.8[5]
*p < 0.05, **p < 0.01 compared to control

Experimental Protocols

This section provides detailed methodologies for key experiments that are fundamental to understanding the bioactivity of this compound.

Isolation and Quantification of this compound from Plant Material

Objective: To isolate and quantify this compound from a plant source (e.g., chamomile flowers, parsley).

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Extraction:

    • Air-dry and powder the plant material.

    • Extract the powdered material with methanol or ethanol (e.g., 10 g of powder in 100 mL of 80% methanol) using sonication or Soxhlet extraction for a defined period (e.g., 2 hours).

    • Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

    • Perform liquid-liquid partitioning of the crude extract with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the components. This compound is typically enriched in the ethyl acetate fraction.

  • HPLC Analysis:

    • Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small percentage of acid, such as 0.1% phosphoric acid or acetic acid, to improve peak shape). A typical gradient might be: 0-20 min, 20-50% acetonitrile; 20-30 min, 50-80% acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength where this compound has maximum absorbance (around 335-340 nm).

    • Quantification: Prepare a standard curve using pure this compound of known concentrations. Inject the prepared sample extract and quantify the this compound content by comparing the peak area with the standard curve.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

Objective: To assess the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

Methodology:

  • Prepare a reaction mixture consisting of 1% aqueous solution of bovine serum albumin (BSA) and this compound at various concentrations (e.g., 100-500 µg/mL).

  • Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

  • Incubate the samples at 37°C for 20 minutes and then heat at 51°C for 20 minutes.

  • After cooling the samples, measure the turbidity using a spectrophotometer at 660 nm.

  • Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

In Vivo Anxiolytic Activity: Elevated Plus Maze (EPM) Test

Objective: To evaluate the anxiety-reducing effects of this compound in an animal model.

Methodology:

  • Apparatus: The EPM consists of two open arms and two closed arms (with high walls) extending from a central platform, elevated above the floor.

  • Animals: Use adult male mice or rats.

  • Procedure: a. Administer this compound (e.g., 12.5 and 25 mg/kg, intraperitoneally or orally) or a vehicle (control) to the animals 30-60 minutes before the test. A standard anxiolytic drug like diazepam is used as a positive control. b. Place each animal individually on the central platform of the maze, facing an open arm. c. Allow the animal to explore the maze for a 5-minute period. d. Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries) x 100]. An increase in these parameters is indicative of an anxiolytic effect.

Signaling Pathways and Molecular Mechanisms

Modern research has delved into the molecular mechanisms underlying the therapeutic effects of this compound observed in traditional medicine. This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα.[6][7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex ProInflammatory_Stimuli->IKK_Complex IkBa IκBα IKK_Complex->IkBa P Phosphorylated_IkBa P-IκBα NFkB NF-κB IkBa_NFkB IκBα-NF-κB Complex (Inactive) Active_NFkB Active NF-κB IkBa_NFkB->Active_NFkB Degraded_IkBa Degraded IκBα Phosphorylated_IkBa->Degraded_IkBa Nucleus Nucleus Active_NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription This compound This compound This compound->IKK_Complex Inhibits

This compound's Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, stress responses, and apoptosis. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. This compound has been shown to modulate the activity of these kinases, often by inhibiting the phosphorylation of ERK and JNK while activating p38, leading to anti-inflammatory and pro-apoptotic effects in certain cell types.[8][9]

MAPK_Pathway Cellular_Stress Cellular Stress / Growth Factors Upstream_Kinases Upstream Kinases (e.g., MEKK1) Cellular_Stress->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 Phospho_ERK P-ERK ERK->Phospho_ERK P Phospho_JNK P-JNK JNK->Phospho_JNK P Phospho_p38 P-p38 p38->Phospho_p38 P Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Phospho_ERK->Cellular_Response Phospho_JNK->Cellular_Response Phospho_p38->Cellular_Response This compound This compound This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->p38 Activates Phosphorylation

Modulation of the MAPK Signaling Pathway by this compound.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is implicated in various diseases, including cancer. This compound has been demonstrated to inhibit the PI3K/Akt pathway by directly interacting with PI3K and preventing the phosphorylation and activation of Akt.[10][11] This inhibition contributes to its anti-proliferative and pro-apoptotic effects.

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 Akt Akt PIP3->Akt Recruits Phospho_Akt P-Akt (Active) Akt->Phospho_Akt P Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Phospho_Akt->Downstream_Targets Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation This compound This compound This compound->PI3K Inhibits

Inhibition of the PI3K/Akt Signaling Pathway by this compound.

Conclusion

This compound stands as a compelling example of a natural compound whose historical use in traditional medicine is now being substantiated by rigorous scientific investigation. From ancient herbal remedies for anxiety and inflammation to modern molecular studies revealing its interaction with key signaling pathways, the journey of this compound highlights the value of ethnobotanical knowledge in guiding drug discovery and development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of this remarkable flavonoid. As our understanding of its mechanisms of action continues to grow, this compound may offer promising avenues for the development of novel therapies for a range of human diseases, validating the wisdom of ancient traditions through the lens of modern science.

References

Apigenin as a Modulator of the Keap1-Nrf2 Signaling Pathway: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Oxidative stress is a key pathogenic factor in a multitude of chronic diseases. The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary cellular defense mechanism against oxidative and electrophilic stress. Nrf2, a transcription factor, orchestrates the expression of a wide array of cytoprotective genes. Apigenin, a naturally occurring flavonoid found in various plants, fruits, and vegetables, has emerged as a potent activator of the Nrf2 pathway. This document provides a comprehensive technical overview of the molecular interactions between this compound and the Keap1-Nrf2 system. It synthesizes quantitative data from in vitro studies, details key experimental methodologies for pathway analysis, and visualizes the core signaling cascades and workflows. This guide is intended for researchers, scientists, and professionals in drug development exploring the therapeutic potential of Nrf2 activators.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection

The Keap1-Nrf2 pathway is a critical regulator of cellular responses to oxidative and electrophilic stress.[1][2] The central components are Keap1, which functions as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, and Nrf2, a transcription factor that regulates the expression of antioxidant and detoxification genes.[2][3]

Under basal or unstressed conditions, two Keap1 molecules bind to a single Nrf2 molecule, facilitating its continuous ubiquitination and subsequent degradation by the 26S proteasome.[1][3] This process keeps the cellular levels of Nrf2 low.

When cells are exposed to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified.[1][3] This modification leads to a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 ubiquitination.[3][4] As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[5] Inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2][6] This binding initiates the transcription of a battery of over 200 cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively restore cellular redox homeostasis.[7][8]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Cul3 Cul3-E3 Ligase Keap1_Nrf2->Cul3 recruits Proteasome 26S Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_free_cyto Nrf2 Keap1_Nrf2->Nrf2_free_cyto Nrf2 Release Cul3->Keap1_Nrf2 Ubiquitination Ub Ubiquitin Nrf2_nuc Nrf2 Nrf2_free_cyto->Nrf2_nuc Nuclear Translocation Stressor Oxidative Stress (e.g., ROS, Electrophiles) Stressor->Keap1_Nrf2 inactivates Keap1 Maf sMaf Nrf2_nuc->Maf ARE ARE (Antioxidant Response Element) TargetGenes Target Gene Transcription (HO-1, NQO1, GCLM) ARE->TargetGenes activates Nrf2_Maf_complex->ARE binds to Basal_Label Basal State Stress_Label Stress Response

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

This compound's Mechanism of Action on the Nrf2 Pathway

This compound activates the Nrf2 signaling pathway through a multi-faceted mechanism, rather than a single point of interaction. Evidence suggests it can intervene at transcriptional, translational, and post-translational levels.

  • Disruption of Keap1-Nrf2 Interaction: Molecular docking studies predict that this compound can interact with the Nrf2-binding site within the Keap1 protein.[9] This interaction would sterically hinder the binding of Nrf2 to Keap1, thereby preventing its ubiquitination and degradation.

  • Upregulation of Nrf2 Expression: Studies have shown that this compound treatment increases the mRNA and protein expression of Nrf2 itself.[7][10][11] This suggests that this compound not only stabilizes the existing Nrf2 protein but also promotes its synthesis, leading to a greater pool of available Nrf2 for nuclear translocation.

  • Promotion of Nrf2 Nuclear Translocation: A consistent finding across multiple cell lines is that this compound significantly enhances the accumulation of Nrf2 in the nucleus.[7][11][12] This is a direct consequence of its stabilization in the cytoplasm.

  • Epigenetic Modification: this compound has been shown to reactivate silenced Nrf2 expression by reversing the hypermethylated status of CpG sites in the Nrf2 gene promoter.[10][12] This epigenetic regulation provides an additional layer to its mechanism of action.

  • Inhibition of Keap1 Expression: Some studies have reported that this compound can inhibit the expression of Keap1, which would further shift the equilibrium towards Nrf2 stabilization and activation.[8]

Apigenin_Nrf2_Interaction cluster_main Cellular Processes This compound This compound Nrf2_Gene Nrf2 Gene (Promoter Demethylation) This compound->Nrf2_Gene promotes (epigenetic) Nrf2_mRNA Nrf2 mRNA This compound->Nrf2_mRNA upregulates Keap1 Keap1 This compound->Keap1 inhibits binding to Nrf2 Nrf2_Protein_Nuc Nuclear Nrf2 Protein This compound->Nrf2_Protein_Nuc promotes Nrf2_Gene->Nrf2_mRNA Transcription Nrf2_Protein_Cyto Cytoplasmic Nrf2 Protein Nrf2_mRNA->Nrf2_Protein_Cyto Translation Nrf2_Protein_Cyto->Keap1 binds Nrf2_Degradation Nrf2 Degradation Nrf2_Protein_Cyto->Nrf2_Protein_Nuc Nuclear Translocation Keap1->Nrf2_Degradation promotes ARE_Activation ARE Binding & Target Gene Expression (HO-1, NQO1) Nrf2_Protein_Nuc->ARE_Activation

Caption: this compound's multi-level modulation of the Keap1-Nrf2 pathway.

Quantitative Data Presentation

The efficacy of this compound in activating the Nrf2 pathway has been quantified in various in vitro models. The following tables summarize key findings from the literature.

Table 1: In Vitro Efficacy of this compound on Nrf2 Pathway Activation

Cell Line This compound Concentration Observed Effect Reference
ARPE-19 (Human Retinal Pigment Epithelial) 400 µM Significantly upregulated Nrf2 mRNA and protein; stimulated nuclear translocation; increased HO-1, NQO1, GCLM mRNA and protein. [7]
B16F10 (Mouse Melanoma) 0.1 - 5 µM Increased protein expression of Nrf2, HO-1, and NQO1; inhibited Keap1 expression. [8]
JB6 P+ (Mouse Skin Epidermal) 1.56 - 6.25 µM Significantly increased Nrf2 nuclear translocation; increased mRNA and protein expression of Nrf2 and NQO1. [10][12]
PIG3V (Human Melanocytes) Dose-dependent Increased mRNA and protein levels of Nrf2, HO-1, and NQO1; promoted Nrf2 nuclear localization. [11]
HepG2 (Human Hepatocellular Carcinoma) 6.25 µM Increased mRNA and protein expression of Nrf2 and HO-1. [3]
HepG2 (Human Hepatocellular Carcinoma) 50 - 100 µM Reduced mRNA and protein levels of Nrf2. [3]

| HEK293T (Human Embryonic Kidney) | Dose-dependent | Increased Nrf2 expression and promoted nuclear translocation. |[13] |

Table 2: Molecular Docking and Binding Affinity Data

Target Protein Ligand Computational Finding Reference
Keap1 (Nrf2-binding site) This compound Potential interaction and high binding affinity predicted, likely inhibiting the Keap1-Nrf2 interaction. [9][14]

| p38 MAPK | this compound | Strong binding energy of -8.21 kcal/mol. |[15] |

Note: A specific binding energy value for the this compound-Keap1 interaction was not consistently reported, but multiple studies confirm a high predicted affinity via molecular docking.[9][14]

Experimental Protocols

Reproducibility is paramount in scientific research. This section details common protocols used to investigate the interaction between this compound and the Nrf2 pathway.

Western Blot for Nrf2 Activation and Target Gene Expression

Western blotting is used to quantify changes in the protein levels of Nrf2 (in total, cytoplasmic, and nuclear fractions) and its downstream targets (e.g., HO-1, NQO1).[16][17]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., ARPE-19, HepG2) and allow them to adhere. Treat with various concentrations of this compound for predetermined time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • Protein Extraction:

    • Total Lysate: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Nuclear and Cytoplasmic Fractionation: Use a commercial nuclear extraction kit or a hypotonic lysis buffer to swell cells, followed by gentle homogenization or detergent-based disruption of the plasma membrane. Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction, and the pellet is lysed separately to yield the nuclear fraction.[16][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, Lamin B (nuclear loading control), or β-actin/GAPDH (cytoplasmic/total loading control) overnight at 4°C.[17][19]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager. Quantify band intensities using densitometry software and normalize to the respective loading control.[16]

Western_Blot_Workflow A Cell Treatment (with this compound) B Cell Lysis & Protein Extraction (Total, Cyto/Nuc) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Protein Separation) C->D E Membrane Transfer (PVDF/Nitrocellulose) D->E F Blocking (5% Milk or BSA) E->F G Primary Antibody Incubation (e.g., anti-Nrf2, anti-Actin) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I ECL Detection (Chemiluminescence) H->I J Image Acquisition & Densitometry Analysis I->J

Caption: Standard experimental workflow for Western Blot analysis.
Nrf2-ARE Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a reporter gene (luciferase) under the control of an ARE promoter.[20][21]

Methodology:

  • Cell Line: Utilize a cell line (e.g., HepG2) stably or transiently transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene downstream of multiple copies of the ARE sequence.[22][23]

  • Cell Seeding and Treatment: Seed the reporter cells into a 96-well or 384-well plate. After cell attachment, treat with a range of this compound concentrations for a specified duration (e.g., 24 hours). Include positive (e.g., sulforaphane, tBHQ) and negative (vehicle) controls.[23]

  • Cell Lysis: After treatment, remove the culture medium and lyse the cells using a lysis buffer provided with a luciferase assay kit. This buffer releases the expressed luciferase enzyme.

  • Luminescence Measurement: Add a luciferin substrate solution to each well. The luciferase enzyme catalyzes the oxidation of luciferin, a reaction that produces light.[24]

  • Data Analysis: Immediately measure the luminescence signal using a luminometer. The intensity of the light is directly proportional to the transcriptional activity of Nrf2. Results are typically expressed as fold induction over the vehicle control.

Luciferase_Assay_Workflow A Seed ARE-Luciferase Reporter Cells in Plate B Treat Cells with this compound & Controls A->B C Incubate for Specified Duration (e.g., 24 hours) B->C D Lyse Cells to Release Luciferase Enzyme C->D E Add Luciferin Substrate to Each Well D->E F Measure Luminescence with a Luminometer E->F G Data Analysis (Fold Induction vs. Control) F->G

Caption: Workflow for an Nrf2-ARE luciferase reporter gene assay.
Real-Time Quantitative PCR (qPCR)

qPCR is employed to measure the relative changes in mRNA expression levels of Nrf2 and its target genes.

Methodology:

  • Cell Treatment: Treat cells with this compound as described for the Western blot protocol.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit or a TRIzol-based method. Assess RNA quality and quantity using spectrophotometry.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a master mix (containing SYBR Green or a TaqMan probe), forward and reverse primers specific to the target genes (Nrf2, HO-1, NQO1, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

  • Data Analysis: Run the reaction in a real-time PCR cycler. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.[10][12]

Conclusion and Future Directions

The collective evidence strongly indicates that this compound is a potent and multi-faceted activator of the Keap1-Nrf2 signaling pathway. Its ability to disrupt the Keap1-Nrf2 complex, upregulate Nrf2 expression, and promote its nuclear translocation culminates in the robust expression of a suite of antioxidant and cytoprotective genes.[7][11] This mechanism underlies many of the observed antioxidant, anti-inflammatory, and chemopreventive effects of this compound.[25]

For professionals in drug development, this compound serves as a valuable lead compound. Future research should focus on:

  • In Vivo Validation: Confirming the efficacy and elucidating the pharmacokinetics and pharmacodynamics of this compound in animal models of diseases driven by oxidative stress.[7]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify compounds with improved potency, selectivity, and drug-like properties.

  • Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and therapeutic efficacy of this compound in human diseases, such as age-related macular degeneration, neurodegenerative disorders, and certain cancers.[7]

By leveraging the detailed molecular understanding and robust experimental protocols outlined in this guide, the scientific community can further unlock the therapeutic potential of modulating the Nrf2 pathway with this compound and related flavonoids.

References

Methodological & Application

Application Notes and Protocols for Apigenin Extraction from Matricaria chamomilla (Chamomile) Flowers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Apigenin, a naturally occurring flavonoid, is abundantly found in chamomile (Matricaria chamomilla) flowers. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound exerts its biological activities by modulating various cell signaling pathways.[1][2][3][4][5] This document provides detailed protocols for the extraction of this compound from chamomile flowers and an overview of its key signaling pathways, intended for research and drug development purposes.

Section 1: Quantitative Data Summary

The yield and purity of extracted this compound are highly dependent on the extraction method and the specific part of the chamomile flower used. The following tables summarize quantitative data from various extraction protocols.

Table 1: this compound and this compound-7-O-glucoside Content in Chamomile Flower Parts

Chamomile VarietyFlower PartThis compound-7-O-glucoside (%)This compound (%)
LebaneseRay Florets392.3
LebaneseDisc Florets38.5Not Detected
EgyptianRay FloretsNot Specified6.7
EgyptianDisc Florets36.1Not Detected

Data extracted from HPLC analysis of methanolic extracts.[6]

Table 2: Comparison of Different Extraction Methods for this compound Yield

Extraction MethodSolventTemperature (°C)DurationThis compound Yield (%)Total Dry Matter Yield (%)Source Material
Pressurized Hot Water ExtractionWater15060 min (6 cycles)0.84234.08Dry Untreated Chamomile
Pressurized Hot Water ExtractionWater15060 min (6 cycles)1.03644.83Steam-Distilled Chamomile
Solvent Extraction30% Ethanol in WaterNot Specified7 hours5.22Not SpecifiedBulgarian Chamomile Ligules
Optimized Solvent Extraction60.8% Ethanol in Water73.646 minNot SpecifiedNot SpecifiedFermented Chamomile Ligulate Flowers
Solvent Extraction50% Ethanol in WaterRoom Temperature20 days1.9 (purity in residue)14.9 mg/mL (residue)Chamomile Flowers
Subcritical Water ExtractionWater11530 minNot SpecifiedNot SpecifiedChamomile Ligulate Flowers

This table compiles data from multiple sources to provide a comparative overview.[7][8][9][10][11]

Section 2: Experimental Protocols

This section details three distinct protocols for the extraction of this compound from chamomile flowers, catering to different laboratory setups and research needs.

Protocol 1: Methanolic Extraction for High Purity this compound Glycosides

This protocol is suitable for obtaining a high yield of this compound-7-O-glucoside, which is the predominant form of this compound in chamomile.[6]

Materials and Reagents:

  • Dried chamomile flowers

  • Methanol (HPLC grade)

  • Deionized water

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Weigh 10 g of dried chamomile flowers and grind them into a fine powder.

  • Extraction:

    • Suspend the powdered chamomile in 100 mL of methanol.

    • Stir the mixture at room temperature for 24 hours in a sealed container to prevent solvent evaporation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C until the solvent is completely removed.

  • Quantification (Optional):

    • Dissolve a known amount of the dried extract in methanol.

    • Analyze the sample using an HPLC system equipped with a C18 column.[6]

    • Use a mobile phase of acetonitrile and water (30:70 v/v) at a flow rate of 1 mL/min.[6]

    • Detect this compound and its glucosides at 335 nm.[6] this compound-7-O-glucoside typically elutes at a retention time of approximately 1.5 minutes, while this compound elutes at around 3.0 minutes under these conditions.[6]

Protocol 2: Ethanolic Extraction for General Research Purposes

This protocol uses a mixture of ethanol and water, which is a common and effective solvent for extracting flavonoids.[8][9]

Materials and Reagents:

  • Dried chamomile ligules (the white "petals" of the flower)

  • Ethanol (96%)

  • Deionized water

  • Hydrochloric acid (10%)

  • Ether

  • Continuous extractor (e.g., Soxhlet apparatus)

  • Reflux condenser

Procedure:

  • Sample Preparation: Place 50 g of dried chamomile ligules in the thimble of a continuous extractor.[8]

  • Extraction:

    • Prepare a solvent mixture of 30% ethanol in water (3 parts ethanol to 7 parts water by volume).[8]

    • Perform the extraction for 7 hours.[8]

  • Solvent Removal and Initial Purification:

    • Evaporate the extract to dryness.

    • Redissolve the residue in 500 mL of ether and stir for 24 hours at room temperature.[8]

    • Filter the mixture to collect the precipitated solid.

  • Acid Hydrolysis (to convert glucosides to aglycone):

    • Transfer the solid to a flask with 500 mL of 10% HCl.[8]

    • Heat the mixture under reflux for approximately 10 hours.[8]

  • Final Purification:

    • Filter the hot mixture (around 50°C) and wash the precipitate with water until neutral.[8]

    • Dry the precipitate in an oven at 100°C.

    • Crystallize the final product from 96% ethanol to obtain pure this compound.[8]

Protocol 3: Pressurized Hot Water Extraction (PHWE) for a Green Chemistry Approach

This method uses water at elevated temperature and pressure as the extraction solvent, avoiding the use of organic solvents.[7]

Materials and Reagents:

  • Dried chamomile flowers (untreated or steam-distilled)

  • Pressurized hot water extraction system

  • Deionized water

Procedure:

  • Sample Preparation: Grind the dried chamomile flowers to a consistent particle size.

  • Extraction:

    • Load the extraction vessel with the powdered chamomile.

    • Set the extraction temperature to 150°C.[7]

    • Perform six extraction cycles, each lasting 10 minutes, for a total extraction time of 60 minutes.[7]

    • Maintain a constant flow of water through the extraction cell.

  • Collection and Analysis:

    • Collect the extract after each cycle.

    • The extract can be analyzed directly by HPLC or further processed to isolate this compound.

Section 3: Signaling Pathways and Experimental Workflows

This compound's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways involved in cancer progression, such as proliferation, apoptosis, and angiogenesis.[1][3][5]

This compound's Role in Apoptosis Induction:

This compound can induce programmed cell death (apoptosis) through both the intrinsic and extrinsic pathways.[1][5] In the intrinsic pathway, it alters the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates the caspase cascade.[1][5] In the extrinsic pathway, this compound can upregulate the expression of death receptors like Fas.[5]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Apigenin_ext This compound Fas Fas Receptor Apigenin_ext->Fas Upregulates FADD FADD Fas->FADD Recruits Caspase8 Caspase-8 FADD->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apigenin_int This compound Mitochondrion Mitochondrion Apigenin_int->Mitochondrion Alters membrane potential Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

Inhibition of Pro-Survival Signaling Pathways:

This compound has been shown to inhibit several key signaling pathways that promote cancer cell survival and proliferation, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][4][5] By inhibiting these pathways, this compound can suppress tumor growth and angiogenesis.[1]

Pro_Survival_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway This compound This compound Akt Akt This compound->Akt Inhibits ERK ERK This compound->ERK Inhibits PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Cell_Proliferation

Caption: this compound inhibits pro-survival PI3K/Akt and MAPK/ERK pathways.

Experimental Workflow for this compound Extraction and Analysis:

The following diagram illustrates a general workflow for the extraction and analysis of this compound from chamomile flowers.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis Start Dried Chamomile Flowers Grinding Grinding Start->Grinding Extraction Solvent Extraction (Methanol, Ethanol/Water, etc.) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Hydrolysis Acid Hydrolysis (Optional) Concentration->Hydrolysis Crystallization Crystallization Hydrolysis->Crystallization Quantification HPLC Analysis Crystallization->Quantification Characterization LC-MS / NMR Quantification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General workflow for this compound extraction and analysis.

References

Application Notes and Protocols for In Vitro Cell Culture Assays with Apigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Investigating the Cellular Effects of Apigenin

This compound (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid abundantly found in various fruits, vegetables, and herbs.[1][2] It has garnered significant scientific interest due to its low toxicity and diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][3][4] In vitro studies are crucial for elucidating the mechanisms through which this compound exerts its effects on a cellular level.

This compound has been shown to modulate multiple key signaling pathways involved in cell proliferation, survival, and inflammation. These include the PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways.[1][5] By interfering with these cascades, this compound can induce cell cycle arrest, trigger programmed cell death (apoptosis), and stimulate autophagy in various cancer cell lines.[6][7][8] Its anti-inflammatory effects are often attributed to its ability to suppress pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9][10][11]

These application notes provide detailed protocols for a selection of fundamental in vitro assays to help researchers design experiments and investigate the multifaceted effects of this compound on cultured cells.

Protocols for Key In Vitro Assays

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to desired concentrations (e.g., 1 to 100 µM) in fresh culture medium.[13][14] Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same percentage of DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[12][15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[12][16] Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time IC50 (µM) Reference
KKU-M055 Cholangiocarcinoma 24 h 78 [17]
KKU-M055 Cholangiocarcinoma 48 h 61 [17]
BxPC-3 Pancreatic Cancer 48 h 12 [12]
PANC-1 Pancreatic Cancer 48 h 41 [12]
A375 Human Melanoma 72 h 33.02 [18]
T24 Bladder Cancer 24 h ~40 [19]

| HT29 | Colon Cancer | 48 h | ~25 |[20] |

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Measure absorbance at 570nm dissolve->read analyze Calculate % viability and IC50 read->analyze Apoptosis_Assay_Workflow start Seed & Treat Cells with this compound harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with Cold PBS (2x) harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze Cell_Cycle_Workflow start Seed & Treat Cells with this compound harvest Harvest & Wash Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with PI & RNase A fix->stain analyze Analyze DNA Content by Flow Cytometry stain->analyze NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF Receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation This compound This compound stop_sign stop_sign->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Transcription PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits This compound This compound stop_sign1 stop_sign2 stop_sign1->PI3K Inhibits stop_sign2->Akt Inhibits MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocation This compound This compound stop_sign stop_sign->MEK Inhibits (p-ERK) TF Transcription Factors (e.g., c-Myc, c-Fos) ERK_nuc->TF Activates Genes Proliferation & Survival Genes TF->Genes Transcription

References

Application Notes and Protocols: Apigenin Administration in Murine Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of apigenin in murine models of colitis. This compound, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties in preclinical studies, making it a compound of interest for inflammatory bowel disease (IBD) research.

I. Summary of this compound's Efficacy in Murine Colitis Models

This compound administration has been shown to ameliorate the clinical and pathological features of colitis in various murine models. Key findings indicate that this compound can reduce the Disease Activity Index (DAI), mitigate weight loss, prevent colon shortening, and decrease the levels of pro-inflammatory markers.[1][2][3] The therapeutic effects are often dose-dependent.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound in dextran sodium sulfate (DSS)-induced colitis models.

Table 1: Effects of this compound on Disease Activity Index (DAI), Body Weight, and Colon Length

Study ReferenceMouse StrainColitis InductionThis compound Dosage (oral gavage)Treatment DurationOutcome: DAI ScoreOutcome: Body WeightOutcome: Colon Length
[1]C57BL/61% DSS in drinking water200 mg/kg/day20 daysSignificantly lower than model groupAmeliorated weight loss in a dose-dependent mannerInhibited DSS-induced colon shortening in a dose-dependent manner
[1]C57BL/61% DSS in drinking water300 mg/kg/day20 daysSignificantly lower than model groupAmeliorated weight loss in a dose-dependent mannerInhibited DSS-induced colon shortening in a dose-dependent manner
[2][3]C57BL/62% DSS in drinking water150 mg/kg/day21 daysSignificantly improved compared to model groupAmeliorated weight lossImproved colon shortening
[2][3]C57BL/62% DSS in drinking water250 mg/kg/day21 daysSignificantly improved compared to model groupAmeliorated weight lossImproved colon shortening

Table 2: Effects of this compound on Inflammatory Markers in Colon Tissue

Study ReferenceThis compound DosageTNF-αIL-1βIL-6IL-10Myeloperoxidase (MPO)COX-2
[1]200 mg/kg/dayDecreasedDecreasedDecreased-DecreasedDecreased
[1]300 mg/kg/dayDecreasedDecreasedDecreased-DecreasedDecreased
[2][3]150 mg/kg/dayDecreasedDecreasedDecreasedIncreasedDecreased-
[2][3]250 mg/kg/dayDecreasedDecreasedDecreasedIncreasedDecreased-

II. Experimental Protocols

The following are detailed protocols for inducing colitis in mice and administering this compound, based on methodologies cited in the literature.

Protocol 1: DSS-Induced Chronic Colitis and this compound Treatment

This protocol is adapted from studies investigating the effects of this compound on chronic colitis.[1]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Dextran sodium sulfate (DSS; MW 36-50 kDa)

  • This compound

  • Vehicle (e.g., 0.5% CMC-Na)

  • Standard laboratory animal diet and water

  • Animal balance

  • Gavage needles

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Control Group: Receive standard drinking water and vehicle.

    • DSS Model Group: Receive DSS in drinking water and vehicle.

    • This compound Treatment Group (Low Dose): Receive DSS in drinking water and 200 mg/kg this compound.

    • This compound Treatment Group (High Dose): Receive DSS in drinking water and 300 mg/kg this compound.

  • Colitis Induction: Dissolve 1% (w/v) DSS in the drinking water of the DSS Model and this compound Treatment groups. Provide this water ad libitum for 21 days. The Control group receives regular drinking water.

  • This compound Administration:

    • Prepare a suspension of this compound in the vehicle.

    • From day 2 to day 21, administer the appropriate dose of this compound or vehicle to each mouse via oral gavage once daily.

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI). The DAI is typically scored based on:

      • Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

      • Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea)

      • Fecal occult blood: 0 (negative), 2 (positive), 4 (gross bleeding)

  • Termination and Sample Collection:

    • At the end of the treatment period, euthanize the mice.

    • Dissect the colon from the cecum to the anus and measure its length.

    • Collect colon tissue samples for histological analysis and measurement of inflammatory markers.

Protocol 2: Analysis of Inflammatory Markers

A. Myeloperoxidase (MPO) Activity Assay:

MPO activity is an indicator of neutrophil infiltration into the colon tissue.

  • Homogenize a pre-weighed colon tissue sample in an appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Use a commercial MPO assay kit to determine the MPO activity in the supernatant according to the manufacturer's instructions.

B. Cytokine Measurement (ELISA):

  • Homogenize colon tissue samples in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenates and collect the supernatants.

  • Use commercial ELISA kits to quantify the levels of TNF-α, IL-1β, IL-6, and IL-10 in the tissue lysates, following the manufacturer's protocols.

C. Western Blot for Tight Junction Proteins and Signaling Molecules:

  • Extract total protein from colon tissue samples.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against ZO-1, claudin-1, occludin, p-STAT3, STAT3, p-NF-κB p65, and NF-κB p65.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

III. Signaling Pathways and Visualizations

This compound has been shown to exert its anti-inflammatory effects in colitis by modulating key signaling pathways, primarily the STAT3-NF-κB pathway.[1][4][5]

This compound's Mechanism of Action in Colitis

Inflammatory stimuli in the gut, such as those induced by DSS, can lead to the activation of the NF-κB and STAT3 signaling pathways. This activation results in the transcription of pro-inflammatory genes, leading to the production of cytokines like TNF-α, IL-1β, and IL-6, as well as other inflammatory mediators like COX-2.[1][5] this compound is believed to inhibit the phosphorylation of both NF-κB and STAT3, thereby downregulating the expression of these pro-inflammatory molecules and reducing colonic inflammation.[1][4][5] Furthermore, this compound can improve intestinal barrier function by increasing the expression of tight junction proteins such as ZO-1, claudin-1, and occludin.[2][3]

Apigenin_Mechanism cluster_0 DSS-Induced Colonic Inflammation cluster_1 Signaling Cascade cluster_2 Inflammatory Response cluster_3 Intestinal Barrier Integrity DSS DSS Inflammatory_Stimuli Inflammatory Stimuli DSS->Inflammatory_Stimuli NFkB_STAT3 NF-κB & STAT3 Activation (Phosphorylation) Inflammatory_Stimuli->NFkB_STAT3 Gene_Transcription Pro-inflammatory Gene Transcription NFkB_STAT3->Gene_Transcription Cytokines TNF-α, IL-1β, IL-6, COX-2 Gene_Transcription->Cytokines Colitis Colitis Symptoms Cytokines->Colitis This compound This compound This compound->NFkB_STAT3 Inhibits Tight_Junctions Tight Junction Proteins (ZO-1, Claudin-1, Occludin) This compound->Tight_Junctions Upregulates Barrier_Function Improved Barrier Function Tight_Junctions->Barrier_Function

Caption: this compound's inhibitory effect on the NF-κB/STAT3 pathway in colitis.

Experimental Workflow for Evaluating this compound in a DSS-Induced Colitis Model

The following diagram illustrates a typical experimental workflow for these studies.

Experimental_Workflow Acclimatization 1. Mouse Acclimatization (1 week) Grouping 2. Group Allocation (Control, DSS, this compound) Acclimatization->Grouping Induction_Treatment 3. Colitis Induction (DSS) & this compound Administration (21 days) Grouping->Induction_Treatment Monitoring 4. Daily Monitoring (Body Weight, DAI) Induction_Treatment->Monitoring Termination 5. Euthanasia & Sample Collection Induction_Treatment->Termination Analysis 6. Data Analysis (Colon Length, Histology, Molecular Assays) Termination->Analysis

Caption: A typical experimental workflow for assessing this compound in DSS-induced colitis.

References

Application Notes and Protocols for Developing Apigenin-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of apigenin-loaded nanoparticles. This compound, a natural flavonoid, has demonstrated significant therapeutic potential, particularly in cancer therapy, due to its ability to modulate various cell signaling pathways.[1][2][3] However, its clinical application is often hindered by poor aqueous solubility and low bioavailability.[4][5] Encapsulating this compound into nanoparticles is a promising strategy to overcome these limitations, enhancing its therapeutic efficacy.[6][7]

Overview of Nanoparticle Formulation Strategies

Several types of nanoparticles can be utilized to encapsulate this compound, each with distinct advantages. The choice of nanoparticle system will depend on the desired drug release profile, targeting strategy, and route of administration.

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. They offer good biocompatibility and the potential for controlled release.[4]

  • Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used to fabricate nanoparticles that can provide sustained drug release.[8][9]

  • Mesoporous Silica Nanoparticles (MSNs): These particles have a large surface area and porous structure, allowing for high drug loading.[10]

  • Hybrid Nanoparticles: These combine the advantages of different materials, such as polymer-lipid hybrid nanoparticles, to improve stability and drug encapsulation.[8][11]

Experimental Protocols

Herein, we provide detailed protocols for the preparation and characterization of this compound-loaded nanoparticles, along with methods for in vitro evaluation.

Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Melt-Emulsification

This protocol is adapted from a method involving melt-emulsification followed by ultrasonication.[4]

Materials:

  • This compound

  • Glyceryl monostearate (GMS) or another suitable solid lipid

  • Pluronic F68 or another suitable surfactant

  • Deionized water

Procedure:

  • Preparation of Lipid Phase: Weigh the desired amounts of GMS and this compound and melt them together at a temperature above the melting point of the lipid (e.g., 70°C) under magnetic stirring to form the lipid phase.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Pluronic F68) in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase dropwise to the melted lipid phase under continuous high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization or ultrasonication for a specified time to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will solidify, forming the SLNs.

  • Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Workflow for SLN Preparation:

G cluster_prep Preparation lipid_phase Lipid Phase (this compound + GMS) Melt at 70°C emulsification Emulsification (High-speed stirring) lipid_phase->emulsification aqueous_phase Aqueous Phase (Surfactant + Water) Heat to 70°C aqueous_phase->emulsification homogenization Homogenization (Ultrasonication) emulsification->homogenization cooling Cooling & Solidification homogenization->cooling purification Purification (Centrifugation/Dialysis) cooling->purification final_product This compound-Loaded SLNs purification->final_product G cluster_invitro In Vitro Evaluation drug_release In Vitro Drug Release (Dialysis Bag Method) results Therapeutic Efficacy Assessment drug_release->results cytotoxicity Cytotoxicity Assay (MTT Assay on Cancer Cells) cytotoxicity->results cellular_uptake Cellular Uptake Study (Fluorescence Microscopy) cellular_uptake->results nanoparticles This compound-Loaded Nanoparticles nanoparticles->drug_release nanoparticles->cytotoxicity nanoparticles->cellular_uptake G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_AKT PI3K/AKT/mTOR This compound->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK This compound->MAPK_ERK Inhibits JAK_STAT JAK/STAT This compound->JAK_STAT Inhibits NFkB NF-κB This compound->NFkB Inhibits Wnt Wnt/β-catenin This compound->Wnt Inhibits Apoptosis ↑ Apoptosis PI3K_AKT->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest PI3K_AKT->CellCycleArrest Proliferation ↓ Proliferation PI3K_AKT->Proliferation Angiogenesis ↓ Angiogenesis PI3K_AKT->Angiogenesis MAPK_ERK->Proliferation JAK_STAT->Proliferation NFkB->Proliferation Wnt->Proliferation Metastasis ↓ Metastasis Wnt->Metastasis

References

Application Notes and Protocols for the Synthesis of Apigenin Derivatives with Improved Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavone, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, its therapeutic potential is significantly hampered by its poor aqueous solubility (approximately 1.35 µg/mL), which leads to low bioavailability.[1][2] To overcome this limitation, various strategies have been developed to synthesize this compound derivatives with enhanced solubility and improved pharmacokinetic profiles. These approaches primarily involve chemical modification of the this compound scaffold or the use of advanced formulation techniques.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives with improved solubility. The methodologies described herein are intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Strategies for Improving this compound Solubility

Several key strategies have proven effective in enhancing the aqueous solubility of this compound. These can be broadly categorized into two main approaches:

  • Chemical Modification: This involves the synthesis of this compound derivatives by introducing hydrophilic functional groups to the parent molecule. Key examples include:

    • Glycosylation: Attaching sugar moieties to the hydroxyl groups of this compound to form glycosides.[3][4]

    • Phosphorylation: Introducing phosphate groups to create monophosphate derivatives.[5]

    • Amino Acid Conjugation: Forming carbamate linkages with amino acids.

    • Alkylation: Modifying the hydroxyl groups with alkylamine chains.[6][7]

  • Formulation-Based Approaches: These methods focus on encapsulating or dispersing this compound within a carrier matrix to improve its dissolution in aqueous media. Common techniques include:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.[1][2]

    • Nanoformulations: Reducing the particle size of this compound to the nanometer range, for example, through nanosuspensions or encapsulation in nanoparticles.[8][9][10]

    • Phospholipid Complexes (Phytosomes): Forming complexes between this compound and phospholipids.[11]

Data Presentation: Quantitative Solubility Enhancement

The following table summarizes the reported solubility improvements achieved through various modification and formulation strategies.

Modification/Formulation StrategyDerivative/FormulationSolvent/MediumOriginal this compound SolubilityImproved SolubilityFold IncreaseReference(s)
Glycosylation + SuccinylationThis compound-7-O-β-(6″-O-succinyl)-d-glucoside (SAG)Water0.005 g/L0.968 g/L~194[12]
PhosphorylationThis compound Monophosphates (ApnPs)Dissolution Media0.24% dissolution after 60 min100% dissolution within 5 min>400 (in terms of dissolution rate)[5][13]
Amino Acid ConjugationLys-apigenin carbamateNot specified< 0.001 mg/mL0.13 mg/mL>130
Solid DispersionThis compound-Pluronic® F-127 (APG–PLU127)Water~1 µg/mL252 ± 1 µg/mL~252[2]
Solid DispersionThis compound-Mesoporous Silica Nanoparticles (AP-MSN)Not specifiedNot specified25.11 µg/mL-[8][9]
Phospholipid ComplexThis compound-Phospholipid Phytosome (APLC)Aqueous~0.6 µg/mL>21 µg/mL>36[7][11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of selected this compound derivatives and the preparation of formulations designed to enhance solubility.

Protocol 1: Synthesis of this compound-7-O-β-D-glucoside

This protocol describes the enzymatic synthesis of this compound-7-O-β-D-glucoside, a common and effective method for improving this compound's solubility.[1]

Materials:

  • This compound

  • UDP-glucosyltransferase (e.g., YjiC from Bacillus licheniformis)

  • Uridine diphosphate glucose (UDPG)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Luria-Bertani (LB) medium

  • Ampicillin

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Expression and Purification of UDP-glucosyltransferase (YjiC):

    • Transform E. coli BL21(DE3) cells with a plasmid containing the YjiC gene.

    • Inoculate a single colony into LB medium with ampicillin and grow overnight at 37°C.

    • Induce protein expression with IPTG and continue to grow at 20°C for 12 hours.

    • Harvest the cells, resuspend in Tris-HCl buffer, and lyse by sonication.

    • Purify the His-tagged YjiC protein using Ni-NTA affinity chromatography.

  • Enzymatic Glucosylation Reaction:

    • Prepare a reaction mixture containing this compound (e.g., 3 mM), UDPG (e.g., 6 mM), and the purified YjiC enzyme in Tris-HCl buffer.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 3 hours).

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Extraction and Purification of this compound-7-O-β-D-glucoside:

    • Stop the reaction and extract the products with ethyl acetate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/methanol, 3:1 v/v) to obtain the pure this compound-7-O-β-D-glucoside.

  • Characterization:

    • Confirm the structure of the synthesized glucoside using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Synthesis of C-7 Modified this compound Derivatives (Alkylamine Conjugates)

This protocol outlines the synthesis of this compound derivatives with alkylamine chains at the C-7 position to enhance lipophilicity and potentially improve cell permeability.[3][9][10]

Materials:

  • This compound

  • 1,2-dibromoethane or 1,3-dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Various alkyl amines (e.g., piperidine, morpholine)

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • Synthesis of 7-(bromoalkoxy)this compound intermediate:

    • Dissolve this compound in anhydrous DMF.

    • Add an excess of 1,2-dibromoethane or 1,3-dibromopropane and K₂CO₃.

    • Heat the reaction mixture at 120°C for 2 hours.

    • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the intermediate by column chromatography.

  • Reaction with Alkyl Amines:

    • Dissolve the 7-(bromoalkoxy)this compound intermediate in anhydrous DMF.

    • Add the desired alkyl amine.

    • Heat the reaction mixture at 80°C for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with dichloromethane.

    • Wash the organic layer, dry, and concentrate.

  • Purification and Characterization:

    • Purify the final product by silica gel column chromatography using a dichloromethane/methanol gradient.

    • Characterize the synthesized derivatives by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 3: Preparation of this compound-Loaded Solid Dispersions

This protocol describes the preparation of this compound solid dispersions using the ball milling method to enhance its dissolution rate.[1][2]

Materials:

  • This compound

  • Polymer carrier (e.g., Pluronic® F-127, PVP K30)

  • Ball mill

Procedure:

  • Preparation of Physical Mixture:

    • Accurately weigh this compound and the polymer carrier in the desired ratio (e.g., 1:9 w/w).

    • Thoroughly mix the components in a mortar to obtain a homogeneous physical mixture.

  • Ball Milling:

    • Place the physical mixture into the grinding jar of a ball mill.

    • Mill the mixture at a specified speed and duration. The optimal parameters should be determined experimentally.

  • Characterization of the Solid Dispersion:

    • Analyze the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound and its interaction with the polymer.

Protocol 4: Determination of Aqueous Solubility

This protocol outlines a standard method for determining the aqueous solubility of this compound and its derivatives.

Materials:

  • This compound or this compound derivative

  • Distilled water or buffer of desired pH

  • Shaking incubator or water bath

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC system

Procedure:

  • Sample Preparation:

    • Add an excess amount of the compound to a known volume of distilled water or buffer in a sealed vial.

  • Equilibration:

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

    • Dilute the filtrate with a suitable solvent if necessary.

    • Determine the concentration of the dissolved compound using a validated HPLC method.

  • Calculation:

    • Calculate the solubility based on the measured concentration and any dilution factors.

Protocol 5: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the MTT assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.[3][9]

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound or this compound derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization of Experimental Workflows and Signaling Pathways

Workflow for Synthesis and Evaluation of Soluble this compound Derivatives

G cluster_synthesis Synthesis & Formulation cluster_evaluation Evaluation Chemical Modification Chemical Modification Solubility Assay Solubility Assay Chemical Modification->Solubility Assay Formulation Approach Formulation Approach Formulation Approach->Solubility Assay Biological Activity Biological Activity Solubility Assay->Biological Activity Select promising candidates Lead Optimization Lead Optimization Biological Activity->Lead Optimization e.g., Cytotoxicity (MTT), Signaling Pathway Analysis This compound This compound This compound->Chemical Modification e.g., Glycosylation, Phosphorylation This compound->Formulation Approach e.g., Solid Dispersion, Nanoparticles

Caption: Workflow for developing soluble this compound derivatives.

Simplified this compound-Modulated Signaling Pathway

cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway This compound Derivative This compound Derivative ERK ERK This compound Derivative->ERK Modulates Phosphorylation JNK JNK This compound Derivative->JNK Modulates Phosphorylation p38 p38 This compound Derivative->p38 Modulates Phosphorylation PI3K PI3K This compound Derivative->PI3K Inhibits Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest ERK->Apoptosis & Cell Cycle Arrest JNK->Apoptosis & Cell Cycle Arrest p38->Apoptosis & Cell Cycle Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival

Caption: this compound's impact on key cancer signaling pathways.

References

Application Notes and Protocols for Identifying Apigenin Cellular Targets Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid found in various fruits, vegetables, and herbs, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Despite numerous studies elucidating its biological activities, the precise cellular targets and mechanisms of action of this compound remain a critical area of investigation for its development as a therapeutic agent. The identification of direct molecular targets is essential for understanding its efficacy and for the rational design of more potent derivatives.

CRISPR-Cas9 technology has revolutionized functional genomics by enabling precise and efficient genome editing.[2] Genome-wide CRISPR-Cas9 loss-of-function screens provide a powerful, unbiased approach to identify genes that are essential for a specific cellular phenotype, such as sensitivity to a small molecule. By identifying genes whose knockout confers resistance to this compound-induced cytotoxicity, researchers can uncover the cellular pathways and direct protein targets through which this compound exerts its effects.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to identify and validate the cellular targets of this compound.

Identifying Direct Cellular Targets of this compound

Recent advances in chemical biology have enabled the identification of direct binding partners for small molecules. A study employing phage display coupled with second-generation sequencing (PD-Seq) has identified 160 potential human cellular targets of this compound.[2] This technique provides a valuable starting point for functional validation using genetic approaches like CRISPR-Cas9. One of the key targets identified is heterogeneous nuclear ribonucleoprotein A2 (hnRNPA2) , which is involved in mRNA metabolism and alternative splicing.[2] this compound was found to bind to the C-terminal glycine-rich domain of hnRNPA2, inhibiting its homodimerization and thereby affecting the alternative splicing of its target mRNAs.[2]

Molecular docking studies have also predicted the binding of this compound to a variety of proteins, including those involved in inflammation, oxidative stress, and carcinogenesis, such as p38 MAPK, xanthine oxidase, and various kinases.[3]

Application of CRISPR-Cas9 for Target Validation and Discovery

A genome-wide CRISPR-Cas9 knockout screen can be employed to functionally identify genes that mediate the cellular response to this compound. In a typical screen, a library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of Cas9-expressing cells. When these cells are treated with this compound, cells with knockouts of genes essential for this compound's cytotoxic activity will survive and become enriched in the population. Deep sequencing of the sgRNA cassette from the surviving cells allows for the identification of these "hits."

Experimental Workflow for CRISPR-Cas9 Screen

CRISPR_Workflow cluster_prep Library Preparation & Transduction cluster_screen Screening cluster_analysis Analysis & Hit Identification cluster_validation Hit Validation sgRNA_library Pooled sgRNA Library lentivirus Lentiviral Packaging sgRNA_library->lentivirus transduction Transduction of Cas9-expressing cells lentivirus->transduction selection Puromycin Selection transduction->selection t0 T0 Population (Baseline) selection->t0 treatment This compound Treatment selection->treatment control Vehicle Control selection->control gDNA_extraction Genomic DNA Extraction t0->gDNA_extraction treatment->gDNA_extraction control->gDNA_extraction pcr sgRNA Amplification (PCR) gDNA_extraction->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Data Analysis & Hit Calling ngs->data_analysis individual_ko Individual Gene Knockout data_analysis->individual_ko phenotypic_assays Phenotypic Assays individual_ko->phenotypic_assays

Figure 1: Experimental workflow for a pooled CRISPR-Cas9 knockout screen to identify this compound cellular targets.

Quantitative Data on this compound's Biological Activity

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines, providing a basis for determining appropriate screening concentrations.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
HeLaCervical Cancer1072[4]
SiHaCervical Cancer6872[4]
CaSkiCervical Cancer7672[4]
C33ACervical Cancer4072[4]
A375SMMelanoma~50-7524[5]
Caki-1Renal Cell Carcinoma27.0224[6]
ACHNRenal Cell Carcinoma50.4024[6]
NC65Renal Cell Carcinoma23.3424[6]
KKU-M055Cholangiocarcinoma7824[7]
KKU-M055Cholangiocarcinoma6148[7]

Table 2: Effect of this compound on Protein Expression

Cell LineProteinEffect of this compoundMethodCitation
ARO (Thyroid Cancer)p-EGFR, p-MAPKInhibitionWestern Blot
HCT-15, HT-29 (Colorectal)p21, p53UpregulationWestern Blot
ANA-1 (Macrophage)Caspase-3, Caspase-8UpregulationWestern Blot
ANA-1 (Macrophage)Bcl-2DownregulationWestern Blot
Caki-1 (Renal Cell)Cyclin A, B1, D3, EDownregulationWestern Blot[6]
4T1 (Breast Cancer)p-PI3K, p-AKT, Nrf2DownregulationWestern Blot

Experimental Protocols

Protocol 1: Pooled CRISPR-Cas9 Knockout Screen for this compound Target Identification

Materials:

  • Cas9-expressing human cell line (e.g., A549, HEK293T)

  • Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin

  • This compound

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-generation sequencing platform

Methodology:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the pooled sgRNA library plasmid and packaging plasmids using a suitable transfection reagent.

    • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

    • Titer the virus to determine the optimal multiplicity of infection (MOI).

  • Transduction of Target Cells:

    • Plate Cas9-expressing cells and transduce with the lentiviral sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.

    • Include a sufficient number of cells to maintain a library representation of at least 200-500 cells per sgRNA.

    • After 24-48 hours, select for transduced cells using puromycin.

  • This compound Screen:

    • After selection, expand the cells and collect a baseline cell pellet (T0).

    • Divide the remaining cells into two populations: one treated with a predetermined concentration of this compound (e.g., IC50) and a control group treated with vehicle (DMSO).

    • Culture the cells for 14-21 days, passaging as needed and maintaining library representation.

    • Harvest cell pellets from both the this compound-treated and control populations at the end of the screen.

  • Sequencing and Data Analysis:

    • Extract genomic DNA from the T0, this compound-treated, and control cell pellets.

    • Amplify the sgRNA cassettes from the genomic DNA using PCR.

    • Perform next-generation sequencing on the amplified sgRNA libraries.

    • Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.

    • Use statistical software (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control and T0 populations. Genes targeted by these enriched sgRNAs are considered candidate hits.

Protocol 2: Validation of Candidate Hits

Materials:

  • Candidate hit-specific sgRNAs

  • Lentiviral expression vectors

  • Cas9-expressing cells

  • Reagents for cell viability assays (e.g., MTT, CellTiter-Glo)

  • Antibodies for western blotting

Methodology:

  • Individual Gene Knockout:

    • Generate lentivirus for 2-3 individual sgRNAs targeting each candidate hit gene.

    • Transduce Cas9-expressing cells with each individual sgRNA lentivirus.

    • Select for transduced cells and confirm gene knockout by western blot or Sanger sequencing.

  • Phenotypic Assays:

    • Perform cell viability assays on the knockout cell lines in the presence and absence of this compound. A true target, when knocked out, should confer resistance to this compound, resulting in a higher IC50 value compared to control cells.

    • Investigate the effect of the knockout on downstream signaling pathways known to be modulated by this compound using western blotting for key pathway proteins.

This compound-Modulated Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. The identification of direct targets like hnRNPA2 provides a link between the initial binding event and these downstream effects.

Apigenin_Pathways cluster_targets Direct Cellular Targets cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects This compound This compound hnRNPA2 hnRNPA2 This compound->hnRNPA2 inhibits dimerization other_targets Other Direct Targets (e.g., Kinases) This compound->other_targets splicing Alternative Splicing hnRNPA2->splicing pi3k_akt PI3K/Akt Pathway other_targets->pi3k_akt inhibition mapk MAPK Pathway other_targets->mapk inhibition nfkb NF-κB Pathway other_targets->nfkb inhibition cell_cycle Cell Cycle Arrest splicing->cell_cycle apoptosis Apoptosis splicing->apoptosis pi3k_akt->cell_cycle inhibition pi3k_akt->apoptosis induction mapk->cell_cycle inhibition mapk->apoptosis induction inflammation ↓ Inflammation nfkb->inflammation

Figure 2: Known and potential signaling pathways modulated by this compound.

Conclusion

The combination of advanced chemical biology techniques for direct target identification and the power of CRISPR-Cas9 functional genomics provides a robust framework for elucidating the mechanism of action of this compound. The protocols and data presented here offer a comprehensive guide for researchers to identify and validate the cellular targets of this compound, paving the way for its potential development as a targeted therapeutic agent. The unbiased nature of CRISPR-Cas9 screening may also uncover novel targets and pathways, further expanding our understanding of the diverse biological activities of this promising natural compound.

References

Application Notes and Protocols for Western Blot Analysis of Apigenin-Treated Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid found in various plants, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Mechanistic studies often employ Western blot analysis to investigate the molecular pathways modulated by this compound in treated cells. This document provides a comprehensive guide, including detailed protocols and data presentation formats, for conducting Western blot analysis on cell lysates following this compound treatment. The focus is on key signaling pathways frequently implicated in this compound's bioactivity, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[3]

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling cascades involved in cell proliferation, survival, and apoptosis. Western blot analysis is instrumental in elucidating these effects by quantifying changes in the expression and phosphorylation status of key proteins within these pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been observed to inhibit this pathway by reducing the phosphorylation of Akt and downstream effectors like mTOR.[1][4] This inhibition can lead to decreased cell proliferation and induction of apoptosis.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell growth and differentiation. This compound has been shown to modulate this pathway, often leading to a decrease in the phosphorylation of ERK, thereby inhibiting cell proliferation.[3][5]

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses and cell survival. This compound can suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory and anti-apoptotic genes.[6][7]

  • Cell Cycle and Apoptosis Regulation: this compound can induce cell cycle arrest and apoptosis by altering the expression of key regulatory proteins. This includes the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][5]

Experimental Protocols

A generalized workflow for the Western blot analysis of this compound-treated cell lysates is presented below. This protocol should be optimized based on the specific cell line and antibodies used.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blotting cluster_3 Data Analysis a Seed Cells b This compound Treatment (e.g., 10-100 µM, 24-48h) a->b c Cell Lysis (RIPA Buffer + Inhibitors) b->c d Protein Quantification (BCA Assay) c->d e SDS-PAGE d->e f Protein Transfer (PVDF) e->f g Blocking (5% Milk/BSA) f->g h Primary Antibody Incubation g->h i Secondary Antibody Incubation h->i j Detection (ECL) i->j k Densitometry j->k l Normalization to Loading Control k->l m Quantitative Analysis l->m

Fig. 1: General workflow for Western blot analysis.
Detailed Methodologies

1. Cell Culture and this compound Treatment

  • Cell Lines: Select an appropriate cell line for your research question. Common choices include cancer cell lines like HeLa, C33A, A375P, and A375SM.[4][5]

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (typically ranging from 10 µM to 100 µM).[5][8]

  • Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). The treatment duration can vary, with common time points being 24 to 48 hours.[4][5]

2. Protein Extraction and Quantification

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease and phosphatase inhibitor cocktail.[9]

    • Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Carefully collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer

  • Sample Preparation:

    • Mix an equal amount of protein (typically 20-40 µg) from each sample with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer apparatus.

4. Immunoblotting and Detection

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Data Presentation

Present quantitative Western blot data in a clear and organized tabular format to facilitate comparison between different treatment groups. Densitometric analysis of the protein bands should be performed using appropriate software, and the results should be normalized to a loading control (e.g., β-actin, GAPDH).

Table 1: Effect of this compound on PI3K/Akt/mTOR Pathway Proteins in Cervical Cancer Cells (HeLa)

Target ProteinTreatment (24h)Fold Change (vs. Control)p-value
p-PI3K50 µM this compound0.45<0.05
p-Akt (Ser473)50 µM this compound0.38<0.05
p-mTOR50 µM this compound0.52<0.05

Data are representative and should be replaced with experimental results.

Table 2: Effect of this compound on MAPK/ERK Pathway and Apoptosis-Related Proteins in Melanoma Cells (A375SM)

Target ProteinTreatment (24h)Fold Change (vs. Control)p-value
p-ERK100 µM this compound1.8 (Increased)<0.05
p-JNK100 µM this compound2.1 (Increased)<0.05
p-p38100 µM this compound0.4 (Decreased)<0.05
Bcl-2100 µM this compound0.35<0.05
Bax100 µM this compound2.5<0.05
Cleaved Caspase-9100 µM this compound3.1<0.05

Data are representative and should be replaced with experimental results. Note the cell-type specific effects on MAPK signaling.[5]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound, as determined by Western blot analysis.

G cluster_0 This compound's Effect on PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Fig. 2: this compound inhibits the PI3K/Akt/mTOR pathway.

G cluster_1 This compound's Modulation of MAPK/ERK Pathway This compound This compound ERK ERK This compound->ERK Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation

Fig. 3: this compound modulates the MAPK/ERK signaling cascade.

Conclusion

Western blot analysis is an indispensable tool for elucidating the molecular mechanisms underlying the biological effects of this compound. By carefully following standardized protocols and systematically presenting the quantitative data, researchers can generate robust and reproducible results. These findings are crucial for advancing our understanding of this compound's therapeutic potential and for the development of novel flavonoid-based drugs.

References

Application Notes and Protocols for Studying Apigenin's Anti-Cancer Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid found in various fruits, vegetables, and herbs, has garnered significant attention for its potential anti-cancer properties.[1][2] Preclinical studies using various animal models have demonstrated its ability to inhibit tumor growth, induce apoptosis, and suppress metastasis across a range of cancer types.[1][3] These investigations have also shed light on the molecular mechanisms underlying this compound's therapeutic effects, primarily through the modulation of key signaling pathways involved in cancer progression, such as PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin.[2][4][5]

These application notes provide a comprehensive overview of the common animal models and experimental protocols used to evaluate the anti-cancer efficacy of this compound. The information is intended to guide researchers in designing and executing robust in vivo studies to further explore the therapeutic potential of this promising phytochemical.

Animal Models for this compound Research

The selection of an appropriate animal model is critical for recapitulating the complexities of human cancer and obtaining meaningful preclinical data. The most commonly employed models in this compound research include xenograft, orthotopic, and genetically engineered mouse models.

  • Xenograft Models: These models involve the subcutaneous implantation of human cancer cells into immunodeficient mice, such as athymic nude or SCID mice.[3][4] Xenografts are widely used to assess the effect of this compound on tumor growth and are relatively straightforward to establish and monitor.

  • Orthotopic Models: In orthotopic models, cancer cells are implanted into the corresponding organ of origin in the animal (e.g., prostate cancer cells into the mouse prostate gland).[5][6] This approach provides a more clinically relevant tumor microenvironment, allowing for the study of local invasion and metastasis in a more accurate context.[7][8]

  • Genetically Engineered Mouse Models (GEMMs): GEMMs, such as the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, spontaneously develop tumors in specific tissues due to the expression of oncogenes or the deletion of tumor suppressor genes.[9][10] These models are invaluable for studying cancer initiation and progression in an immunocompetent host and for evaluating the chemopreventive effects of agents like this compound.

Data Presentation: Efficacy of this compound in Preclinical Cancer Models

The following tables summarize the quantitative data from various studies investigating the anti-cancer effects of this compound in different animal models.

Table 1: this compound in Xenograft Models

Cancer TypeCell LineAnimal ModelThis compound Dosage & AdministrationKey Findings (Quantitative Data)Reference(s)
Renal Cell CarcinomaACHNNude Mice30 mg/kg, intraperitoneally, every 3 days for 21 daysSignificant reduction in tumor growth and volume. Reduced Ki-67 expression in treated tumors.[3][11]
Breast CancerBT-474Nude Mice50 mg/kg, subcutaneous injections, daily for 21 daysSignificant inhibition of tumor growth. Reduced Her2/neu protein levels.[4]
Cervical CancerC33ABALB/c Nude MiceNot specifiedSuppressed tumor growth. Decreased expression of Ki-67 (-5.6 fold), Bcl-2 (-3.6 fold), and cyclin B1 (-1.6 fold).[12][13]
MelanomaA375SMBALB/c Nude Mice25 and 50 mg/kg, oral administration, 5 times/week for 3 weeksSignificant reduction in tumor volume.[1]
Hepatocellular CarcinomaPLC/PRF/5Nude Mice200 and 300 mg/kg, for 9 daysDose-dependent reduction in tumor volume.[2]
Diffuse Large B-cell LymphomaOCI-LY3BALB/c Mice10 mg/kgSuppressed tumor growth and reduced Ki-67 expression.[14]

Table 2: this compound in Orthotopic and Genetically Engineered Models

Model TypeCancer TypeAnimal ModelThis compound Dosage & AdministrationKey Findings (Quantitative Data)Reference(s)
OrthotopicOvarian CancerNude MiceOral administrationInhibited micrometastasis by blocking MMP-9 expression.[5][6]
GEMMProstate CancerTRAMP Mice20 and 50 µ g/mouse/day , oral gavage for 20 weeksSignificant decrease in genitourinary weight. Dose-dependent decrease in p-Akt (Ser473) and p-ERK1/2 expression.[10][15]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying this compound's anti-cancer effects in vivo.

Protocol 1: Preparation and Administration of this compound

1.1. Materials:

  • This compound powder (Sigma-Aldrich or equivalent)

  • Vehicle:

    • For oral gavage: 0.5% methyl cellulose and 0.025% Tween 20 in sterile water.[15]

    • For intraperitoneal/subcutaneous injection: Dimethyl sulfoxide (DMSO) and sterile phosphate-buffered saline (PBS).

1.2. Preparation of this compound Solution:

  • For oral administration, create a suspension of this compound in the methyl cellulose/Tween 20 vehicle to the desired concentration (e.g., 1 mg/mL for a 20 µg dose in 0.2 mL).[15]

  • For injections, dissolve this compound in a minimal amount of DMSO and then dilute with sterile PBS to the final concentration. Ensure the final DMSO concentration is non-toxic to the animals (typically <5%).

1.3. Administration:

  • Oral Gavage: Administer the this compound suspension directly into the stomach of the mouse using a ball-tipped gavage needle. The volume is typically 0.1-0.2 mL.[15]

  • Intraperitoneal (IP) Injection: Inject the this compound solution into the peritoneal cavity of the mouse using a sterile syringe and needle.

  • Subcutaneous (SC) Injection: Inject the this compound solution into the loose skin on the back or flank of the mouse.

Protocol 2: Xenograft Tumor Model Establishment

2.1. Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Sterile PBS

  • Matrigel (optional, but can improve tumor take rate)

  • Immunodeficient mice (e.g., athymic nude mice)

  • Sterile syringes and needles

2.2. Procedure:

  • Culture the cancer cells to ~80% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture (e.g., 1:1 ratio) at a concentration of 1 x 107 to 1 x 108 cells/mL.[12]

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[3]

  • Monitor the mice for tumor formation. Once tumors are palpable or reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]

  • Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.

Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis

3.1. Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (H₂O₂)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody (e.g., anti-Ki-67, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

3.2. Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[16]

  • Perform antigen retrieval by heating the slides in citrate buffer.[16]

  • Block endogenous peroxidase activity with 0.3% H₂O₂ in PBS.[16]

  • Block non-specific antibody binding with the blocking buffer.[16]

  • Incubate with the primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal using the DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate the sections and mount with a coverslip.

  • Analyze the slides under a microscope and quantify the staining intensity and percentage of positive cells.

Protocol 4: Western Blotting for Signaling Protein Analysis

4.1. Materials:

  • Frozen tumor tissue or cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

4.2. Procedure:

  • Homogenize the tumor tissue in RIPA buffer to extract total protein.

  • Determine the protein concentration using the BCA assay.

  • Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

Apigenin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptors Growth Factor Receptors PI3K PI3K Growth Factor Receptors->PI3K MAPK MAPK Growth Factor Receptors->MAPK This compound This compound This compound->PI3K Akt Akt This compound->Akt IKK IKK This compound->IKK ERK ERK This compound->ERK beta_catenin beta_catenin This compound->beta_catenin PI3K->Akt mTOR mTOR Akt->mTOR Gene Transcription Gene Transcription mTOR->Gene Transcription Proliferation, Angiogenesis NFkB NFkB NFkB->Gene Transcription Inflammation, Anti-apoptosis IkB IkB IKK->IkB P IkB->NFkB MAPK->ERK ERK->Gene Transcription Proliferation, Survival beta_catenin->Gene Transcription Proliferation, Metastasis

Caption: this compound inhibits multiple oncogenic signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Cancer Cell Culture B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice (Tumor Volume ~150mm³) C->D E Daily this compound Treatment (e.g., Oral Gavage) D->E F Control Group (Vehicle Treatment) D->F G Tumor Volume & Body Weight Measurement (2x/week) E->G F->G H Euthanasia & Tumor Excision G->H I Tumor Weight Measurement H->I J Tissue Processing for IHC & Western Blot H->J K Data Analysis & Statistics I->K J->K

References

Application Notes: Apigenin in Functional Food Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Apigenin

This compound (4′,5,7-trihydroxyflavone) is a natural flavone, a subclass of flavonoids, widely distributed in the plant kingdom. It is particularly abundant in herbs like parsley and chamomile, as well as in celery and oranges.[1][2] As a bioactive compound, this compound is recognized for its significant antioxidant, anti-inflammatory, neuroprotective, and anti-carcinogenic properties, making it a prime candidate for the development of functional foods and nutraceuticals.[3][4] However, its application is often hindered by challenges such as low water solubility, poor bioavailability, and instability under common food processing conditions.[5] These notes provide an overview of this compound's mechanisms, quantitative data on its properties, and detailed protocols for its application in functional food development.

Health Benefits and Mechanisms of Action

This compound exerts its biological effects by modulating various cellular signaling pathways. Its primary mechanisms of action relevant to functional foods include potent anti-inflammatory and antioxidant activities.

Anti-Inflammatory Effects

This compound has been shown to suppress inflammatory responses by inhibiting key signaling pathways.[6] Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK, p38, and ERK), leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[6][7] this compound can interfere with these cascades by inhibiting the phosphorylation of key signaling proteins, thereby preventing the translocation of NF-κB into the nucleus and reducing the expression of inflammatory mediators.[7][8][9]

Apigenin_Anti_Inflammatory_Pathway cluster_stimuli Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimuli LPS / TNF-α TLR4 TLR4 MAPK MAPK Cascades (JNK, p38, ERK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates This compound This compound This compound->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Expression Apigenin_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates This compound This compound This compound->Keap1_Nrf2 Promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Genes Activates Transcription Cellular_Protection Cellular Protection & Reduced Oxidative Stress Genes->Cellular_Protection Workflow_Nanoemulsion PrepOil 1. Prepare Oil Phase (this compound + Castor Oil @ 60°C) Mix 3. Pre-emulsification (Add Oil to Aqueous Phase + High-Speed Homogenization) PrepOil->Mix PrepAq 2. Prepare Aqueous Phase (Emulsifier + Water) PrepAq->Mix Nano 4. Nano-emulsification (Ultrasonication or High-Pressure Homogenization) Mix->Nano Characterize 5. Characterization Nano->Characterize DLS Droplet Size, PDI, Zeta Potential (DLS) Characterize->DLS TEM Morphology (TEM) Characterize->TEM HPLC Encapsulation Efficiency (HPLC) Characterize->HPLC End End: Stable Nanoemulsion DLS->End TEM->End HPLC->End Start Start Start->PrepAq

References

Troubleshooting & Optimization

Technical Support Center: Apigenin Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to apigenin's low aqueous solubility for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

This compound is a hydrophobic, polyphenolic flavonoid compound.[1] Its planar structure and the presence of multiple hydroxyl groups contribute to strong intermolecular hydrogen bonding, which makes it difficult for water molecules to solvate the individual this compound molecules. This results in very low aqueous solubility, reported to be less than 2.16 µg/mL.[1][2] This poor water solubility is a significant challenge for its use in in vitro studies, as it can lead to precipitation in cell culture media and inaccurate experimental results.

Q2: What is the most common solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing this compound stock solutions for in vitro studies.[3][4][5] this compound exhibits high solubility in DMSO, with some sources reporting it to be greater than 100 mg/mL.[5] It is also soluble in other organic solvents like dimethylformamide (DMF) and ethanol, but to a lesser extent than DMSO.[3][6]

Q3: What is the recommended method for preparing an this compound working solution in cell culture media?

To prepare a working solution of this compound in cell culture media, it is recommended to first dissolve the this compound in a small volume of a suitable organic solvent, such as DMSO, to create a concentrated stock solution.[6] This stock solution can then be serially diluted with the aqueous buffer or cell culture medium of choice to achieve the desired final concentration.[6] It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low enough to not cause cellular toxicity. Typically, the final DMSO concentration should be kept below 0.1-0.5%.

Q4: What are some alternative methods to improve this compound's solubility for in vitro studies?

Besides using organic solvents, several other techniques can be employed to enhance the aqueous solubility of this compound:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming inclusion complexes.[2] This complexation increases the apparent water solubility of this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective, increasing this compound's solubility by 11.5-fold at a 2 mM concentration.[2] The formation of a ternary complex with HP-β-CD and chitosan has also been shown to significantly increase this compound's solubility.[7]

  • Solid Dispersions: This technique involves dispersing this compound in a solid polymer matrix. This can be achieved through methods like ball milling.[8][9] Polymers such as Pluronic® F-127 have been shown to significantly enhance the dissolution rate of this compound.[8][9]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution rate and solubility.[10] Methods like liquid antisolvent precipitation can be used to prepare this compound nanoparticles.[11][12] Lipid nanocapsules are another promising approach to improve this compound's solubility and biological activity.[2][13]

  • Liposomes: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, can improve its aqueous solubility and stability.[14]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media. SNEDDS have been shown to significantly enhance the dissolution of this compound.[3]

Troubleshooting Guide

Issue: this compound precipitates out of solution when I add it to my cell culture medium.

  • Possible Cause 1: The final concentration of this compound is too high for the aqueous medium.

    • Solution: Decrease the final concentration of this compound in your experiment. Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test.

  • Possible Cause 2: The concentration of the organic solvent (e.g., DMSO) in the final working solution is too low to maintain this compound in solution.

    • Solution: While keeping the final solvent concentration non-toxic to your cells (typically <0.5% for DMSO), ensure that the initial stock solution is sufficiently concentrated so that the required dilution into the aqueous medium does not cause immediate precipitation. It may be necessary to prepare a more concentrated stock solution.

  • Possible Cause 3: The pH of the medium affects this compound's solubility.

    • Solution: this compound's solubility is pH-dependent. Check the pH of your cell culture medium. While significant pH alterations can be detrimental to cells, minor adjustments, if permissible for your experimental setup, could be considered.

  • Possible Cause 4: The temperature of the medium affects solubility.

    • Solution: Ensure your cell culture medium is at the appropriate temperature (typically 37°C) when adding the this compound stock solution. Some studies have shown that this compound solubility increases with temperature.[15][16][17]

Issue: I am observing cellular toxicity that may not be related to the effects of this compound.

  • Possible Cause: The concentration of the organic solvent used to dissolve this compound is too high.

    • Solution: Always run a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent (e.g., DMSO) as your this compound-treated samples. This will help you to distinguish between the effects of this compound and the effects of the solvent. If the solvent is causing toxicity, reduce its final concentration by preparing a more concentrated stock solution of this compound.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Solubility (Mole Fraction at 318.2 K)Reference(s)
Water< 0.002163.08 x 10⁻⁶[1][2]
Dimethyl Sulfoxide (DMSO)~15 - >1004.18 x 10⁻¹[5][6][18]
Dimethylformamide (DMF)~25-[6]
Ethanol~0.3 - 1.934.86 x 10⁻⁴[6][12][19]
Polyethylene Glycol-400 (PEG-400)-4.27 x 10⁻¹[15][16][17]
Transcutol®-3.83 x 10⁻¹[15][16][17]
Propylene Glycol (PG)1.02 - 1.631.50 x 10⁻²[5]

Table 2: Improvement of this compound Solubility with Different Methods

MethodFold Increase in SolubilityResulting SolubilityReference(s)
This compound-Phospholipid Phytosome (APLC)> 36-fold-[1]
2-Hydroxypropyl-β-cyclodextrin (2 mM HP-β-CD)11.5-fold-[2]
HP-β-CD Inclusion Complex (Artificial Gastric Juice)68.7-fold-[12][19]
HP-β-CD Inclusion Complex (Artificial Intestinal Juice)40.05-fold-[12][19]
Mesoporous Silica Nanoparticles (AP-MSN)-25.11 µg/mL[20]
Pluronic® F-127 Solid Dispersion (pH 6.8)-Achieved 100% dissolution[8][9]
Lipid Nanocapsules-5.88 mg/mL[2][13]
Chitosan-coated Liposomes-10.22 ± 0.18 mg/L[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Sterile pipette tips

    • Target cell culture medium

  • Procedure for Preparing a 100 mM this compound Stock Solution in DMSO:

    • Weigh out 27.02 mg of this compound powder (Molecular Weight: 270.24 g/mol ).

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. A brief sonication may aid in dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Procedure for Preparing a 100 µM this compound Working Solution:

    • Thaw an aliquot of the 100 mM this compound stock solution.

    • Perform a 1:10 dilution by adding 10 µL of the 100 mM stock solution to 90 µL of cell culture medium to get a 10 mM intermediate solution.

    • Perform a further 1:100 dilution by adding 10 µL of the 10 mM intermediate solution to 990 µL of cell culture medium to achieve a final concentration of 100 µM.

    • The final DMSO concentration in this working solution will be 0.1%.

    • Use the working solution immediately or store it for a limited time as recommended. It is generally advised not to store aqueous solutions of this compound for more than one day.[6]

Note: The concentrations can be adjusted based on experimental requirements. Always ensure the final DMSO concentration is below the toxic level for the specific cell line being used.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_application In Vitro Assay apigenin_powder This compound Powder stock_solution Concentrated Stock Solution (e.g., 100 mM in DMSO) apigenin_powder->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Final Working Solution (e.g., 100 µM this compound) stock_solution->working_solution Dilute cell_culture_medium Cell Culture Medium cell_culture_medium->working_solution cell_culture Cell Culture working_solution->cell_culture incubation Incubation cell_culture->incubation Treat with Working Solution data_analysis Data Analysis incubation->data_analysis solubility_improvement cluster_methods Solubility Enhancement Methods cluster_outcome Outcome This compound This compound (Poor Aqueous Solubility) solvents Organic Solvents (DMSO, Ethanol) This compound->solvents cyclodextrins Cyclodextrin Complexation This compound->cyclodextrins solid_dispersions Solid Dispersions (e.g., with Pluronics) This compound->solid_dispersions nanoparticles Nanoparticle Formulations This compound->nanoparticles liposomes Liposomal Encapsulation This compound->liposomes improved_solubility Improved this compound Solubility for In Vitro Studies solvents->improved_solubility cyclodextrins->improved_solubility solid_dispersions->improved_solubility nanoparticles->improved_solubility liposomes->improved_solubility

References

Technical Support Center: Stability of Apigenin in DMSO and Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of apigenin when used in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing concentrated stock solutions of this compound due to its high solubility.[1] this compound is soluble in DMSO at concentrations as high as 15 mg/mL.[1]

Q2: How should I store my this compound stock solution in DMSO?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound. When stored properly at -20°C, this compound in DMSO is stable for at least four years.[1]

Q3: I observed a precipitate after diluting my this compound DMSO stock into cell culture medium. What is the cause and how can I prevent it?

A3: This is a common issue known as precipitation, which occurs because this compound is poorly soluble in aqueous solutions like cell culture media.[2][3] When the concentrated DMSO stock is diluted, the this compound "crashes out" of the solution.

To prevent this:

  • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Use a stepwise dilution: Perform a serial dilution of the stock solution in pre-warmed media.

  • Ensure rapid mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.

  • Maintain a low final DMSO concentration: Keep the final concentration of DMSO in the culture medium below 0.5%, as higher concentrations can be toxic to cells.

  • Consider using serum: If your experiment allows, diluting this compound into a medium containing fetal bovine serum (FBS) can help improve its solubility as serum proteins can bind to and stabilize the compound.

Q4: How stable is this compound in cell culture medium at 37°C?

A4: this compound's stability in cell culture medium at 37°C is influenced by several factors, including the type of medium, pH, and the presence of components like serum and metal ions.[4] Generally, this compound shows a time-dependent degradation at 37°C. For instance, in one study, the degradation rate constant (k) for this compound at 37°C was 0.0226 h⁻¹ in a phosphate buffer solution.[4] The presence of Fe²⁺ or Cu²⁺ ions can significantly increase this degradation.[4]

Q5: Does the pH of the cell culture medium affect this compound's stability?

A5: Yes, the pH of the medium is a critical factor. This compound is more stable in acidic conditions (pH 3) and degrades more rapidly at neutral to alkaline pH (pH 5-7).[5] Since most cell culture media are buffered to a physiological pH of around 7.4, some degradation of this compound over the course of a typical experiment (24-72 hours) is expected.

Q6: Can I filter-sterilize my this compound-containing medium?

A6: While it is possible to filter-sterilize the final working solution, it is generally not recommended if you observe any precipitation. Filtering will remove the precipitated compound, leading to an unknown and lower final concentration. It is best to prepare the solution under sterile conditions and ensure complete dissolution.

Troubleshooting Guides

Issue 1: Precipitation upon dilution in cell culture media
  • Symptom: The medium becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.

  • Workflow:

A Precipitation Observed B Check Stock Solution - Is it fully dissolved? - Is it expired? A->B Start Here C Check Dilution Method - Was media pre-warmed? - Was mixing adequate? B->C If stock is OK F Prepare Fresh Stock B->F If issues found D Check Final Concentration - Is it too high for aqueous solubility? C->D If dilution is correct G Improve Dilution Technique C->G If issues found E Optimize Protocol - Use stepwise dilution. - Reduce final concentration. - Add to serum-containing media. D->E If concentration is high

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent or lower-than-expected biological activity
  • Symptom: Experimental results vary between replicates or the observed effect of this compound is less than anticipated.

  • Possible Cause: This could be due to the degradation of this compound in the stock solution or in the cell culture medium during the experiment.

  • Solutions:

    • Stock Solution: Prepare fresh this compound stock solution from a new vial of powder. Ensure it is fully dissolved in anhydrous DMSO. Store aliquots at -80°C and protect from light. Avoid using stock solutions that have been stored for extended periods at -20°C or have undergone multiple freeze-thaw cycles.

    • Working Solution: Prepare fresh this compound-containing media immediately before each experiment. Do not store this compound-containing media for extended periods.

    • Experimental Duration: Be aware that this compound will degrade over time in the incubator. For longer experiments (e.g., 48-72 hours), consider replenishing the media with freshly prepared this compound at intermediate time points.

    • Media Components: The presence of metal ions, such as iron and copper, in some media formulations can accelerate this compound degradation.[4]

Data on this compound Stability

The stability of this compound can be influenced by the experimental conditions. Below is a summary of available data.

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility (mg/mL)Molar Equivalent (mM)
DMSO15~55.5
Dimethylformamide (DMF)25~92.5
Ethanol0.3~1.1
Aqueous Buffer (PBS, pH 7.2) with 12.5% DMF0.1~0.37

Data sourced from Cayman Chemical product information sheet.[1]

Table 2: Degradation Rate of this compound under Different Conditions

ConditionTemperature (°C)Degradation Rate Constant (k) (h⁻¹)
Phosphate Buffer (pH 7.3)200.0207
Phosphate Buffer (pH 7.3)370.0226
Phosphate Buffer (pH 7.3) + Fe²⁺370.0395
Phosphate Buffer (pH 7.3) + Cu²⁺370.0728

Data adapted from a study by Zhu et al. (2019).[4] This study indicates that higher temperatures and the presence of metal ions increase the rate of this compound degradation.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

Objective: To prepare a sterile, concentrated stock solution of this compound in DMSO and dilute it to a final working concentration in cell culture medium with minimal precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Complete cell culture medium (e.g., DMEM or RPMI-1640), with or without serum

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Stock Solution Preparation (e.g., 50 mM in DMSO): a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder. For 1 mL of a 50 mM stock solution, weigh 13.51 mg of this compound (MW = 270.24 g/mol ). b. Add the appropriate volume of anhydrous DMSO to the this compound powder. c. Vortex the solution vigorously until the this compound is completely dissolved. If necessary, use an ultrasonic water bath for short intervals to aid dissolution. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation (e.g., 50 µM in Cell Culture Medium): a. Pre-warm the complete cell culture medium to 37°C. b. Thaw an aliquot of the 50 mM this compound stock solution at room temperature. c. To minimize precipitation, a two-step dilution is recommended. First, prepare an intermediate dilution (e.g., 1 mM) by adding 2 µL of the 50 mM stock solution to 98 µL of pre-warmed medium and mix well. d. Add the required volume of the intermediate dilution to the final volume of pre-warmed medium. For example, to prepare 10 mL of a 50 µM working solution, add 500 µL of the 1 mM intermediate dilution to 9.5 mL of medium. e. Gently mix the final working solution by inverting the tube several times. Do not vortex vigorously if the medium contains serum. f. Use the freshly prepared working solution immediately for your experiments.

This compound and Cell Signaling

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. One of the well-studied pathways is the PI3K/Akt pathway.

cluster_legend Legend This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Promotes Bcl2->Apoptosis Inhibits Activation Activation Inhibition Inhibition A1 A1 A2 A2 I1 I1 I2 I2

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

References

Technical Support Center: Overcoming the Low Oral Bioavailability of Apigenin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with apigenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: The low oral bioavailability of this compound, a potent flavonoid with numerous health benefits, is a significant hurdle in its clinical application.[1][2] This limitation stems from several key factors:

  • Poor Water Solubility: this compound is practically insoluble in water (approximately 1.35-2.16 µg/mL), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[3][4][5][6]

  • Rapid Metabolism: Once absorbed, this compound undergoes extensive first-pass metabolism in the intestines and liver.[7][8] The primary metabolic pathways are glucuronidation and sulfation, which convert this compound into more water-soluble but less active conjugates that are readily eliminated.[9][10]

  • Efflux Transporter Activity: this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) in the intestinal epithelium.[11][12] These transporters actively pump absorbed this compound back into the intestinal lumen, further reducing its net absorption.

Q2: What are the main strategies to improve the oral bioavailability of this compound?

A2: Researchers have explored several promising strategies to enhance the oral bioavailability of this compound. These can be broadly categorized as:

  • Nanoformulations: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to improved dissolution and solubility.[13] Various nanocarriers like solid dispersions, nanoparticles, nanoemulsions, and phytosomes have been developed to protect this compound from degradation and enhance its absorption.[1][2][14]

  • Co-administration with Bioenhancers: Certain compounds can inhibit the metabolic enzymes or efflux transporters that limit this compound's bioavailability. Co-administering this compound with such "bioenhancers" can increase its systemic exposure.

  • Structural Modification: Altering the chemical structure of this compound to create derivatives with improved solubility and metabolic stability is another approach, though less commonly explored in the context of direct application.[15]

  • Alternative Routes of Administration: For localized treatments, topical administration can be an effective way to bypass the issues of oral delivery altogether.[16]

Q3: How much can the bioavailability of this compound be improved with these methods?

A3: The degree of improvement in bioavailability varies depending on the specific formulation or co-administered compound. Here is a summary of reported enhancements:

Formulation/Co-administrationFold Increase in Bioavailability (AUC)Reference
This compound-Mesoporous Silica Nanoparticles (AP-MSN) Solid Dispersion8.3-fold[17]
This compound Nanosuspension4.96-fold[18][19]
This compound-Carbon Nanopowder Solid Dispersion1.83-fold[17]
This compound Solid Dispersion (Microwave Technology with Pluronic-F127)3.19-fold[20][21]
This compound-4,4'-bipyridine Cocrystal3.9-fold[22]
Co-administration with Resveratrol2.39-fold[7]
Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS)1.91-fold (relative to pure drug)[4]

Troubleshooting Guides

Problem 1: Inconsistent or low enhancement of this compound bioavailability with nanoformulations in vivo.

  • Possible Cause 1: Suboptimal particle size or high polydispersity index (PDI).

    • Troubleshooting: Characterize the particle size and PDI of your nanoformulation using dynamic light scattering (DLS). Aim for a particle size in the range of 100-300 nm with a PDI below 0.3 for better uniformity and absorption. If the particle size is too large or the PDI is high, optimize the formulation parameters (e.g., homogenization speed, sonication time, surfactant concentration).

  • Possible Cause 2: Drug leakage from the nanocarrier in the gastrointestinal tract.

    • Troubleshooting: Evaluate the in vitro release profile of this compound from your nanoformulation under simulated gastric and intestinal conditions. If premature release is observed, consider using a more stable carrier material or cross-linking the nanocarrier to improve its integrity.

  • Possible Cause 3: Aggregation of nanoparticles in vivo.

    • Troubleshooting: The surface charge of nanoparticles, measured as zeta potential, can influence their stability in biological fluids. Aim for a zeta potential of at least ±20 mV to ensure sufficient electrostatic repulsion and prevent aggregation. If aggregation is suspected, consider surface modification with polymers like polyethylene glycol (PEG) to enhance stability.

Problem 2: Variability in results when co-administering this compound with a bioenhancer.

  • Possible Cause 1: Inappropriate dosing ratio and schedule.

    • Troubleshooting: The timing of administration and the dose ratio of this compound to the bioenhancer are critical. The bioenhancer needs to be present at the site of metabolism or transport at the same time as this compound to exert its effect. Conduct a dose-ranging study to determine the optimal ratio and a pharmacokinetic study with staggered administration times to find the ideal dosing schedule.

  • Possible Cause 2: The chosen bioenhancer does not target the primary metabolic pathway in your animal model.

    • Troubleshooting: The expression and activity of metabolic enzymes and efflux transporters can vary between species. Confirm the primary route of this compound metabolism in your specific animal model through in vitro studies with liver or intestinal microsomes. Select a bioenhancer with known inhibitory activity against the relevant enzymes or transporters in that species. For instance, resveratrol has been shown to inhibit UGT1A9, a key enzyme in this compound glucuronidation.[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Mesoporous Silica Nanoparticle (AP-MSN) Solid Dispersion

This protocol is adapted from a physical absorption method to enhance the solubility and bioavailability of this compound.[17]

Materials:

  • This compound (purity >98%)

  • Mesoporous silica nanoparticles (MSN)

  • Dimethylformamide (DMF)

Procedure:

  • Activation of MSN: To ensure maximum drug loading, activate the MSN by placing them in a vacuum environment (1 Pa) at 25°C for 6 hours to expel air from the pores.

  • This compound Solution Preparation: Dissolve this compound in DMF to a concentration of 120 mg/mL.

  • Dispersion and Loading: Disperse the activated MSN into the this compound solution. A weight ratio of 1:1 (this compound:MSN) has been shown to be optimal for solubility.

  • Stirring: Stir the mixture vigorously at room temperature for 1 hour to facilitate the absorption of this compound into the pores of the MSN.

  • Solvent Evaporation: Remove the DMF by rotary evaporation under reduced pressure.

  • Drying and Collection: Dry the resulting powder in a vacuum oven to remove any residual solvent. The final AP-MSN solid dispersion is a free-flowing powder.

Characterization:

  • Drug Loading (LE) and Encapsulation Efficiency (EE): Determine the amount of this compound loaded into the MSN using a validated HPLC method.

  • Physicochemical Characterization: Analyze the formulation using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the morphology, X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to assess the physical state of this compound within the MSN pores.[17]

Protocol 2: Preparation of this compound Nanosuspension via High-Pressure Homogenization

This protocol describes a method to produce a nanosuspension of this compound to improve its dissolution rate.[13]

Materials:

  • This compound

  • Surfactant/stabilizer system (e.g., Tween 80, Poloxamer 188)

  • Purified water

Procedure:

  • Initial Suspension: Disperse the this compound powder in an aqueous solution containing the selected surfactant/stabilizer.

  • High-Shear Mixing: Subject the suspension to high-shear mixing to reduce the initial particle size and ensure a homogenous mixture.

  • High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 1500 bar for 20 cycles). This process is critical for reducing the particle size to the nanometer range.

  • Cooling: Maintain the temperature of the system using a cooling bath to prevent overheating and potential degradation of the this compound.

  • Characterization and Lyophilization: Analyze the resulting nanosuspension for particle size, PDI, and zeta potential. For long-term stability and conversion to a solid dosage form, the nanosuspension can be freeze-dried (lyophilized) with a cryoprotectant.

Visualizations

experimental_workflow_AP_MSN cluster_materials Starting Materials cluster_process Preparation Process cluster_output Final Product & Characterization This compound This compound dissolve_api Dissolve this compound in DMF This compound->dissolve_api msn Mesoporous Silica Nanoparticles (MSN) activate_msn Activate MSN (Vacuum, 25°C, 6h) msn->activate_msn dmf DMF dmf->dissolve_api mix Mix this compound Solution with Activated MSN activate_msn->mix dissolve_api->mix stir Stir (1h, RT) mix->stir evaporate Solvent Evaporation (Rotary Evaporator) stir->evaporate dry Vacuum Drying evaporate->dry ap_msn AP-MSN Solid Dispersion dry->ap_msn characterization Characterization (HPLC, SEM, XRD, DSC) ap_msn->characterization

Caption: Workflow for AP-MSN Solid Dispersion Preparation.

low_bioavailability_troubleshooting cluster_causes Primary Causes cluster_solutions Potential Solutions problem Low Oral Bioavailability of this compound solubility Poor Water Solubility problem->solubility metabolism Rapid First-Pass Metabolism problem->metabolism efflux Efflux by Transporters (P-gp, MRPs) problem->efflux topical Topical Administration problem->topical Bypasses Oral Route nano Nanoformulations solubility->nano Improves Dissolution coadmin Co-administration with Bioenhancers metabolism->coadmin Inhibits Metabolic Enzymes efflux->coadmin Inhibits Efflux Pumps

Caption: Overcoming Low this compound Bioavailability.

apigenin_signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway This compound This compound pi3k PI3K This compound->pi3k inhibits mapk MAPK This compound->mapk modulates beta_catenin β-catenin This compound->beta_catenin inhibits nfkb NF-κB This compound->nfkb inhibits akt Akt pi3k->akt mtor mTOR akt->mtor outcome Anti-inflammatory, Anticancer Effects mtor->outcome erk ERK mapk->erk p38 p38 mapk->p38 erk->outcome p38->outcome wnt Wnt wnt->beta_catenin beta_catenin->outcome nfkb->outcome

References

Technical Support Center: Troubleshooting Apigenin Autofluorescence in Immunocytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with apigenin's autofluorescence in immunocytochemistry (ICC).

Frequently Asked Questions (FAQs)

Q1: What is causing the high background fluorescence in my immunocytochemistry experiment after treating cells with this compound?

A1: The high background fluorescence you are observing is likely due to the intrinsic fluorescent properties of this compound itself. This compound, a flavonoid, is known to exhibit autofluorescence, meaning it naturally emits light upon excitation. This can interfere with the signal from your intended fluorescent labels, leading to a high signal-to-noise ratio and difficulty in interpreting your results. Flavonoids, including this compound, typically have broad excitation and emission spectra, which can overlap with commonly used fluorophores.

Q2: How can I confirm that the background signal is from this compound autofluorescence and not non-specific antibody binding?

A2: To determine the source of the background, you should include an essential control in your experiment. Prepare a sample of cells treated with this compound under the same experimental conditions (fixation, permeabilization, and mounting) but omit the primary and secondary antibodies. If you still observe fluorescence in this unstained control, it confirms that the signal is due to this compound autofluorescence.[1]

Q3: At what wavelengths does this compound autofluoresce, and how does this overlap with common fluorophores?

A3: this compound exhibits broad excitation and emission spectra. Its absorption maxima are around 268 nm and 334-336 nm.[2][3] While its primary excitation is in the UV and blue regions, it can be excited by the lasers commonly used in fluorescence microscopy and emits in the blue, green, and yellow regions of the spectrum. This can cause significant spectral overlap with widely used fluorophores. For a detailed comparison, refer to the spectral properties table below.

Q4: What are the main strategies to reduce or eliminate this compound-induced autofluorescence?

A4: There are three primary strategies to combat autofluorescence from this compound:

  • Spectral Separation: Choose fluorophores that have excitation and emission spectra distinct from that of this compound. Fluorophores in the red and far-red spectrum are often a good choice as this compound's autofluorescence is weaker at these longer wavelengths.[1]

  • Chemical Quenching: Employ chemical agents that reduce the fluorescence of this compound and other endogenous sources of autofluorescence. Common quenching agents include Sudan Black B and sodium borohydride.[4][5]

  • Image Analysis Techniques: Utilize spectral unmixing if your imaging system supports it. This computational method can separate the spectral signature of this compound's autofluorescence from your specific fluorescent labels.

Q5: Will quenching agents like Sudan Black B or sodium borohydride affect my specific immunofluorescent signal?

A5: While quenching agents are effective at reducing autofluorescence, they can sometimes impact the intensity of your specific signal. It is crucial to optimize the concentration and incubation time of the quenching agent. Sudan Black B, for instance, can sometimes introduce a dark precipitate or have its own fluorescence in the red and far-red channels, so careful optimization is necessary.[6] Always perform a control with your specific antibodies to assess any potential reduction in your signal of interest.

Data Presentation: Spectral Properties of this compound and Common Fluorophores

The following table summarizes the approximate excitation and emission maxima of this compound and several common fluorophores to help in selecting appropriate reagents and avoiding spectral overlap.

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Spectral Overlap with this compound
This compound ~268, ~336Broad (Blue/Green/Yellow)-
DAPI~358~461High
Alexa Fluor 488 / FITC~495~519High
TRITC / Rhodamine~550~570Moderate
Alexa Fluor 594~590~617Low to Moderate
Cy5 / Alexa Fluor 647~650~670Low

Experimental Protocols

Protocol 1: Sudan Black B (SBB) Treatment for Quenching this compound Autofluorescence

This protocol is performed after the completion of your standard immunofluorescence staining.

Materials:

  • Stained slides/coverslips

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Coplin jars or staining dishes

Procedure:

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. For example, dissolve 10 mg of SBB in 10 mL of 70% ethanol. Mix well and filter the solution to remove any undissolved particles.[7]

  • Incubation: After the final washes of your immunocytochemistry protocol, immerse the stained slides in the 0.1% SBB solution for 5-20 minutes at room temperature in the dark. The optimal incubation time may need to be determined empirically, with shorter times being a good starting point to minimize any potential quenching of the specific signal.[4][8]

  • Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess SBB. Be careful not to over-destain.

  • Wash: Wash the slides thoroughly with PBS. Perform several changes of PBS to ensure all residual SBB is removed.

  • Mounting: Mount the coverslips using an appropriate mounting medium.

  • Imaging: Proceed with imaging, ensuring to include a control slide that was not treated with SBB to assess the effectiveness of the quenching.

Protocol 2: Sodium Borohydride (NaBH₄) Treatment for Quenching Autofluorescence

This protocol is typically performed after fixation and before blocking and antibody incubation.

Materials:

  • Fixed cells on slides/coverslips

  • Sodium borohydride (NaBH₄) powder

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Coplin jars or staining dishes

Procedure:

  • Prepare NaBH₄ Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz, which is normal.[9]

  • Incubation: Apply the freshly prepared, fizzing NaBH₄ solution to the fixed cells. For cell monolayers, incubate for 4 minutes, replace with a fresh solution, and incubate for another 4 minutes. For tissue sections, you may need to incubate up to three times for 10 minutes each.[10]

  • Washing: Wash the slides thoroughly with PBS to remove all traces of sodium borohydride. Perform at least two washes of 30 minutes each.[5]

  • Proceed with ICC: Continue with your standard immunocytochemistry protocol, starting from the blocking step.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining Immunocytochemistry cluster_quenching Autofluorescence Quenching (Optional) cluster_imaging Imaging cell_culture Cell Culture apigenin_treatment This compound Treatment cell_culture->apigenin_treatment fixation Fixation apigenin_treatment->fixation permeabilization Permeabilization fixation->permeabilization quenching_step Quenching (e.g., Sudan Black B) fixation->quenching_step Pre-staining blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab secondary_ab->quenching_step Post-staining mounting Mounting secondary_ab->mounting No Quenching quenching_step->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Experimental workflow for immunocytochemistry with this compound treatment.

troubleshooting_flowchart decision decision solution solution start High Background Fluorescence Observed check_control Is fluorescence present in unstained, this compound-treated control? start->check_control autofluorescence Background is likely this compound autofluorescence check_control->autofluorescence Yes non_specific Background is likely non-specific antibody binding check_control->non_specific No spectral_overlap Is there spectral overlap with your fluorophore? autofluorescence->spectral_overlap optimize_blocking Optimize blocking steps and antibody concentrations non_specific->optimize_blocking change_fluorophore Switch to a red/far-red fluorophore spectral_overlap->change_fluorophore Yes quenching Apply a chemical quenching protocol (Sudan Black B or NaBH4) spectral_overlap->quenching No/Still high spectral_unmixing Use spectral unmixing if available quenching->spectral_unmixing If quenching is insufficient

Caption: Troubleshooting flowchart for high background in ICC with this compound.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inhibitor inhibitor activator activator RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTORC1 Inhibits

References

Technical Support Center: Minimizing Apigenin Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of apigenin during extraction processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound yield is consistently low. What are the primary factors that could be causing degradation during extraction?

A1: Low this compound yield is a common issue often attributed to its chemical instability under certain conditions. The primary factors contributing to this compound degradation during extraction are:

  • pH: this compound is most stable in acidic conditions (pH 3) and progressively degrades at neutral to alkaline pH (pH 5-7).[1][2][3][4]

  • Temperature: High temperatures, especially above 100°C, can significantly decrease the stability and bioactivity of this compound.[1][2] Even at 37°C, prolonged exposure can lead to degradation, particularly in the presence of metal ions.[1][2][5][6]

  • Light and Oxygen: Exposure to light and oxygen can contribute to the degradation of flavonoids like this compound.[7][8]

  • Presence of Metal Ions: Contamination with metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze the degradation of this compound, with the effect being more pronounced at higher temperatures.[1][2][5][6]

  • Enzymatic Activity: If the plant material is fresh, endogenous enzymes such as β-glucosidases can alter this compound glycosides.[3]

  • Extraction Method: Certain extraction techniques, like ultrasonic extraction, have been reported to cause some degradation compared to other methods if not optimized.[9]

Troubleshooting Steps:

  • Optimize pH: Adjust the pH of your extraction solvent to an acidic range, ideally around pH 3, to enhance stability.[3][4]

  • Control Temperature: Use the lowest effective temperature for your extraction method. For heat-reflux extraction, consider shorter durations. If possible, opt for non-thermal or low-temperature methods.

  • Protect from Light and Oxygen: Conduct extractions in amber glassware or protect your setup from light. Purging solvents with an inert gas like nitrogen can minimize oxidative degradation.[7]

  • Use High-Purity Solvents and Chelating Agents: Utilize high-purity, metal-free solvents. If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your extraction medium.

  • Deactivate Enzymes: For fresh plant material, consider a blanching step or using solvents that inhibit enzymatic activity to prevent the conversion of this compound glycosides.

  • Select an Appropriate Extraction Method: Evaluate your current extraction method. Microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) can be efficient with shorter extraction times, potentially reducing degradation.[10][11] However, optimization of parameters like power and time is crucial.

Q2: I am working with this compound glycosides. How can I prevent their conversion to the aglycone form during extraction?

A2: The conversion of this compound glycosides (like this compound-7-O-glucoside) to the aglycone (this compound) is often due to acidic conditions or enzymatic activity.

  • Acid Hydrolysis: Low pH combined with heat can hydrolyze the glycosidic bonds. For instance, this compound 7-O-apiosylglucoside converts to this compound 7-O-glucoside when heated at pH 3.[3]

  • Enzymatic Hydrolysis: Enzymes like β-glucosidases present in the plant matrix or from microbial sources can cleave the sugar moieties.[3]

Troubleshooting Steps:

  • Maintain a Neutral to Slightly Acidic pH: Avoid strongly acidic conditions if you wish to preserve the glycosidic form. A pH range of 5-6 is generally a reasonable compromise, though stability of the aglycone may be slightly reduced.

  • Inhibit Enzymatic Activity: If using fresh plant material, blanching or freeze-drying prior to extraction can help deactivate endogenous enzymes. Alternatively, using extraction solvents like ethanol can reduce enzyme activity.

  • Control Temperature: Use lower extraction temperatures to minimize both acid hydrolysis and enzymatic activity.

Q3: What is the best solvent system for extracting this compound while minimizing degradation?

A3: The choice of solvent is critical for both extraction efficiency and stability.

  • Solubility: this compound has low solubility in water but is more soluble in organic solvents like ethanol, methanol, and DMSO.[1][9]

  • Polarity: A mixture of alcohol and water is often more effective than either solvent alone. For instance, 80% ethanol has been shown to be effective for both UAE and MAE of this compound from parsley.[10]

  • Green Solvents: Natural deep eutectic solvents (NADES) are emerging as green and efficient alternatives, showing a six-fold increase in this compound extraction compared to ethanol in one study.[11]

Recommendations:

  • Ethanol/Methanol-Water Mixtures: A good starting point is a 70-80% ethanol or methanol solution. This combination balances polarity to effectively extract this compound while being less harsh than pure organic solvents.

  • Acidification: To improve stability, consider acidifying the solvent system to around pH 3 using a suitable acid like formic acid or phosphoric acid.[3]

  • Consider NADES: For a more sustainable approach, exploring NADES like choline chloride:oxalic acid could significantly improve yield and is considered a green extraction method.[11]

Data Presentation: this compound Stability Under Various Conditions

Table 1: Effect of pH and Temperature on this compound Stability

ParameterConditionObservationReference
pH pH 3Highest stability[1][2][3][4]
pH 5 to 7Progressive degradation[1][2][3][4]
Temperature 20°CDegradation rate constant (k) = 0.0207 h⁻¹[5][6]
37°CDegradation rate constant (k) = 0.0226 h⁻¹[5][6]
100°CSignificant decrease in bioactivity[1][2][5][6]

Table 2: Impact of Metal Ions on this compound Degradation at 37°C

Metal IonDegradation Rate Constant (k) in h⁻¹Impact on StabilityReference
Control (No Ions) 0.0226-[5][6]
Fe²⁺ 0.0395Decreased stability[5][6]
Cu²⁺ 0.0728Drastic degradation[5][6]

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound from Parsley

This protocol is adapted from a study on this compound extraction from parsley leaves.[10]

  • Sample Preparation: Dry parsley leaves and grind them to a fine powder (particle size ~0.25 mm).

  • Solvent Preparation: Prepare an 80% ethanol-water solution (v/v).

  • Extraction Parameters:

    • Set the solid-to-solvent ratio to 1:25 (e.g., 1 g of parsley powder in 25 mL of 80% ethanol).

    • Place the mixture in an ultrasonic bath.

    • Set the ultrasonic power to 90% and frequency to 80 kHz.

    • Maintain the temperature at 40°C.

  • Extraction Process: Sonicate the mixture for 30 minutes.

  • Post-Extraction:

    • Centrifuge the mixture to separate the extract from the solid residue.

    • Collect the supernatant.

    • Filter the supernatant to remove any remaining particulate matter.

    • Store the extract at -20°C in an amber vial to prevent degradation.[9]

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on findings for efficient MAE.[10][11]

  • Sample Preparation: Use dried and powdered plant material (e.g., parsley, particle size ~0.105 mm).

  • Solvent Preparation: Use an 80% ethanol-water solution (v/v).

  • Extraction Parameters:

    • Set the solid-to-solvent ratio to 1:20.

    • Place the mixture in a microwave extraction vessel.

    • Set the microwave power to a low to medium level (e.g., 180 W) to avoid overheating.

  • Extraction Process: Apply microwave irradiation for a short duration, typically 2-6 minutes.[10][11]

  • Post-Extraction:

    • Allow the vessel to cool before opening.

    • Filter the extract to separate the liquid from the solid residue.

    • Store the final extract in a protected environment (amber vial, -20°C).

Visualizations

This compound This compound Degradation Degradation Products This compound->Degradation High_Temp High Temperature (> 37°C) High_Temp->Degradation Accelerates High_pH Neutral to Alkaline pH (pH > 5) High_pH->Degradation Promotes Light_O2 Light & Oxygen Light_O2->Degradation Induces Metal_Ions Metal Ions (Fe²⁺, Cu²⁺) Metal_Ions->Degradation Catalyzes

Caption: Key factors leading to the degradation of this compound.

Start Start: Plant Material Prep Sample Preparation (Dry, Grind) Start->Prep Solvent Select Solvent System (e.g., 80% EtOH, pH 3) Prep->Solvent Extraction Choose Extraction Method (UAE, MAE) Solvent->Extraction Control Control Conditions (Temp < 40°C, Protect from Light) Extraction->Control Separation Separation (Centrifuge/Filter) Control->Separation Storage Storage (-20°C, Amber Vial) Separation->Storage End Stable this compound Extract Storage->End

Caption: Workflow for minimizing this compound degradation during extraction.

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Navigating the Translation of Apigenin from Preclinical to Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the common challenges encountered when translating preclinical data on the flavonoid apigenin into clinical trial settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observe significant anti-cancer effects of this compound in our in vitro cell cultures, but these results are not replicating in our animal models. What could be the primary reason for this discrepancy?

A1: This is a common challenge when working with this compound and is primarily attributed to its low oral bioavailability.[1][2] The promising effects seen at the cellular level often do not translate in vivo because the compound struggles to reach the target tissue in sufficient concentrations. The main underlying issues are:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with very low solubility in water (approximately 2.16 µg/mL), which limits its dissolution in the gastrointestinal tract after oral administration.[3][4]

  • Rapid Metabolism: Once absorbed, this compound undergoes extensive phase II metabolism in the intestines and liver, primarily forming glucuronide and sulfate conjugates.[5][6][7] These metabolites may have different activity profiles and are generally excreted more rapidly.

  • High First-Pass Effect: A significant portion of orally administered this compound is metabolized in the liver before it can enter systemic circulation, further reducing the amount of active compound available.

Troubleshooting Steps:

  • Quantify this compound Levels: Measure the concentration of this compound and its major metabolites in the plasma and target tissues of your animal models to confirm whether therapeutic concentrations are being achieved.

  • Consider Alternative Administration Routes: For initial in vivo efficacy studies, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass the gastrointestinal tract and first-pass metabolism. This can help determine if the lack of efficacy is due to pharmacokinetics or another factor.

  • Explore Advanced Formulations: If oral administration is necessary for your experimental design, utilizing formulation strategies designed to enhance bioavailability is crucial. (See Q2).

Q2: How can we improve the oral bioavailability of this compound in our preclinical experiments?

A2: Several formulation strategies have been developed to overcome the solubility and bioavailability challenges of this compound.[3][4] These approaches aim to increase the dissolution rate and protect the molecule from rapid metabolism. Effective strategies include:

  • Solid Dispersions: This involves dispersing this compound in an inert carrier matrix at the solid-state.[8][9] This technique can increase the dissolution rate by reducing particle size and changing the drug from a crystalline to an amorphous form.[9]

  • Phytosomes: These are complexes of this compound and phospholipids (like phosphatidylcholine) that can improve absorption and bioavailability.[4][10][11][12] The lipid-soluble nature of the complex facilitates its passage across biological membranes.

  • Nanocrystals and Nanoformulations: Reducing the particle size of this compound to the nanometer range significantly increases the surface area for dissolution.[13] Other nano-based systems like mixed micelles, nanostructured lipid carriers (NLCs), and polymeric nanoparticles have also shown success in improving oral efficacy.[4][14][15]

Q3: What is a typical effective dose of this compound in preclinical cancer models, and how does it relate to achievable plasma concentrations?

A3: Doses in preclinical in vivo studies vary widely depending on the cancer type, animal model, and administration route. Oral doses in mice have ranged from 25 to 150 mg/kg/day.[16][17] For example, studies in mouse models of melanoma and neuroblastoma have shown anti-tumor effects at doses of 25-50 mg/kg.[17] However, even with these doses, achieving the high micromolar concentrations (e.g., >30 µg/mL) that show complete growth suppression in vitro is often not feasible in plasma due to the aforementioned pharmacokinetic challenges.[18] It is critical to correlate the administered dose with measured plasma and tissue concentrations to understand the true exposure at the site of action.

Q4: We are having trouble with inconsistent results between experimental batches. What are some key considerations for working with this compound?

A4: Consistency is key in preclinical studies. For this compound, consider the following:

  • Source and Purity: Ensure you are using a high-purity source of this compound and that the purity is consistent across batches.

  • Formulation Preparation: If you are preparing your own formulations (e.g., suspensions, solid dispersions), ensure the protocol is standardized and reproducible. For suspensions, particle size and homogeneity can significantly impact absorption.

  • Vehicle Effects: The vehicle used to dissolve or suspend this compound for administration can impact its bioavailability. Ensure the vehicle is consistent and does not interfere with the biological endpoint being measured.

  • Animal Handling: Factors such as the fasting state of the animals can affect gastrointestinal absorption. Standardize procedures for animal dosing and sample collection.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound in rats from various preclinical studies, highlighting the improvements achieved with different formulation strategies.

Table 1: Pharmacokinetic Parameters of this compound in Rats with Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability IncreaseReference
Pure this compound (Suspension) 60330 ± 700.5 ± 0.2870 ± 190-[6]
Carbon Nanopowder Solid Dispersion 60690 ± 1100.3 ± 0.11590 ± 2601.83-fold[6]
Pure this compound 50115.3 ± 16.43.60 ± 1.671004.3 ± 211.2-[16]
Bio-SNEDDS 50236.0 ± 45.14.20 ± 2.041921.4 ± 354.71.91-fold[16]
Coarse this compound Powder Not Specified~400~4.0~2500-[13]
This compound Nanocrystals Not Specified~1440~1.0~85003.4-fold[13]
This compound-Phospholipid Phytosome Not SpecifiedSignificantly HigherNot SpecifiedSignificantly HigherSignificant Enhancement[4][12]
This compound Mixed Micelles 501480.3 ± 210.50.53245.7 ± 410.2Not Directly Compared[14]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Bio-SNEDDS: Bioactive Self-Nanoemulsifying Drug Delivery System.

Experimental Protocols

1. Protocol for Preparation of this compound Solid Dispersion (Ball Milling Method)

This protocol is a generalized procedure based on methodologies described in the literature for creating solid dispersions to enhance solubility.[8][19]

  • Materials: this compound powder, Polymer carrier (e.g., Pluronic® F-127, PVP K30), Mortar and pestle, Ball mill.

  • Procedure:

    • Weigh this compound and the selected polymer carrier in the desired ratio (e.g., 1:1, 1:2, 1:4).

    • Create a physical mixture by gently grinding the two components together in a mortar for 5-10 minutes to ensure homogeneity.

    • Transfer the physical mixture to the ball mill.

    • Mill the mixture according to the manufacturer's instructions. Milling parameters such as speed and duration should be optimized to achieve the desired particle size reduction and amorphization.

    • After milling, collect the resulting solid dispersion powder.

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of this compound and Fourier-Transform Infrared (FTIR) spectroscopy to check for interactions between this compound and the carrier.[8][20]

2. Protocol for Quantification of this compound in Rat Plasma (HPLC-UV Method)

This protocol provides a general framework for the analysis of this compound in plasma samples, based on established methods.[21][22][23]

  • Materials: Rat plasma samples, Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid or Phosphoric acid, this compound standard, Internal Standard (IS) (e.g., Luteolin or Quercetin), C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add a known concentration of the internal standard.

    • Add 300-400 µL of cold acetonitrile or methanol to precipitate plasma proteins.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

    • Inject a specific volume (e.g., 10-20 µL) into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 analytical column.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.2-0.3% phosphoric or formic acid) and an organic phase (e.g., methanol or acetonitrile). A common isocratic mobile phase is a 50:50 (v/v) mixture of methanol and 0.2% phosphoric acid.[22]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 336-350 nm.[22][24]

    • Column Temperature: 25-30°C.

  • Quantification: Create a calibration curve by spiking blank plasma with known concentrations of this compound standard and the IS. Plot the peak area ratio of this compound to the IS against the concentration of this compound. Determine the concentration of this compound in unknown samples by interpolation from this curve.

Visualizations: Signaling Pathways & Workflows

This compound's Mechanism of Action: Key Signaling Pathways

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most significant targets.[25][26]

bioavailability_workflow Problem High In Vitro Activity, Low In Vivo Efficacy Cause1 Poor Aqueous Solubility Problem->Cause1 Cause2 Rapid Metabolism (First-Pass Effect) Problem->Cause2 Solution1 Formulation Strategies Cause1->Solution1 Cause2->Solution1 FormulationA Solid Dispersions Solution1->FormulationA FormulationB Phytosomes Solution1->FormulationB FormulationC Nanoformulations Solution1->FormulationC Validation In Vivo Pharmacokinetic Study FormulationA->Validation FormulationB->Validation FormulationC->Validation Outcome Increased Bioavailability & Improved In Vivo Efficacy Validation->Outcome

References

Technical Support Center: Enhancing the Circulatory Half-Life of Apigenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the half-life of apigenin in circulation.

Troubleshooting Guides

Issue: Low in vivo efficacy of this compound formulations despite promising in vitro results.

  • Question: My this compound formulation shows significant anti-cancer activity in cell culture, but the therapeutic effect is minimal in our animal model. What could be the underlying cause?

  • Answer: This discrepancy is often attributed to the poor pharmacokinetic properties of this compound.[1][2] this compound has low aqueous solubility and is subject to rapid metabolism, primarily through glucuronidation and sulfation in the liver and intestines.[3][4][5] This leads to low bioavailability and a short circulating half-life, preventing the compound from reaching therapeutic concentrations at the target site for a sustained period. The average half-life of free this compound in rodents has been reported to be between 1.8 to 4.2 hours.[5][6] We recommend evaluating the pharmacokinetic profile of your formulation to determine the plasma concentration and half-life.

Issue: High variability in pharmacokinetic parameters between experimental animals.

  • Question: We are observing significant animal-to-animal variation in the plasma concentration of this compound after oral administration. How can we reduce this variability?

  • Answer: High variability can stem from several factors, including differences in gastrointestinal transit time, intestinal microbial composition, and expression levels of metabolic enzymes.[7][8] The animal strain used can also be a significant factor in pharmacokinetic performance.[7] To mitigate this, ensure strict standardization of experimental conditions, including diet, age, and sex of the animals.[4][8] Utilizing a formulation that enhances this compound's solubility and protects it from premature metabolism, such as a self-nanoemulsifying drug delivery system (SNEDDS) or solid lipid nanoparticles (SLNs), can also lead to more consistent absorption and reduced variability.[9][10]

Issue: Difficulty in achieving a sustained therapeutic concentration of this compound.

  • Question: Our goal is to maintain a therapeutic level of this compound in plasma for an extended period. What strategies can we employ?

  • Answer: To achieve sustained release and a longer half-life, consider encapsulating this compound in a nano-delivery system.[1][2] Nanostructured lipid carriers (NLCs), hydrogels, and polymeric nanoparticles can be designed for controlled release of the encapsulated compound.[7] These systems protect this compound from rapid metabolism and can increase its residence time in circulation.[5] For example, this compound-loaded NLCs have demonstrated a five-fold increase in oral bioavailability compared to free this compound.[7]

Frequently Asked Questions (FAQs)

1. What is the primary reason for this compound's short half-life in circulation?

This compound's short half-life is primarily due to its extensive and rapid phase II metabolism.[4][5] The presence of hydroxyl groups on its structure makes it a prime substrate for UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes in the intestines and liver.[5] This metabolic conversion results in the formation of more water-soluble glucuronide and sulfate conjugates that are readily eliminated from the body, primarily through urine and feces.[3][4]

2. How can nanoformulations improve the circulatory half-life of this compound?

Nanoformulations, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, can significantly enhance the half-life of this compound through several mechanisms:

  • Protection from Metabolism: Encapsulation within a nanocarrier shields this compound from immediate exposure to metabolic enzymes in the gastrointestinal tract and liver, thus bypassing extensive first-pass metabolism.[5]

  • Improved Solubility and Absorption: Nanoparticles can increase the dissolution rate and solubility of poorly water-soluble drugs like this compound, leading to enhanced absorption.[2][11]

  • Controlled Release: Many nano-delivery systems can be engineered for sustained release of the encapsulated drug, thereby maintaining a therapeutic concentration in the bloodstream for a longer duration.[5][7]

  • Lymphatic Uptake: Some lipid-based nanocarriers can be absorbed through the intestinal lymphatic system, bypassing the portal circulation and reducing first-pass hepatic metabolism.[5]

3. What are the different types of nanoformulations used for this compound delivery?

Several types of nanocarriers have been successfully used to improve the delivery of this compound. These include:

  • Liposomes[2]

  • Solid Lipid Nanoparticles (SLNs)[9]

  • Nanostructured Lipid Carriers (NLCs)[7]

  • Polymeric Nanoparticles[2]

  • Hydrogels[7]

  • Mesoporous Silica Nanoparticles[11][12]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)[10]

4. Can structural modification of this compound improve its half-life?

Yes, structural modification is a viable strategy. By synthesizing this compound derivatives, it is possible to block the metabolic sites (hydroxyl groups) susceptible to glucuronidation and sulfation.[13][14] For instance, conjugating this compound with other molecules, such as docosahexaenoic acid (DHA), has been explored to enhance its hydrophobicity and cell permeability, which could potentially alter its metabolic profile and improve its pharmacokinetic properties.[14]

5. Is co-administration with other compounds an effective strategy?

Co-administration of this compound with inhibitors of cytochrome P450 enzymes or efflux pumps like P-glycoprotein (P-gp) can increase its bioavailability and potentially its half-life.[5][15] For example, this compound has been shown to inhibit CYP3A4 and P-gp, which can lead to increased plasma concentrations of co-administered drugs.[5][15] Conversely, co-administering this compound with inhibitors of these proteins could reduce its own clearance.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound and its Formulations

FormulationAnimal ModelDoseCmax (ng/mL)AUC (ng*h/mL)Relative Bioavailability (%)Reference
Raw this compoundRat60 mg/kg (oral)1330 ± 240--[5]
This compound SuspensionRat-15445300100[9]
This compound-Loaded SLNRat-307017337327[9]
Raw this compoundRat---100[11]
This compound-MSN Solid DispersionRat---832[11]
Raw this compoundRat50 mg/kg (oral)--100[16]
This compound NanoparticlesRat50 mg/kg (oral)--496[16]
Pure this compound PowderRat10 mg/kg (oral)21.38 ± 14.35146.54 ± 139.62100[10]
This compound Bio-SNEDDSRat10 mg/kg (oral)43.84 ± 20.13280.37 ± 58.62~191[10]

Cmax: Maximum plasma concentration; AUC: Area under the curve; SLN: Solid Lipid Nanoparticles; MSN: Mesoporous Silica Nanoparticles; SNEDDS: Self-Nanoemulsifying Drug Delivery System.

Experimental Protocols

1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization and ultrasonication method.

  • Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Tween 80), and purified water.

  • Procedure:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Disperse the accurately weighed this compound in the molten lipid.

    • Heat the surfactant solution (e.g., Tween 80 in water) to the same temperature.

    • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a specified time to form a coarse emulsion.

    • Subject the coarse emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

    • The this compound-loaded SLN suspension can then be lyophilized for long-term storage, often with the addition of a cryoprotectant.

2. In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical oral pharmacokinetic study.

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Fast the rats overnight (12 hours) before the experiment, with free access to water.

    • Divide the animals into groups (e.g., control group receiving this compound suspension, test group receiving this compound nanoformulation).

    • Administer the respective formulations orally via gavage at a predetermined dose (e.g., 50 mg/kg of this compound).[16]

    • Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at specified time points (e.g., 0.08, 0.17, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[16]

    • Centrifuge the blood samples to separate the plasma.

    • Extract this compound from the plasma samples, typically using a protein precipitation method with an organic solvent like methanol or acetonitrile.

    • Analyze the concentration of this compound in the plasma extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation cluster_elimination Elimination This compound Glycosides This compound Glycosides This compound (Aglycone) This compound (Aglycone) This compound Glycosides->this compound (Aglycone) β-glucosidases Intestinal Absorption Intestinal Absorption This compound (Aglycone)->Intestinal Absorption Intestinal Metabolism (UGT, SULT) Intestinal Metabolism (UGT, SULT) This compound (Aglycone)->Intestinal Metabolism (UGT, SULT) Hepatic Metabolism (CYP450, UGT, SULT) Hepatic Metabolism (CYP450, UGT, SULT) Intestinal Absorption->Hepatic Metabolism (CYP450, UGT, SULT) Metabolites (Glucuronides, Sulfates) Metabolites (Glucuronides, Sulfates) Intestinal Metabolism (UGT, SULT)->Metabolites (Glucuronides, Sulfates) Free this compound (Low Conc.) Free this compound (Low Conc.) Hepatic Metabolism (CYP450, UGT, SULT)->Free this compound (Low Conc.) Hepatic Metabolism (CYP450, UGT, SULT)->Metabolites (Glucuronides, Sulfates) Renal Excretion (Urine) Renal Excretion (Urine) Free this compound (Low Conc.)->Renal Excretion (Urine) Metabolites (Glucuronides, Sulfates)->Renal Excretion (Urine) Biliary Excretion (Feces) Biliary Excretion (Feces) Metabolites (Glucuronides, Sulfates)->Biliary Excretion (Feces)

Caption: this compound Metabolism and Clearance Pathway.

cluster_formulation Formulation Development cluster_evaluation Evaluation A This compound + Excipients (Lipids, Polymers, Surfactants) B Nanoformulation Preparation (e.g., Homogenization, Sonication) A->B C Characterization (Size, Zeta Potential, Encapsulation Efficiency) B->C D In Vitro Release Study C->D E In Vivo Pharmacokinetic Study (Animal Model) C->E F Efficacy & Toxicity Studies E->F

Caption: Experimental Workflow for this compound Nanoformulation.

cluster_pathways Intracellular Signaling This compound This compound MAPK MAPK Pathway (p38, JNK, ERK) This compound->MAPK Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->MAPK Activates Inflammatory_Stimuli->NFkB Activates MAPK->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines Induces COX2_iNOS COX-2, iNOS Expression NFkB->COX2_iNOS Induces

Caption: this compound's Anti-Inflammatory Signaling Pathways.

References

selecting appropriate vehicle for apigenin administration in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apigenin administration in mice.

Frequently Asked Questions (FAQs)

Q1: What are the most common vehicles for administering this compound to mice?

A1: Due to its poor water solubility, this compound requires a vehicle for effective administration in mice.[1] The choice of vehicle depends on the administration route (e.g., oral, intraperitoneal, topical) and the experimental goals. Commonly used vehicles include:

  • Dimethyl Sulfoxide (DMSO): Often used for intraperitoneal and topical administration.[2][3] It is important to use a low concentration of DMSO in the final formulation to minimize toxicity.[2]

  • Corn Oil: A common vehicle for oral gavage and intraperitoneal injections of lipophilic compounds like this compound.

  • Polyethylene Glycol (PEG 400): Can be used to improve the solubility of this compound.[4]

  • Propylene Glycol (PG): Another solvent used to dissolve this compound, often in combination with other vehicles.[5]

  • Formulations with Surfactants (e.g., Tween 80): These can be used to create stable emulsions or suspensions for oral administration.

  • Complex Formulations: For enhanced solubility and bioavailability, more complex formulations like phytosomes, nanoemulsions, and solid dispersions have been developed.[6][7][8]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound varies significantly across different solvents. This data is crucial for preparing stock solutions and final formulations.

SolventSolubility (mg/mL)Solubility (Mole Fraction at 318.2 K)
WaterInsoluble (~0.00135 mg/mL)[1]3.08 × 10⁻⁶[4]
Ethanol~0.3 mg/mL[9], Slightly soluble (1.93 mg/mL)[10]4.86 × 10⁻⁴[4]
DMSO>100 mg/mL[1], ~15 mg/mL[9]4.18 × 10⁻¹[4]
PEG-400-4.27 × 10⁻¹[4]
Propylene Glycol (PG)1.02–1.63 mg/mL[1]1.50 × 10⁻²[4]
Transcutol®-3.83 × 10⁻¹[4]
Ethylene Glycol (EG)-8.22 × 10⁻³[4]
1-Butanol-9.18 × 10⁻⁴[4]
2-Butanol-8.90 × 10⁻⁴[4]
Isopropanol (IPA)-6.29 × 10⁻⁴[4]
Ethyl Acetate (EA)-4.46 × 10⁻⁴[4]
Methanol-2.96 × 10⁻⁴[4]

Q3: Are there any known toxicities associated with the vehicles used for this compound?

A3: Yes, the vehicle itself can have biological effects and potential toxicities.

  • DMSO: High concentrations of DMSO can cause local irritation and systemic toxicity.[2] It is recommended to keep the final DMSO concentration in formulations as low as possible.

  • Corn Oil: While generally considered safe, corn oil administration in mice has been shown to cause shifts in gut microbiota and changes in the expression of intestinal permeability and immune response genes.[11] Therefore, it is crucial to include a vehicle-only control group in your experiments.

  • Propylene Glycol: Generally well-tolerated, but high doses can be toxic.[12]

Q4: How does the choice of vehicle affect the efficacy of this compound?

A4: The vehicle can significantly impact the bioavailability and, consequently, the efficacy of this compound. For topical administration, a study found that the inhibitory effect of this compound on TPA-induced ornithine decarboxylase (ODC) activity was in the order of DMSO > acetone/DMSO > propylene glycol/DMSO.[13] Formulations like phytosomes and nanoemulsions have been shown to enhance the oral bioavailability of this compound compared to simple suspensions.[6][8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in the Vehicle - Poor solubility of this compound in the chosen solvent.- Temperature changes affecting solubility.- Increase Solubilization: First, dissolve this compound in a small amount of a strong organic solvent like DMSO, and then dilute it with the final vehicle (e.g., corn oil, saline).[14]- Use Co-solvents: A mixture of solvents can improve solubility. For example, a combination of DMSO and corn oil.- Sonication: Gentle warming and sonication can help dissolve the compound.- Consider Advanced Formulations: For long-term studies or if precipitation persists, consider using formulations like self-nanoemulsifying drug delivery systems (SNEDDS) or solid dispersions.[8][15]
Inconsistent Experimental Results - Inhomogeneous suspension of this compound.- Degradation of this compound in the vehicle.- Ensure Homogeneity: Vigorously vortex or sonicate the formulation before each administration to ensure a uniform suspension.- Fresh Preparations: Prepare the this compound formulation fresh before each use, especially for aqueous-based solutions, as this compound can be unstable.[9]
Adverse Effects or Toxicity in Mice - Toxicity of the vehicle itself.- High dose of this compound.- Vehicle Control: Always include a vehicle-only control group to differentiate the effects of this compound from those of the vehicle.- Reduce Vehicle Concentration: If using DMSO, ensure the final concentration is low (typically <5-10% for IP injections).- Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose with minimal toxicity. High doses of this compound (100 and 200 mg/kg via IP) have been shown to induce liver toxicity in mice.[16]
Low Bioavailability with Oral Administration - Poor absorption from the gastrointestinal tract.- Use of Bioavailability Enhancers: Formulations containing phospholipids (phytosomes) or self-nanoemulsifying systems can significantly improve oral bioavailability.[6][8]- Suspending Agents: For simple suspensions, use a suspending agent like 0.5% sodium carboxymethyl cellulose to improve stability and consistency.[8][15]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol is suitable for administering this compound as a suspension in corn oil.

Materials:

  • This compound powder

  • Corn oil

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder.

  • Add the desired volume of corn oil to the tube containing this compound.

  • Vigorously vortex the mixture for 2-3 minutes to ensure a homogenous suspension.

  • If necessary, sonicate the mixture for 5-10 minutes in a water bath sonicator to aid in dispersion.

  • Visually inspect the suspension to ensure there are no large clumps of powder.

  • Administer to mice via oral gavage using an appropriate gauge gavage needle.

  • Important: Vortex the suspension immediately before each administration to ensure consistent dosing.

Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection

This protocol describes the preparation of this compound in a DMSO/saline vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder into a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the this compound completely. For example, a study used a final solution of 5 mg this compound in 0.2 ml DMSO and 0.3 ml of 0.9% NaCl.[14]

  • Once the this compound is fully dissolved in DMSO, add the required volume of sterile 0.9% saline to achieve the final desired concentration.

  • Vortex the solution gently to mix. The final solution should be clear.

  • Administer to mice via intraperitoneal injection using a sterile syringe and needle.

  • Note: Prepare this solution fresh before each use and ensure the final DMSO concentration is as low as possible to minimize toxicity. A study used a vehicle of 1% DMSO for intraperitoneal administration of this compound at 50 mg/kg.[2]

Signaling Pathway and Experimental Workflow Diagrams

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p70S6K1 [label="p70S6K1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP9 [label="MMP-9\nExpression", fillcolor="#FBBC05", fontcolor="#202124"]; Metastasis [label="Metastasis", fillcolor="#FBBC05", fontcolor="#202124"]; HIF1a [label="HIF-1α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGF [label="VEGF\nExpression", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges this compound -> PI3K [label="inhibits", fontcolor="#202124"]; PI3K -> Akt [arrowhead=normal, color="#34A853"]; Akt -> p70S6K1 [arrowhead=normal, color="#34A853"]; p70S6K1 -> MMP9 [arrowhead=normal, color="#34A853"]; MMP9 -> Metastasis [arrowhead=normal, color="#34A853"]; Akt -> HIF1a [arrowhead=normal, color="#34A853"]; HIF1a -> VEGF [arrowhead=normal, color="#34A853"]; VEGF -> Angiogenesis [arrowhead=normal, color="#34A853"];

// Inhibition lines this compound -> Akt [label="inhibits", fontcolor="#202124", style=dashed, arrowhead=tee]; this compound -> p70S6K1 [label="inhibits", fontcolor="#202124", style=dashed, arrowhead=tee]; this compound -> HIF1a [label="inhibits", fontcolor="#202124", style=dashed, arrowhead=tee];

// Invisible edges for layout {rank=same; PI3K; HIF1a;} {rank=same; Akt;} {rank=same; p70S6K1;} {rank=same; MMP9; VEGF;} {rank=same; Metastasis; Angiogenesis;} }

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

// Nodes start [label="Start: Select this compound Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare this compound Formulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; admin [label="Administer to Mice\n(e.g., Oral, IP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; observe [label="Observe for Adverse Effects", fillcolor="#FBBC05", fontcolor="#202124"]; collect [label="Collect Samples/Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Results", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Interpret Findings", fillcolor="#F1F3F4", fontcolor="#202124"]; troubleshoot [label="Troubleshoot Issues\n(e.g., Precipitation, Toxicity)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> admin; admin -> observe; observe -> troubleshoot [label="Adverse Effects?", fontcolor="#202124"]; troubleshoot -> prep [label="Adjust Formulation", fontcolor="#202124"]; observe -> collect [label="No Adverse Effects", fontcolor="#202124"]; collect -> analyze; analyze -> end; }

Caption: General experimental workflow for this compound administration in mice.

References

Validation & Comparative

Apigenin vs. Quercetin: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of apigenin and quercetin, two prominent flavonoids found in a variety of plant-based foods. While both compounds are recognized for their health-promoting properties, their efficacy as antioxidants varies based on their chemical structures. This document summarizes key experimental data, outlines detailed methodologies for common antioxidant assays, and visualizes relevant pathways to aid in research and development.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and quercetin have been evaluated using various in vitro assays. The following table summarizes their half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide radical scavenging assays, as well as other common antioxidant metrics. Lower IC50 values indicate greater radical scavenging activity.

Assay TypeThis compoundQuercetinReference CompoundNotes
DPPH Radical Scavenging (IC50) >100 µg/mL[1]9.64 µg/mL[1]Ascorbic Acid (8.91 µg/mL)[1]Quercetin shows significantly higher activity, comparable to Ascorbic Acid.
DPPH Radical Scavenging (IC50) 8.5 µM33.1 µM[2]-Molar concentration data shows this compound can be more effective in certain conditions.
Nitric Oxide Scavenging (IC50) 2.43 µg/mL[1]6.71 µg/mL[1]-This compound demonstrates stronger nitric oxide scavenging in this study.
Hydrogen Peroxide (H₂O₂) Scavenging (IC50) Not Available36.22 µg/mL[3][4]Ascorbic Acid (19.17 µg/mL)[4]Data for quercetin is available, showing moderate activity.
Cellular DNA Protection (H₂O₂ induced) No protective effect[5]Strong inhibition (42%)[5]-In a cellular model, quercetin showed protective effects while this compound did not.[5]

Note: The presented data is a compilation from various studies and may exhibit variability due to different experimental conditions, solvents, and assay protocols.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes, from experimental workflows to cellular signaling cascades.

Antioxidant Assay Workflow cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays DPPH DPPH Assay BioRelevance Biological Relevance (Cellular Environment) DPPH->BioRelevance informs ABTS ABTS Assay ABTS->BioRelevance informs FRAP FRAP Assay FRAP->BioRelevance informs CAA Cellular Antioxidant Activity (CAA) Assay InitialScreening Initial Screening (Radical Scavenging) InitialScreening->DPPH evaluate InitialScreening->ABTS evaluate InitialScreening->FRAP evaluate BioRelevance->CAA validates in

Caption: General workflow for assessing antioxidant activity.

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to This compound This compound This compound->Keap1_Nrf2 Quercetin Quercetin Quercetin->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Nrf2_ARE Nrf2-ARE Binding AntioxidantEnzymes Transcription of Antioxidant Genes (HO-1, NQO1, SOD) Nrf2_ARE->AntioxidantEnzymes initiates

Caption: Activation of the Nrf2 antioxidant pathway.

Core Antioxidant Mechanisms and Signaling Pathways

Both this compound and quercetin exert their antioxidant effects not only by directly scavenging free radicals but also by modulating cellular defense systems.[6] A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[6][7]

  • This compound: this compound has been shown to reduce oxidative stress by promoting the transcription of Nrf2 target genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).[6][8] This activation often occurs through the ERK/MAPK signaling routes and leads to an increase in intracellular glutathione (GSH), a critical endogenous antioxidant.[6]

  • Quercetin: Quercetin also potently activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[6][9] Its activation mechanism involves inducing Nrf2 nuclear translocation, partly through the p38 MAPK pathway, which enhances the cell's capacity to neutralize reactive oxygen species (ROS).[6]

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below for replication and validation purposes.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[4][10]

  • Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[11][12]

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Protect from light.[13]

    • Prepare serial dilutions of the test compounds (this compound, quercetin) and a reference standard (e.g., Ascorbic Acid or Trolox).

    • In a 96-well plate, add 20 µL of each sample or standard dilution to respective wells.[12]

    • Add 180-200 µL of the DPPH working solution to each well and mix thoroughly.[12][13]

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][13]

    • Measure the absorbance at 517 nm using a microplate reader.[4][12]

    • Calculate the percentage of radical scavenging activity and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+).[4][14]

  • Principle: The reduction of the ABTS•+ by an antioxidant causes a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[14]

  • Protocol:

    • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes.[15][16]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours.[10][16]

    • Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14][16]

    • Prepare serial dilutions of the test compounds and a reference standard.

    • Add a small volume of the sample (e.g., 5-20 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 180-3995 µL).[10][16]

    • Incubate at room temperature for 5-30 minutes.[10][16]

    • Measure the absorbance at 734 nm.[10]

    • Calculate the percentage of inhibition and determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant power of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.

  • Principle: The reduction of the Fe³⁺-TPTZ complex results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, with an absorption maximum at 593 nm.[16]

  • Protocol:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10][16]

    • Warm the FRAP reagent to 37°C before use.[10]

    • Prepare serial dilutions of the test compounds and a standard (e.g., FeSO₄ or Trolox).

    • In a 96-well plate, add 20 µL of each sample or standard to respective wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.[10]

    • Incubate at 37°C for 4-30 minutes.[10]

    • Measure the absorbance at 593 nm.[10]

    • Construct a standard curve and express the results as FeSO₄ or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds in a biologically relevant system, accounting for cellular uptake and metabolism.[17][18]

  • Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants inhibit this oxidation, reducing fluorescence.[19]

  • Protocol:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and incubate for 24 hours.[13]

    • Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat cells with various concentrations of the test compounds along with DCFH-DA (e.g., 25 µM) and incubate at 37°C for 1 hour.[10]

    • Wash the cells with PBS to remove the extracellular compounds and probe.

    • Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well to induce oxidative stress.[10]

    • Immediately place the plate in a fluorescence plate reader (Excitation: ~485 nm, Emission: ~538 nm) pre-heated to 37°C.[10]

    • Measure fluorescence kinetically every 5 minutes for 1 hour.[10]

    • Calculate the area under the curve (AUC) and determine the CAA value, often expressed as micromoles of quercetin equivalents per mole of the compound.

References

Clinical Trial Results of Apigenin in Anxiety and Insomnia: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the clinical trial results for apigenin in the treatment of anxiety and insomnia. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

This compound in the Treatment of Anxiety

This compound, a flavonoid found in chamomile, has been investigated for its anxiolytic properties, primarily through clinical trials utilizing chamomile extract.[1] These studies suggest a potential role for this compound in modulating neurotransmitter systems and inflammatory pathways associated with anxiety.[1]

Quantitative Data from Clinical Trials on Anxiety
StudyParticipant PopulationInterventionStudy DesignDurationKey Quantitative Outcomes
Mao et al. (2016) [2]179 participants with moderate-to-severe Generalized Anxiety Disorder (GAD)1500 mg/day chamomile extract (in 500 mg capsules, 3 times daily)Randomized, placebo-controlled, double-blind (after an open-label phase)26 weeks (placebo-controlled phase)- Significantly lower GAD symptoms in the chamomile group compared to placebo. - Reduction in body weight and mean arterial blood pressure.[2]
Amsterdam et al. (2012) [2]57 participants with anxiety and comorbid depression, anxiety with a history of depression, or anxiety aloneChamomile extract standardized to 1.2% this compoundRandomized, double-blind, placebo-controlledNot specified- Significant reduction in total Hamilton Depression Rating Scale (HDRS) scores with chamomile treatment.[2]
Experimental Protocols for Key Anxiety Trials

Mao et al. (2016):

This long-term study investigated the efficacy of chamomile extract for Generalized Anxiety Disorder (GAD). The trial consisted of two phases. Initially, 179 participants with moderate-to-severe GAD underwent an open-label phase where they received 1500 mg of chamomile extract daily (administered as three 500 mg capsules). Following this, 93 participants who responded to the treatment were randomized to either continue with chamomile extract or receive a placebo for an additional 26 weeks in a double-blind manner. The primary outcome was the change in GAD symptoms, with secondary outcomes including changes in body weight and blood pressure.[2]

Amsterdam et al. (2012):

This randomized, double-blind, placebo-controlled trial assessed the effects of chamomile extract on GAD with or without comorbid depression. Fifty-seven participants were randomly assigned to receive either chamomile extract (standardized to 1.2% this compound) or a placebo. The study evaluated the change in scores on the Hamilton Depression Rating Scale (HDRS) as a key outcome measure to determine the antidepressant effects of chamomile in this patient population.[2]

Proposed Anxiolytic Signaling Pathways of this compound

This compound is thought to exert its anxiolytic effects through multiple mechanisms, including modulation of GABAergic neurotransmission, inhibition of monoamine oxidase, and anti-inflammatory actions.

cluster_0 This compound's Anxiolytic Mechanisms This compound This compound GABA_A GABA-A Receptor Modulation This compound->GABA_A MAO_A Monoamine Oxidase A (MAO-A) Inhibition This compound->MAO_A Inflammation Inhibition of Pro-inflammatory Cytokines This compound->Inflammation Anxiety_Reduction Anxiety Reduction GABA_A->Anxiety_Reduction Increased Inhibitory Neurotransmission MAO_A->Anxiety_Reduction Increased Monoamines (Serotonin, Dopamine) Inflammation->Anxiety_Reduction Reduced Neuroinflammation

Caption: Proposed signaling pathways for the anxiolytic effects of this compound.

This compound in the Treatment of Insomnia

The efficacy of this compound for insomnia has also been explored, again primarily through studies using chamomile extract. The results in this area are more modest compared to those for anxiety.[2][3]

Quantitative Data from Clinical Trials on Insomnia
StudyParticipant PopulationInterventionStudy DesignDurationKey Quantitative Outcomes
Zick et al. (2011) [2]34 adults (18-65 years) with chronic primary insomnia (≥6 months)Chamomile flower extract (containing at least 2.5 mg this compound)Randomized, placebo-controlled pilot studyNot specified- No significant differences in total sleep time, sleep efficiency, sleep latency, or wake after sleep onset. - Modest improvement in daytime functioning.[2]
Unnamed Study in Patients with Primary Insomnia [3][4]Patients with primary insomnia270 mg of chamomile extract twice dailyPlacebo-controlled28 days- A trend towards improvement in daytime functioning, but not statistically significant.[3][4]
Experimental Protocols for Key Insomnia Trials

Zick et al. (2011):

This preliminary randomized, placebo-controlled pilot study aimed to assess the efficacy and safety of a standardized chamomile extract for chronic primary insomnia. Thirty-four participants with a history of insomnia for at least six months and a daily sleep time of 6.5 hours or less were included. Participants received either the chamomile extract, containing a minimum of 2.5 mg of this compound, or a placebo. The study evaluated a range of sleep parameters, including total sleep time, sleep efficiency, and the time it took to fall asleep, as well as daytime functioning.[2]

Proposed Soporific Signaling Pathway of this compound

The sleep-promoting effects of this compound are primarily attributed to its interaction with the GABAergic system, similar to its anxiolytic mechanism.

cluster_1 This compound's Soporific Mechanism This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Modulates Chloride_Influx Increased Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Activates Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Sedation Sedation / Sleep Promotion Neuronal_Hyperpolarization->Sedation

Caption: Proposed signaling pathway for the soporific effects of this compound.

Comparison and Future Directions

The existing clinical evidence, largely derived from studies using chamomile extract, suggests that this compound has more robust effects on anxiety, particularly Generalized Anxiety Disorder, than on insomnia.[1][2] The anxiolytic properties appear to be linked to its multi-target action on GABA-A receptors, monoamine oxidase, and inflammatory pathways.[1][5]

For insomnia, the effects of this compound appear to be more subtle, with some studies indicating a modest improvement in daytime functioning rather than significant changes in sleep architecture.[2][3] It is important to note that most human studies have utilized chamomile extract, which contains other potentially bioactive compounds, making it difficult to attribute the observed effects solely to this compound.[3][4]

Future research should focus on clinical trials using isolated this compound to delineate its specific efficacy and safety profile for both anxiety and insomnia. Dose-response studies would also be valuable to determine optimal therapeutic ranges. Further elucidation of its molecular mechanisms using advanced experimental models will be crucial for the development of this compound-based therapeutics.

References

A Comparative Guide to the Efficacy of Apigenin from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavone, has garnered significant attention within the scientific community for its wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This bioactive compound is ubiquitously found in various fruits, vegetables, and herbs. While the therapeutic potential of this compound is well-documented, its efficacy can be influenced by its botanical origin. This guide provides an objective comparison of this compound from different plant sources, supported by experimental data, to aid researchers in selecting the most suitable sources for their studies and potential therapeutic applications.

This compound Content in Various Plant Sources

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. Dried herbs, in particular, tend to have the highest concentrations. The following table summarizes the this compound content in several common plant sources.

Plant SourcePartThis compound Content (µg/g dry weight)Reference
Parsley (Petroselinum crispum)Dried Leaves45,035[1]
Parsley (Petroselinum crispum)Leaves18,500[2]
Chamomile (Matricaria chamomilla)Dried Flowers3,000 - 5,000[1]
Celery (Apium graveolens)Seeds786.5[1]
Celery (Apium graveolens)Leaves7,400[2]
Vine Spinach (Basella alba)-622[1]
Chinese Celery-240.2[1]
Cosmos bipinnatus 'Dazzler'Flowers7,996[3]
Cosmos bipinnatus 'Dazzler'Roots4,200[3]
Cosmos bipinnatus 'Xanthos'Flowers2,446[3]
Cosmos bipinnatus 'Sensation Pinkie'Flowers1,108[3]

Comparative Efficacy of this compound-Rich Plant Extracts

Direct comparative studies on the efficacy of purified this compound from different botanical origins are limited in publicly available literature. The majority of research focuses on comparing the biological activities of whole plant extracts, which, in addition to this compound, contain a complex mixture of other phytochemicals that can contribute to the observed effects. This section compares the efficacy of extracts from prominent this compound-rich plants.

Antioxidant Activity

The antioxidant potential of plant extracts is a key indicator of their ability to combat oxidative stress, a contributing factor to numerous chronic diseases.

Plant SourceAssayResultsReference
Parsley (Petroselinum crispum)FRAPHigher antioxidant capacity compared to this compound-K.[4]
Celery (Apium graveolens)-Demonstrated high antioxidant activity.[5]
Chamomile (Matricaria chamomilla)Radical ScavengingShowed radical scavenger capacity.[6]
Cosmos bipinnatus 'Dazzler'FRAPEthanolic extract of hairy roots showed a FRAP value of 668.1 µM Fe2+/mg.[7]
Anti-inflammatory Activity

This compound is a potent anti-inflammatory agent. The anti-inflammatory efficacy of extracts from different plants is often evaluated by their ability to inhibit the production of pro-inflammatory mediators.

Plant SourceModelKey FindingsReference
Parsley (Petroselinum crispum)-This compound from parsley is known for its anti-inflammatory properties.[8]
Celery (Apium graveolens)-Extracts have been shown to possess anti-inflammatory potential.[6]
Chamomile (Matricaria chamomilla)Topical ApplicationThis compound-rich chamomile oil reduced the need for analgesics in patients with knee osteoarthritis.[9]
Anticancer Activity

The anticancer effects of this compound are a primary focus of research. Studies have shown that extracts from various plants rich in this flavonoid can inhibit the proliferation of cancer cells.

Plant SourceCell LineIC50 ValueReference
Parsley (Petroselinum crispum)A375 Human Melanoma> 100 µg/mL[6]
Celery (Apium graveolens)A375 Human Melanoma> 100 µg/mL[6]
Chamomile (Matricaria chamomilla)A375 Human Melanoma> 100 µg/mL[6]

Note: A higher IC50 value indicates lower potency. In a comparative study, while all three extracts showed limited direct cytotoxicity to A375 melanoma cells at the tested concentrations, other studies have highlighted the anticancer potential of these plants against different cancer types. For instance, this compound from parsley and celery has been shown to inhibit the growth of breast and pancreatic cancer cells, respectively.[10][11]

Experimental Protocols

This compound Extraction from Plant Material (General Protocol)

A common method for extracting this compound from plant sources involves solvent extraction followed by chromatographic purification.

ExtractionWorkflow PlantMaterial Dried and Powdered Plant Material SolventExtraction Solvent Extraction (e.g., Ethanol, Methanol) PlantMaterial->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Column Chromatography (e.g., Silica Gel, Sephadex) CrudeExtract->Purification Fractions Fraction Collection Purification->Fractions Analysis Analysis (HPLC, NMR) Fractions->Analysis Purethis compound Pure this compound Analysis->Purethis compound

This compound Extraction Workflow
  • Preparation of Plant Material : The plant material (e.g., dried leaves, flowers) is ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction : The powdered plant material is macerated or refluxed with a suitable solvent such as ethanol or methanol.

  • Filtration and Concentration : The mixture is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification : The crude extract is subjected to column chromatography (e.g., silica gel or Sephadex LH-20) to separate this compound from other compounds. Fractions are collected and analyzed.

  • Identification and Quantification : The purified this compound is identified and its purity is determined using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation : A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture : A solution of the test sample (this compound extract) at various concentrations is mixed with the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the reaction mixture with the sample.

Anti-inflammatory Activity Assessment: Measurement of Pro-inflammatory Cytokines

This protocol describes the in vitro assessment of the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture : Macrophage cells are cultured in a suitable medium until they reach the desired confluence.

  • Cell Treatment : The cells are pre-treated with various concentrations of the this compound sample for a specific duration (e.g., 1 hour).

  • Inflammatory Stimulation : The cells are then stimulated with LPS (a potent inducer of inflammation) for a defined period (e.g., 24 hours). A control group without LPS stimulation and a vehicle control group are also included.

  • Supernatant Collection : After incubation, the cell culture supernatant is collected.

  • Cytokine Measurement : The concentrations of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis : The reduction in cytokine levels in the this compound-treated groups compared to the LPS-stimulated control group indicates the anti-inflammatory activity.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the this compound sample for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the purple formazan crystals.

  • Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

SignalingPathways cluster_inflammation Anti-inflammatory Pathways cluster_cancer Anticancer Pathways NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inhibits Transcription MAPK MAPK p38 p38 MAPK->p38 JNK JNK MAPK->JNK ERK ERK MAPK->ERK IKK IKK IKK->NFkB Inhibits Activation p38->Cytokines Inhibits Production JNK->Cytokines Inhibits Production ERK->Cytokines Inhibits Production Apigenin_inflam This compound Apigenin_inflam->MAPK Inhibits Apigenin_inflam->IKK Inhibits PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Inhibits Apoptosis Apoptosis Bax Bax Caspases Caspases Bax->Caspases Activates Bcl2 Bcl-2 Bcl2->Caspases Caspases->Apoptosis Apigenin_cancer This compound Apigenin_cancer->PI3K Inhibits Apigenin_cancer->Bax Upregulates Apigenin_cancer->Bcl2 Downregulates

Key Signaling Pathways Modulated by this compound

Conclusion

While dried parsley stands out as a particularly rich source of this compound, other plants like chamomile and celery also provide significant amounts. The biological efficacy of this compound-containing extracts is evident across antioxidant, anti-inflammatory, and anticancer activities. However, it is crucial for researchers to recognize that the observed effects in crude extracts are a result of the synergistic or additive actions of multiple phytochemicals. For studies aiming to investigate the specific effects of this compound, purification is essential. The provided experimental protocols offer a foundation for the standardized assessment of this compound's efficacy from various botanical origins. Further head-to-head comparative studies of purified this compound from different sources are warranted to fully elucidate the impact of the botanical matrix on its therapeutic potential.

References

Apigenin as a Senolytic Agent: A Comparative Analysis Against Established Senolytics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals validating the role of apigenin in the context of cellular senescence. This guide critically evaluates this compound's classification as a senomorphic agent and contrasts its activity with the established senolytic compounds quercetin, dasatinib, and fisetin.

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. Therapeutic strategies to eliminate these detrimental cells, termed senolytics, or to mitigate their harmful secretions, known as senomorphics, are at the forefront of geroscience. This guide provides a detailed comparison of this compound, a naturally occurring flavonoid, with the well-established senolytic agents quercetin, dasatinib, and fisetin. While initial interest explored this compound's potential as a senolytic, current evidence strongly indicates its role as a senomorphic agent , primarily suppressing the Senescence-Associated Secretory Phenotype (SASP) rather than inducing senescent cell death. In contrast, quercetin, dasatinib, and fisetin function as true senolytics by selectively inducing apoptosis in senescent cells. Understanding these distinct mechanisms is paramount for the strategic development of interventions targeting cellular senescence.

Comparative Analysis: this compound vs. Senolytics

This compound's primary therapeutic action in the context of senescent tissues is the attenuation of the pro-inflammatory and tissue-degrading SASP. This contrasts with the cytotoxic action of senolytics, which actively reduce the burden of senescent cells.

Table 1: Quantitative Comparison of this compound and Established Senolytics
CompoundClassPrimary MechanismEfficacy MetricCell Type / ModelResults
This compound SenomorphicSASP SuppressionReduction in SASP factorsSenescent Human FibroblastsDose-dependent decrease in IL-6 and IL-8 secretion.[1]
Quercetin + Dasatinib SenolyticInduction of ApoptosisSenescent Cell ClearanceAdipose Tissue (Human)Reduction in senescent cell burden within 11 days.[2]
Senescent Cell ClearanceMurine Embryonic FibroblastsSignificant reduction in SA-β-gal+ cells with combination treatment.[3]
Fisetin SenolyticInduction of ApoptosisSenescent Cell ClearanceHuman Adipose Tissue ExplantsSignificant reduction in SA-β-gal+ cells and SASP factors (IL-6, IL-8, MCP-1).[4]
Senescent Cell ClearanceAged Mice (in vivo)Reduction in senescent cell markers in multiple organs.[4]
Senescent Cell ClearanceProgeroid Mice (in vivo)Reduction of senescent cell burden by up to 50% in some tissues.[5]
Dasatinib + Fisetin SenolyticInduction of ApoptosisSenescent Cell ClearanceRhesus Monkeys (in vivo)Reduction in p16+ and p21+ cells in the epidermis.

Mechanisms of Action: Signaling Pathways

The divergent therapeutic outcomes of this compound and senolytics stem from their distinct molecular targets and effects on cellular signaling pathways.

This compound: A Senomorphic Modulator of SASP

This compound exerts its senomorphic effects by interfering with key signaling pathways that regulate the production of SASP components. It does not, however, significantly induce apoptosis in senescent cells.[1] One of its primary mechanisms involves the inhibition of peroxiredoxin 6 (PRDX6), which in turn disrupts downstream inflammatory signaling.[6][7] Furthermore, this compound has been shown to interfere with the ATM/p38MAPK and HSPA8 signaling axis, as well as the IL-1α/IRAK1/4/NF-κB pathway, both of which are critical for the establishment and maintenance of the SASP.[7][8]

apigenin_mechanism cluster_stress Cellular Stress cluster_sasp SASP Production Stress DNA Damage, Oncogene Activation ATM ATM Stress->ATM p38MAPK p38MAPK ATM->p38MAPK HSPA8 HSPA8 ATM->HSPA8 p38MAPK->HSPA8 NFkB NF-κB HSPA8->NFkB SASP SASP Factors (IL-6, IL-8, MMPs) NFkB->SASP IL1a IL-1α IRAK IRAK1/4 IL1a->IRAK IRAK->NFkB This compound This compound This compound->HSPA8 This compound->IRAK PRDX6 PRDX6 This compound->PRDX6

This compound's senomorphic mechanism of action.
Quercetin, Dasatinib, and Fisetin: Senolytic Inducers of Apoptosis

In contrast, the senolytic agents quercetin, dasatinib, and fisetin selectively eliminate senescent cells by targeting pro-survival pathways that are upregulated in these cells. These pathways, often referred to as Senescent Cell Anti-Apoptotic Pathways (SCAPs), allow senescent cells to resist the pro-apoptotic signals they often produce. Key SCAPs targeted by these senolytics include the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins (such as BCL-xL) and the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[9][10][11] By inhibiting these pathways, senolytics effectively push senescent cells into apoptosis, leading to their clearance from tissues.

senolytic_mechanism cluster_senescent_cell Senescent Cell ProSurvival Pro-Survival Pathways (SCAPs) BCL2 BCL-2 / BCL-xL ProSurvival->BCL2 PI3K_AKT PI3K / AKT ProSurvival->PI3K_AKT Apoptosis Apoptosis BCL2->Apoptosis PI3K_AKT->Apoptosis Senolytics Quercetin Dasatinib Fisetin Senolytics->BCL2 Senolytics->PI3K_AKT

Senolytic mechanism of action.

Experimental Protocols

Accurate validation of senolytic and senomorphic compounds requires robust and standardized experimental protocols. Below are methodologies for key assays cited in this guide.

Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This histochemical assay is a widely used biomarker for identifying senescent cells in vitro and in tissues.

  • Principle: Senescent cells exhibit increased lysosomal mass and β-galactosidase activity at a suboptimal pH (6.0), which distinguishes them from non-senescent cells. The substrate X-gal is cleaved by this enzyme, producing a blue precipitate.

  • Protocol:

    • Fixation: Wash cells or tissue sections with PBS and fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5-15 minutes at room temperature.

    • Washing: Rinse the fixed samples twice with PBS.

    • Staining: Incubate the samples in the staining solution at 37°C without CO2 for 12-16 hours, or until a blue color develops. The staining solution contains: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

    • Visualization: Observe the cells or tissue sections under a microscope to identify blue-stained senescent cells.

Senescence-Associated Secretory Phenotype (SASP) Analysis

Quantification of SASP factors is crucial for evaluating the efficacy of senomorphic agents. Multiplex immunoassays, such as Luminex assays, are ideal for this purpose.

  • Principle: Luminex assays utilize color-coded beads coated with specific capture antibodies for different analytes. The beads are incubated with the sample, followed by a biotinylated detection antibody and a fluorescent reporter (streptavidin-phycoerythrin). The intensity of the fluorescence on each bead is proportional to the amount of the specific analyte.

  • Protocol (General):

    • Sample Preparation: Collect conditioned media from cell cultures or prepare tissue lysates.

    • Bead Incubation: Add the antibody-coupled beads to a 96-well filter plate, followed by the standards and samples. Incubate for 1-2 hours at room temperature with shaking.

    • Washing: Wash the beads to remove unbound material.

    • Detection Antibody Incubation: Add the biotinylated detection antibody cocktail and incubate for 1 hour with shaking.

    • Streptavidin-PE Incubation: After another wash step, add streptavidin-phycoerythrin and incubate for 30 minutes with shaking.

    • Data Acquisition: Resuspend the beads in sheath fluid and acquire the data on a Luminex instrument.

Cell Viability and Apoptosis Assays

These assays are essential for determining the senolytic activity of a compound.

  • Principle: Apoptosis can be detected by measuring the activity of caspases, key enzymes in the apoptotic cascade, or by identifying the externalization of phosphatidylserine on the cell surface using Annexin V staining in combination with a viability dye like propidium iodide (PI) or DAPI.

  • Protocol (Annexin V/PI Staining):

    • Cell Harvesting: Collect both adherent and suspension cells from the culture.

    • Washing: Wash the cells with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Experimental Workflow and Comparative Logic

The validation of a compound as either senolytic or senomorphic follows a logical experimental progression.

experimental_workflow cluster_start Start: Compound Screening cluster_senescence_model Senescence Model cluster_classification Classification Compound Test Compound (e.g., this compound) Model Induce Senescence (e.g., Irradiation, Doxorubicin) Compound->Model SA_beta_gal SA-β-gal Assay Model->SA_beta_gal Viability Cell Viability Assay Model->Viability SASP_analysis SASP Analysis (Luminex, ELISA) SA_beta_gal->SASP_analysis Apoptosis_assay Apoptosis Assay (Annexin V, Caspase) Viability->Apoptosis_assay Senomorphic Senomorphic SASP_analysis->Senomorphic Senolytic Senolytic Apoptosis_assay->Senolytic

Experimental workflow for senotherapeutic validation.

Conclusion

The distinction between senomorphic and senolytic agents is critical for the rational design of therapies targeting cellular senescence. This compound emerges as a promising senomorphic compound, capable of mitigating the detrimental effects of the SASP without inducing cell death. This positions it as a potential therapeutic for chronic inflammatory conditions associated with aging. In contrast, quercetin, dasatinib, and fisetin are bona fide senolytics that clear senescent cells, offering a strategy for tissue rejuvenation and the treatment of diseases driven by senescent cell accumulation. Future research should focus on synergistic combinations of senomorphic and senolytic agents to achieve a more comprehensive therapeutic effect against age-related pathologies.

References

Apigenin vs. Chrysin: A Comparative Guide to Their Cellular Actions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin and chrysin are two closely related flavones, a class of polyphenolic compounds ubiquitously found in various plants, fruits, and vegetables.[1][2][3][4][5][6] Both compounds have garnered significant attention in the scientific community for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4][5][6] Their structural similarity, differing only by a single hydroxyl group on the B-ring, leads to several overlapping cellular actions. However, this subtle structural difference is also responsible for their diverging and unique biological effects. This guide provides an objective comparison of the cellular actions of this compound and chrysin, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to aid researchers in their investigations and drug development endeavors.

Structural Comparison

This compound (4′,5,7-trihydroxyflavone) and chrysin (5,7-dihydroxyflavone) share a common flavone backbone. The key structural distinction is the presence of a hydroxyl group at the 4' position on the B-ring of this compound, which is absent in chrysin. This difference influences their biochemical interactions and metabolic fate.

G cluster_this compound This compound cluster_chrysin Chrysin This compound Chrysin

Caption: Chemical structures of this compound and Chrysin.

Overlapping Cellular Actions

Both this compound and chrysin exert similar effects on several fundamental cellular processes, particularly in the realms of cancer therapy, inflammation, and metabolic regulation.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

A primary overlapping function of both flavonoids is their ability to inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[7][8] They modulate key signaling pathways that control cell survival and division.

  • Intrinsic Apoptosis Pathway: Both compounds can trigger the mitochondrial-mediated intrinsic apoptosis pathway. They achieve this by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[7]

This compound / Chrysin This compound / Chrysin Bax Bax This compound / Chrysin->Bax Upregulates Bcl-2 Bcl-2 This compound / Chrysin->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Overlapping action on the intrinsic apoptosis pathway.

  • Cell Cycle Arrest: this compound and chrysin can arrest the cell cycle at the G2/M phase in a dose-dependent manner in certain cancer cells, such as colorectal carcinoma.[8] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. Combining this compound and chrysin has been shown to have a cooperative effect in blocking cell-cycle progression.[7]

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Both flavonoids exhibit potent anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. This compound and chrysin can block the translocation of NF-κB to the nucleus, which suppresses the expression of inflammatory mediators like TNF-α, IL-6, and COX-2.[9]

Caption: Inhibition of the NF-κB inflammatory pathway.

Regulation of Metabolism

Recent studies have highlighted the role of both this compound and chrysin in modulating metabolic pathways.[2][3][4][5][6]

  • Cholesterol Biosynthesis: Both flavonoids have been shown to downregulate the expression of nearly all enzymes involved in the cholesterol biosynthesis pathway, indicating a potential role in lowering cholesterol.[2]

  • Uric Acid Synthesis: this compound and chrysin can lower uric acid levels.[2][3][4][5][6] this compound has been ranked as a potent inhibitor of the xanthine oxidase enzyme, a key enzyme in uric acid production.[2]

Diverging Cellular Actions

Despite their similarities, this compound and chrysin exhibit distinct cellular effects, which could be critical for targeted therapeutic applications.

Potency in Cancer Cell Cytotoxicity

While both flavonoids are cytotoxic to cancer cells, their potency can vary depending on the cell line. For instance, in some studies on human leukemia cells, chrysin was found to be the most effective in reducing cell viability with a lower IC50 value compared to this compound.[7] Conversely, in malignant glioma cells, this compound was the more potent flavonoid.[7]

Table 1: Comparative Cytotoxicity (IC50 Values in µM) in Various Cancer Cell Lines

Cell LineCancer TypeThis compound (µM)Chrysin (µM)Reference
U937Human Leukemia>5016[7]
U87-MGMalignant Glioma~62~100[7]
KYSE-510Esophageal Squamous Carcinoma-63[7]
H295RAdrenocortical Carcinoma207[10]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Aromatase Inhibition

A significant diverging action is their effect on the aromatase (CYP19) enzyme, which is responsible for converting androgens to estrogens.[11] Inhibition of aromatase is a key strategy in treating hormone-dependent breast cancers.[11] Several studies suggest that chrysin is a more potent inhibitor of aromatase than this compound.[1][10]

Table 2: Comparative Aromatase Inhibition (IC50 Values)

Assay SystemThis compound IC50 (µM)Chrysin IC50 (µM)Reference
H295R Cells207[10]
Enzyme-based assay15.81.7[12]
Effects on Specific Metabolic Pathways

Metabolomic studies have revealed distinct effects on cellular metabolism. This compound has been shown to possess anti-inflammatory and vasoprotective properties by upregulating metabolites in the linoleic acid and alpha-linolenic acid pathways.[2][13] In contrast, chrysin did not show an appreciable effect on these pathways but demonstrated the ability to downregulate alanine and pyrimidine synthesis, which could be beneficial in metabolic diseases like cancer.[2][3][4][5][6][13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

A 1. Seed cells in a 96-well plate B 2. Treat cells with this compound/Chrysin A->B C 3. Add MTT solution (0.5 mg/ml) to each well B->C D 4. Incubate for 3-4 hours at 37°C C->D E 5. Viable cells convert yellow MTT to purple formazan D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Read absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[15]

  • Treatment: Treat cells with various concentrations of this compound or chrysin and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15]

  • Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

Apoptosis Detection: Annexin V-FITC Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[18][19][20][21]

Protocol:

  • Cell Treatment: Culture and treat cells with this compound or chrysin as desired to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[20]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL.[21]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within 1 hour.[21]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and quantify changes in their expression levels.[22][23][24][25][26]

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[23]

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3) overnight at 4°C.[23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23] Normalize band intensity to a loading control like β-actin or GAPDH.[23]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[27][28][29][30][31]

Protocol:

  • Lysate Preparation: Prepare cell lysates from treated and untreated cells using a chilled lysis buffer.[27]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well.[27]

  • Substrate Addition: Add a reaction buffer containing a colorimetric substrate for caspase-3, such as Ac-DEVD-pNA.[31]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[28]

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The caspase-3 activity is proportional to the color intensity.[27]

Conclusion

This compound and chrysin are structurally similar flavonoids with significant therapeutic potential. Their overlapping actions, particularly in cancer cell apoptosis and anti-inflammatory pathways, make them both valuable subjects of research. However, their diverging properties, such as the superior aromatase inhibitory activity of chrysin and the unique metabolic modulatory effects of this compound, highlight the importance of selecting the appropriate compound for a specific therapeutic goal. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate and compare the nuanced cellular actions of these promising natural compounds. Further in vivo and translational studies are essential to fully elucidate their therapeutic utility in various diseases.[2][3][4][5][6]

References

Apigenin's Efficacy in Preclinical Cancer Models: A Meta-Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of apigenin's performance in preclinical cancer models based on a comprehensive meta-analysis of existing studies. The data presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic agent.

Quantitative Efficacy of this compound: A Summary of Preclinical Evidence

A systematic review and meta-analysis of 25 animal studies has demonstrated the potential anticancer effects of this compound across a variety of cancer types.[1] The analysis revealed a significant reduction in tumor volume, weight, number, and load in animals treated with this compound.[1][2] Notably, these antitumor effects were achieved without a significant impact on the animals' body weight, suggesting a favorable safety profile in these preclinical models.[1][2] The primary mechanisms behind these effects are believed to be the induction of apoptosis and cell-cycle arrest.[1]

Another meta-analysis focusing specifically on colorectal adenocarcinoma, incorporating data from 39 studies, further supports these findings.[3][4] In vitro experiments showed that this compound reduces cell viability and induces growth inhibition, apoptosis, and cell cycle arrest.[3][4] The in vivo component of this analysis also indicated a decrease in tumor size in animal models of colorectal cancer.[3][4]

The following tables summarize the quantitative data from these meta-analyses, providing a clear comparison of this compound's efficacy across different parameters.

Table 1: Meta-Analysis of this compound's Effect on Tumor Growth in Animal Models
Outcome MeasureStandardized Mean Difference (SMD)95% Confidence Interval (CI)p-valueCancer Types Included
Tumor Volume-3.597-4.502 to -2.691< 0.001Liver, prostate, pancreatic, lung, nasopharyngeal, skin, colon, colorectal, colitis-associated carcinoma, head and neck squamous cell carcinoma, leukemia, renal cell carcinoma, Ehrlich ascites carcinoma, and breast cancer[1]
Tumor Weight-2.213-2.897 to -1.529< 0.001Liver, prostate, pancreatic, lung, nasopharyngeal, skin, colon, colorectal, colitis-associated carcinoma, head and neck squamous cell carcinoma, leukemia, renal cell carcinoma, Ehrlich ascites carcinoma, and breast cancer[1]
Tumor Number-1.081-1.599 to -0.563< 0.001Liver, prostate, pancreatic, lung, nasopharyngeal, skin, colon, colorectal, colitis-associated carcinoma, head and neck squamous cell carcinoma, leukemia, renal cell carcinoma, Ehrlich ascites carcinoma, and breast cancer[1]
Tumor Load-1.556-2.336 to -0.776< 0.001Liver, prostate, pancreatic, lung, nasopharyngeal, skin, colon, colorectal, colitis-associated carcinoma, head and neck squamous cell carcinoma, leukemia, renal cell carcinoma, Ehrlich ascites carcinoma, and breast cancer[1]
Body Weight-0.345-0.832 to 0.1430.165Liver, prostate, pancreatic, lung, nasopharyngeal, skin, colon, colorectal, colitis-associated carcinoma, head and neck squamous cell carcinoma, leukemia, renal cell carcinoma, Ehrlich ascites carcinoma, and breast cancer[1]
Table 2: Meta-Analysis of this compound's In Vitro Effects on Colorectal Adenocarcinoma Cells
Outcome Measure (Follow-up Time)Standardized Mean Difference (SMD)95% Confidence Interval (CI)p-value
Cell Viability (24h)-5.51-6.43 to -4.59< 0.0001
Cell Viability (48h)-6.92-8.14 to -5.70< 0.0001
Cell Viability (72h)-12.99-16.39 to -9.60< 0.0001
Growth Inhibition (24h)9.784.19 to 15.380.001
Growth Inhibition (48h)11.115.10 to 17.12< 0.0001
Growth Inhibition (72h)9.434.83 to 14.03< 0.0001

Experimental Protocols

The following sections provide an overview of the general methodologies employed in the preclinical studies included in the meta-analyses. For detailed, step-by-step protocols, researchers are encouraged to consult the original publications.

In Vivo Tumor Growth Studies (General Protocol)
  • Animal Models: Immunocompromised mice (e.g., nude mice) are typically used for xenograft models, where human cancer cells are subcutaneously injected.

  • Tumor Induction: A specific number of cancer cells (e.g., 1 x 10^6 cells) are injected into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, animals are randomly assigned to a control group (receiving vehicle) or a treatment group (receiving this compound). This compound is often administered via oral gavage or intraperitoneal injection at varying doses and frequencies.

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

In Vitro Cell Viability and Proliferation Assays (General Protocol)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated for specific time points (e.g., 24, 48, 72 hours).

  • Assay: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1. The absorbance is measured using a microplate reader, and the percentage of viable cells is calculated relative to the control.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating a complex network of cellular signaling pathways.[5][6] Understanding these molecular mechanisms is crucial for the development of targeted cancer therapies. Below are diagrams illustrating the key signaling pathways influenced by this compound.

Apigenin_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_jak JAK/STAT Pathway cluster_nfkb NF-κB Pathway cluster_wnt Wnt/β-catenin Pathway cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Inhibits JAK JAK This compound->JAK Inhibits NFkB NF-κB This compound->NFkB Inhibits Wnt Wnt This compound->Wnt Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis ERK ERK MAPK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation NFkB->Proliferation NFkB->Angiogenesis beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation Metastasis Metastasis beta_catenin->Metastasis

Caption: this compound's inhibition of key oncogenic signaling pathways.

The diagram above illustrates how this compound interacts with several critical signaling pathways that are often dysregulated in cancer. This compound has been shown to inhibit the PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, NF-κB, and Wnt/β-catenin pathways.[5][7][8] By inhibiting these pathways, this compound can suppress cell proliferation, angiogenesis, and metastasis while promoting apoptosis.

MetaAnalysis_Workflow Start Systematic Literature Search Inclusion Study Selection and Inclusion Criteria Application Start->Inclusion Extraction Data Extraction (Tumor metrics, cell viability, etc.) Inclusion->Extraction Analysis Statistical Analysis (Standardized Mean Difference) Extraction->Analysis Synthesis Data Synthesis and Interpretation Analysis->Synthesis Conclusion Conclusion on this compound's Efficacy Synthesis->Conclusion

Caption: Workflow of the meta-analysis process for evaluating this compound's efficacy.

This workflow diagram outlines the systematic process used in the meta-analyses to arrive at the summarized efficacy data. It begins with a comprehensive search of scientific literature, followed by a rigorous selection of studies based on predefined criteria. Relevant data is then extracted and statistically analyzed to synthesize the overall effect of this compound across multiple studies.

References

Apigenin's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the flavonoid apigenin's mechanisms of action, including apoptosis induction, cell cycle arrest, and modulation of key signaling pathways, supported by experimental data from a range of cancer cell lines.

This compound, a naturally occurring flavonoid found in various fruits, vegetables, and herbs, has garnered significant attention in oncology research for its potent anti-cancer properties. Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in numerous cancer types. This guide provides a comparative analysis of this compound's effects across different cancer cell lines, with a focus on its impact on cell viability, apoptosis, cell cycle progression, and the underlying molecular signaling pathways.

Comparative Efficacy of this compound on Cancer Cell Viability

The cytotoxic effect of this compound, quantified by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines, reflecting diverse sensitivities to this flavonoid. The IC50 values are crucial for determining the therapeutic window and potential clinical applications of this compound. A summary of IC50 values from various studies is presented below.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Citation
Breast CancerMCF-77.8 (µg/mL)72
Breast CancerMDA-MB-4688.9 (µg/mL)72
Breast CancerMCF-72.324
Breast CancerMDA-MB-2314.0724
Cervical CancerHeLa1072
Cervical CancerSiHa6872
Cervical CancerCaSki7672
Cervical CancerC33A4072
Renal Cell CarcinomaCaki-127.0224
Renal Cell CarcinomaACHN50.4024
Renal Cell CarcinomaNC6523.3424
CholangiocarcinomaHuCCA-17548
Colon CarcinomaSW4803.5 (µg/mL)Not Specified
Colon CarcinomaHT-29Not SpecifiedNot Specified
Colon CarcinomaCaco-2Not SpecifiedNot Specified

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis and the arrest of the cell cycle, preventing cancer cells from proliferating.

Apoptosis: this compound has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. In human breast cancer MDA-MB-453 cells, this compound treatment leads to the activation of caspases-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP). It also alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring apoptosis. For instance, in HER2-overexpressing breast cancer cells, this compound induces the extrinsic apoptosis pathway by up-regulating cleaved caspase-8.

Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases, most commonly at the G2/M phase, but also at the G0/G1 phase in some cancer cell lines. In pancreatic and breast cancer cells, this compound causes G2/M phase arrest by down-regulating the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1). In cervical cancer cells, this compound treatment leads to an increase in the G2/M phase population and a sub-G1 peak, indicative of apoptosis. The G2/M arrest is often associated with the upregulation of the cell cycle inhibitory protein p21.

Below is a visual representation of a generalized experimental workflow for assessing this compound's effects on cancer cells.

G cluster_0 In Vitro Treatment cluster_1 Cellular Assays cluster_2 Molecular Analysis Cancer Cell Lines Cancer Cell Lines This compound Treatment\n(Various Concentrations & Durations) This compound Treatment (Various Concentrations & Durations) Cancer Cell Lines->this compound Treatment\n(Various Concentrations & Durations) MTT Assay\n(Cell Viability) MTT Assay (Cell Viability) This compound Treatment\n(Various Concentrations & Durations)->MTT Assay\n(Cell Viability) Flow Cytometry\n(Apoptosis - Annexin V/PI) Flow Cytometry (Apoptosis - Annexin V/PI) This compound Treatment\n(Various Concentrations & Durations)->Flow Cytometry\n(Apoptosis - Annexin V/PI) Flow Cytometry\n(Cell Cycle - PI Staining) Flow Cytometry (Cell Cycle - PI Staining) This compound Treatment\n(Various Concentrations & Durations)->Flow Cytometry\n(Cell Cycle - PI Staining) Western Blot\n(Protein Expression) Western Blot (Protein Expression) This compound Treatment\n(Various Concentrations & Durations)->Western Blot\n(Protein Expression)

Generalized workflow for evaluating this compound's anticancer effects in vitro.

Modulation of Key Signaling Pathways

This compound's anticancer activities are underpinned by its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to inhibit the PI3K/AKT/mTOR pathway in various cancers, including breast, cervical, and hepatocellular carcinoma. By inhibiting this pathway, this compound can suppress cancer cell growth and induce apoptosis.

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. The effect of this compound on this pathway can be context-dependent. In some cancers, like melanoma, this compound inhibits the phosphorylation of ERK1/2, leading to reduced cell proliferation and migration. However, in other contexts, sustained activation of ERK1/2 by this compound can lead to cell cycle arrest.

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes cell survival and proliferation. This compound has been found to inhibit the phosphorylation and activation of STAT3 in melanoma and other cancers, thereby suppressing tumor growth and metastasis.

The following diagram illustrates the key signaling pathways targeted by this compound in cancer cells.

G cluster_0 Signaling Pathways cluster_1 Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K inhibits ERK ERK This compound->ERK modulates STAT3 STAT3 This compound->STAT3 inhibits Apoptosis Apoptosis This compound->Apoptosis induces Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest induces AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Proliferation mTOR->Proliferation promotes ERK->Proliferation promotes STAT3->Proliferation promotes

Key signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.

  • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cells are treated with this compound as described above.

  • Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Following this compound treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • The fixed cells are washed and resuspended in PBS containing RNase A and PI.

  • After incubation, the DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis:

  • Cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, p-ERK).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Safety Operating Guide

Proper Disposal of Apigenin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of apigenin is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a bioactive flavonoid compound used extensively in research, its waste must be managed as a chemical substance. This guide provides detailed, procedural steps for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Considerations

Before handling this compound waste, it is essential to be aware of its potential hazards. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate it can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, it is prudent to handle all this compound waste with care, utilizing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard & Safety Data Summary for this compound
CAS Number
520-36-5[1][3]
GHS Hazard Statements
H315: Causes skin irritation[1][2] H319: Causes serious eye irritation[1][2] H335: May cause respiratory irritation[1][2]
Precautionary Statements (selected)
P261: Avoid breathing dust[4] P280: Wear protective gloves/eye protection[4][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5]
Storage Recommendations
Store in a dry, tightly closed container.[1][5] Recommended storage temperatures can vary, with some sources suggesting -20°C or 15-25°C.[1][5]
Environmental Precautions
Do not let product enter drains.[5] Prevent from contaminating surface water or groundwater systems.[5] Considered slightly hazardous for water.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste. The guiding principle is to treat all chemical waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[6]

Step 1: Waste Identification and Segregation
  • Identify Waste: Classify all materials contaminated with this compound as chemical waste. This includes pure, unused this compound, contaminated solutions, spill cleanup materials, and used consumables (e.g., pipette tips, contaminated labware).[7]

  • Segregate Waste: Do not mix this compound waste with other incompatible chemical waste streams.[8][9] Solid waste (powder, contaminated wipes) should be collected separately from liquid waste (solutions). It is safer to adopt a policy where no chemicals are combined during disposal preparation.[10]

Step 2: Containerization
  • Select Appropriate Containers: Use only leak-proof containers that are chemically compatible with this compound and any solvents used.[10] Plastic bottles are often preferred over glass to minimize the risk of breakage.[8]

  • Ensure Proper Condition: Containers must be in good condition, free from cracks or rust.[9]

  • Keep Containers Closed: Always keep waste containers securely sealed except when adding waste.[6][9][11] This prevents spills and the release of dust or vapors.

Step 3: Labeling
  • Affix Hazardous Waste Label: As soon as you begin accumulating waste in a container, affix a "Hazardous Waste" label provided by your institution's EHS department.[6][8][9]

  • Complete All Information: Clearly write the full chemical name "this compound" on the label.[8][10] Do not use abbreviations or chemical formulas.[9] List all constituents of a mixture, including solvents.[8]

  • Include Key Details: The label must also include the date of waste generation, the place of origin (e.g., lab and room number), and the Principal Investigator's name.[8]

Step 4: Storage
  • Designate a Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[11] This area should be at or near the point of waste generation.[11]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks.[6][9]

  • Store Safely: Ensure the storage area is away from sinks or drains to prevent accidental release into the sewer system.[11]

Step 5: Disposal and Pickup
  • Do Not Dispose via Sewer or Trash: this compound waste must not be disposed of in household garbage or flushed down the sanitary sewer.[8]

  • Arrange for Professional Disposal: Contact your institution’s EHS office or a licensed hazardous waste disposal company to schedule a pickup.[7][8][10] Follow their specific procedures for requesting waste removal.[8][11]

  • Disposing of Empty Containers: An empty container that held this compound can typically be disposed of as regular trash after all contents have been removed, leaving as little residue as possible.[6] Deface or remove all chemical labels and remove the cap before disposal.[6] For containers that held acutely hazardous waste, triple-rinsing with a suitable solvent is required, with the rinsate collected as hazardous waste.[6][9]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Storage A This compound Waste Generated (Solid or Liquid) B Identify as Chemical Waste A->B C Select Leak-Proof, Compatible Container B->C D Segregate Solids from Liquids & Incompatible Chemicals C->D E Affix 'Hazardous Waste' Label D->E F Complete Label: - Full Chemical Name(s) - Date & PI Information E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Keep Container Securely Closed H->I J Container Full or Pickup Required? I->J J->A No K Contact EHS or Licensed Waste Vendor for Pickup J->K Yes L Waste Removed for Proper Disposal K->L

References

Personal protective equipment for handling Apigenin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Apigenin

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound, a bioactive flavonoid, requires careful handling due to its potential health hazards.

Hazard Identification: this compound is classified as a hazardous substance. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is the first line of defense against exposure. The following table summarizes the minimum required PPE when handling this compound, particularly in its solid, powdered form.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles / Face ShieldUse tightly sealed chemical safety goggles or a full-face shield.[2][4][5] Standard safety glasses may not provide adequate protection from fine dust.[4]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable option.[6] Always check for tears or punctures before use. Remove gloves using the proper technique to avoid skin contamination.
Body Laboratory CoatA full-length lab coat should be worn and kept fastened to protect skin and personal clothing.[4]
Respiratory Respirator / VentilationHandle only in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[2][4] If ventilation is inadequate or during spill cleanup, a dust respirator should be used.[4][5]

Procedural, Step-by-Step Guidance for Handling this compound

This section outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure.

  • Ventilation: Ensure local exhaust ventilation is operational to control dust generation.[2][4]

  • Safety Equipment: Before starting, locate and verify the functionality of emergency safety equipment, including an eyewash station and a safety shower.

  • Gather Materials: Collect all necessary equipment, including spatulas, weighing paper, and sealable containers, before bringing this compound into the handling area.

Handling Solid this compound
  • Don PPE: Put on all required PPE as specified in the table above.

  • Avoid Dust: Handle the compound carefully to minimize the generation of dust.[3][4] Do not crush or grind the material outside of a contained system.

  • Weighing: When weighing, use a balance inside a fume hood or a ventilated balance enclosure.

  • Transfers: Use a spatula for transfers. Avoid pouring the dry powder, which can create airborne dust.

  • Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][2][3] Keep the compound away from foodstuffs, beverages, and feed.[5]

Accidental Spills and Releases
  • Minor Spills (Dry):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or vacuum the spilled material.[4] Use a vacuum equipped with a HEPA filter.

    • Avoid dry sweeping that creates dust.[4]

    • Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.[1][4]

  • Environmental Precautions: Prevent spilled material from entering drains, sewers, or surface and ground water.[2][5]

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][3][4] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing immediately.[1][3] Wash the affected area thoroughly with soap and water.[5] If skin irritation occurs, consult a physician.[1][2]

  • Inhalation: Move the affected person to fresh air.[3][7] If breathing is difficult or if they feel unwell, seek medical advice.[4]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[1][3]

Storage and Disposal
  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Some suppliers recommend storage at -20°C.[3][7]

  • Disposal: Dispose of this compound waste and contaminated materials in accordance with all local, regional, and national regulations.[5] Use a licensed professional waste disposal service. Do not dispose of it down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the key procedural steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Procedures Prep1 Verify Fume Hood & Safety Equipment Prep2 Designate Handling Area Prep1->Prep2 Prep3 Don Required PPE (Goggles, Gloves, Lab Coat) Prep2->Prep3 Handle1 Retrieve this compound from Storage Prep3->Handle1 Handle2 Weigh Solid Compound (Minimize Dust) Handle1->Handle2 Handle3 Prepare Solution or Perform Experiment Handle2->Handle3 Clean1 Decontaminate Work Area & Equipment Handle3->Clean1 Clean2 Segregate Waste (Solid & Liquid) Clean1->Clean2 Clean3 Dispose of Waste in Labeled Containers Clean2->Clean3 Clean4 Doff PPE & Wash Hands Clean3->Clean4 End End: Return to Storage Clean4->End Spill Spill Occurs Spill->Clean3 Contain & Clean Up FirstAid Exposure Occurs FirstAid->Prep1 Use Eyewash/Shower Start Start: Receive this compound Start->Prep1

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apigenin
Reactant of Route 2
Apigenin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。